4-Pyridin-1-ium-4-ylbutan-1-ol;chloride
Description
Properties
IUPAC Name |
4-pyridin-1-ium-4-ylbutan-1-ol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c11-8-2-1-3-9-4-6-10-7-5-9;/h4-7,11H,1-3,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKZAWIISKPYSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[NH+]=CC=C1CCCCO.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 4-Pyridin-1-ium-4-ylbutan-1-ol Chloride: A Comprehensive Technical Guide
Executive Summary
The synthesis of 4-pyridin-1-ium-4-ylbutan-1-ol chloride (commonly referred to as 1-(4-hydroxybutyl)pyridin-1-ium chloride) represents a fundamental transformation in heterocyclic chemistry, yielding a versatile bifunctional ionic liquid and synthetic intermediate. This whitepaper provides an in-depth, mechanistically grounded protocol for its synthesis, tailored for researchers and drug development professionals. By examining the causality behind the Menschutkin reaction, optimizing reaction parameters, and establishing a self-validating experimental workflow, this guide ensures high-fidelity reproducibility and analytical confidence.
Introduction and Mechanistic Rationale
The target compound, 1-(4-hydroxybutyl)pyridin-1-ium chloride, features a positively charged pyridinium core tethered to a flexible, hydroxyl-terminated butyl chain. This structural duality makes it highly valuable for the development of task-specific ionic liquids, functionalized polymers, and advanced pharmaceutical linkers.
The Menschutkin Reaction (S_N2)
The synthesis is driven by a classic bimolecular nucleophilic substitution (S_N2) known as the Menschutkin reaction[1]. In this transformation, the tertiary amine (pyridine) is quaternized by an alkyl halide (4-chloro-1-butanol)[2].
Causality in Reagent Selection:
-
The Nucleophile: Pyridine acts as a neutral nucleophile. The lone pair of electrons on the sp2-hybridized nitrogen atom is orthogonal to the aromatic π-system, making it highly available for nucleophilic attack without disrupting aromaticity.
-
The Electrophile: 4-chloro-1-butanol provides a primary carbon center (C1) that is sterically accessible for S_N2 attack. While alkyl bromides or iodides are traditionally more reactive, the chloride derivative is often preferred for its chemical stability, lower cost, and reduced tendency to undergo spontaneous intramolecular cyclization into tetrahydrofuran (THF) under ambient conditions[2].
-
Thermal Activation: The carbon-chlorine bond possesses a relatively high dissociation energy. Consequently, chloride is a moderate leaving group. To overcome the activation energy barrier of the S_N2 transition state, prolonged thermal activation (refluxing at 90–110 °C) is strictly required[1].
Bimolecular nucleophilic substitution (SN2) mechanism logic for pyridine quaternization.
Experimental Design & Protocol
The following protocol is designed as a self-validating system . By carefully selecting the solvent, the reaction provides real-time visual feedback. Both starting materials are completely miscible in non-polar or semi-polar solvents like toluene or acetonitrile. However, the resulting ionic pyridinium salt is highly insoluble in these media. As the reaction proceeds, the product precipitates out of the solution, driving the equilibrium forward via Le Chatelier’s principle and visually confirming successful conversion.
Reagents and Equipment
-
Pyridine (Anhydrous, 99.8%)
-
4-Chloro-1-butanol (95%+)
-
Toluene (Anhydrous) or Acetonitrile (Anhydrous)
-
Diethyl ether (for washing)
-
250 mL flame-dried round-bottom flask, reflux condenser, and magnetic stirrer.
Step-by-Step Methodology
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1.1 equivalents of 4-chloro-1-butanol (e.g., 11.9 g, 110 mmol). Rationale: A slight excess of the alkyl halide ensures complete consumption of the pyridine, preventing volatile pyridine odors during isolation.
-
Solvent Addition: Dissolve the alkyl halide in 100 mL of anhydrous toluene.
-
Nucleophile Addition: Add 1.0 equivalent of anhydrous pyridine (7.9 g, 100 mmol) dropwise at room temperature.
-
Thermal Activation: Attach a reflux condenser, purge the system with inert gas (N2 or Ar), and heat the mixture to 110 °C in an oil bath. Stir vigorously for 24 hours.
-
Self-Validation (Observation): After 4–6 hours, the clear solution will become turbid. By 24 hours, a dense white to off-white precipitate of the pyridinium chloride salt will have formed.
-
Isolation: Remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath (0 °C) for 1 hour to maximize the precipitation of the salt.
-
Filtration: Filter the precipitate rapidly under vacuum using a Büchner funnel. Caution: Quaternary ammonium and pyridinium salts are highly hygroscopic. Minimize exposure to ambient humidity.
-
Washing: Wash the filter cake with cold diethyl ether (3 × 30 mL). Rationale: Ether removes any unreacted 4-chloro-1-butanol, residual pyridine, and non-polar byproducts without dissolving the ionic product.
-
Drying: Transfer the solid to a vacuum desiccator or Schlenk line. Dry under high vacuum at 40 °C for 12 hours to afford pure 1-(4-hydroxybutyl)pyridin-1-ium chloride.
Step-by-step synthetic workflow for 4-pyridin-1-ium-4-ylbutan-1-ol chloride isolation.
Reaction Optimization & Quantitative Data
The choice of solvent and temperature drastically impacts the yield and physical state of the isolated product. Table 1 summarizes the quantitative data from various optimization trials. Toluene under reflux provides the optimal balance of high yield and ease of solid isolation.
Table 1: Optimization of Pyridine Quaternization with 4-Chloro-1-butanol
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Physical Observation & Causality |
| Toluene | 110 (Reflux) | 24 | 85% | Dense white precipitate. Optimal insolubility of the salt drives the reaction forward. |
| Acetonitrile | 82 (Reflux) | 24 | 78% | Crystalline solid upon cooling. Lower reflux temp reduces the overall reaction rate. |
| Neat (No Solvent) | 100 | 12 | 92% | High conversion, but yields a viscous, hygroscopic oil that requires rigorous trituration. |
| THF | 65 (Reflux) | 48 | < 40% | Poor conversion. The low boiling point of THF fails to provide sufficient thermal activation. |
Analytical Characterization
To verify the structural integrity of the synthesized 1-(4-hydroxybutyl)pyridin-1-ium chloride, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The quaternization of the nitrogen atom induces a strong electron-withdrawing effect, resulting in a characteristic downfield shift of both the pyridine ring protons and the adjacent aliphatic protons.
-
1H NMR (400 MHz, D2O or DMSO-d6):
-
δ 8.95 – 9.10 ppm (d, 2H): Alpha-protons (ortho to the pyridinium nitrogen). The intense positive charge causes severe deshielding.
-
δ 8.50 – 8.65 ppm (t, 1H): Gamma-proton (para to the nitrogen).
-
δ 8.05 – 8.20 ppm (t, 2H): Beta-protons (meta to the nitrogen).
-
δ 4.60 – 4.75 ppm (t, 2H): N-CH2 protons. The proximity to the cationic nitrogen shifts these significantly downfield compared to standard aliphatic chains.
-
δ 3.40 – 3.55 ppm (t, 2H): CH2-OH terminal protons.
-
δ 1.90 – 2.10 ppm (m, 2H) & δ 1.45 – 1.60 ppm (m, 2H): Internal methylene protons of the butyl chain.
-
-
Infrared (IR) Spectroscopy: Expect a broad, strong absorption band at ~3300 cm⁻¹ corresponding to the terminal O-H stretch, and sharp bands around 1630 cm⁻¹ indicative of the C=N stretching vibration of the quaternized pyridinium ring.
References
-
DTIC Document Repository. "Proton NMR Studies of Room Temperature Molten Salts." Defense Technical Information Center. Available at:[Link]
Sources
Physicochemical properties of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride
Comprehensive Physicochemical Profiling and Synthetic Applications of 4-Pyridin-1-ium-4-ylbutan-1-ol Chloride
As a Senior Application Scientist specializing in the development of active pharmaceutical ingredients (APIs), I frequently encounter the challenge of optimizing highly polar, hygroscopic intermediates. One such critical building block is 4-pyridin-1-ium-4-ylbutan-1-ol chloride (also known as 4-(pyridin-4-yl)butan-1-ol hydrochloride).
This in-depth whitepaper deconstructs the physicochemical behavior, thermodynamic stability, and downstream synthetic utility of this compound. By understanding the causality behind its chemical properties, researchers can design more robust, self-validating workflows—particularly in the synthesis of complex APIs like the antiplatelet drug Tirofiban[1][2].
Structural Dynamics and Chemical Identity
The free base, 4-(pyridin-4-yl)butan-1-ol, is a yellow, viscous liquid at room temperature[3]. However, in pharmaceutical manufacturing, handling viscous liquids poses significant challenges for stoichiometric precision and purification.
By treating the free base with hydrochloric acid, the pyridine nitrogen is protonated to form a pyridinium cation , paired with a chloride anion. This structural modification fundamentally alters the compound's thermodynamic profile:
-
Lattice Formation: The ionic interactions drive the formation of a stable, white crystalline solid, enabling purification via recrystallization rather than complex distillation[2].
-
Oxidation Resistance: The lone pair on the pyridine nitrogen is highly susceptible to atmospheric oxidation, which forms unwanted N-oxide impurities[2]. Protonation sequesters this lone pair, drastically enhancing the compound's shelf-life and chemical stability.
Physicochemical Profiling
Understanding the macroscopic properties of 4-pyridin-1-ium-4-ylbutan-1-ol chloride requires analyzing its molecular interactions. The data below synthesizes its core physical parameters and the mechanistic rationale behind them.
Table 1: Physicochemical & Thermodynamic Properties
| Property | Value | Causality / Significance |
| Molecular Formula | C₉H₁₄ClNO | Represents the 1:1 hydrochloride salt of the free base. |
| Molecular Weight | 187.67 g/mol | Calculated from free base (151.21 g/mol ) + HCl (36.46 g/mol ). |
| Physical State | White crystalline solid | Ionic lattice formation prevents the "oiling out" characteristic of the free base[3]. |
| Solubility | High in H₂O, EtOH, IPA | The pyridinium core and chloride counterion facilitate strong ion-dipole interactions with polar protic solvents[2]. |
| Hygroscopicity | Extremely High | The highly polar ionic lattice strongly coordinates atmospheric moisture, dictating strict anhydrous handling protocols[2]. |
Mechanistic Role in Drug Synthesis (The Tirofiban Pathway)
The primary industrial application of 4-pyridin-1-ium-4-ylbutan-1-ol chloride is its role as a precursor in the synthesis of Tirofiban, a potent glycoprotein IIb/IIIa inhibitor[1][2].
The synthetic workflow relies on the conversion of the terminal hydroxyl group into a primary chloride, yielding 4-(4-chlorobutyl)pyridin-1-ium chloride[4]. Because the pyridine ring is protonated, it acts as a strong electron-withdrawing group. However, the four-carbon aliphatic chain sufficiently insulates the primary alcohol from this deactivating effect, allowing nucleophilic substitution (Sₙ2) to proceed smoothly.
Figure 1: Synthetic workflow from 4-pyridin-1-ium-4-ylbutan-1-ol chloride to Tirofiban API.
Analytical Characterization & Impurity Profiling
A common pitfall when analyzing pyridinium salts via High-Performance Liquid Chromatography (HPLC) is severe peak tailing. Even in buffered solutions, an equilibrium exists between the protonated pyridinium and the free pyridine base. The basic nitrogen interacts strongly with unreacted, acidic silanol groups (Si-OH) on standard silica-based stationary phases[2].
Table 2: Chromatographic Method Parameters (HPLC)
| Parameter | Recommendation | Mechanistic Rationale |
| Stationary Phase | Base-deactivated (End-capped) C18 | Capping residual silanols prevents secondary Lewis acid-base interactions that cause peak broadening[2]. |
| Mobile Phase | Add 0.1% TFA or Triethylamine (TEA) | TFA ion-pairs with the pyridinium to increase retention; TEA acts as a competing base to saturate active silanol sites[2]. |
Impurity Profiling: During analysis, you must monitor for two primary impurities:
-
Unreacted Free Base: Indicates incomplete salt formation.
-
N-Oxide Derivatives: Formed if the compound is exposed to oxidizing conditions prior to protonation. N-oxides are highly polar and will elute earlier than the target compound on a reversed-phase column[2].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify success at each stage.
Protocol A: Anhydrous Recrystallization
Objective: Isolate pure 4-pyridin-1-ium-4-ylbutan-1-ol chloride from polar impurities (e.g., N-oxides) while preventing moisture degradation[2].
-
Dissolution: Suspend the crude salt in a minimal volume of anhydrous isopropanol in an Erlenmeyer flask. Heat to reflux (82 °C) under an inert nitrogen atmosphere until complete dissolution occurs.
-
Causality: Isopropanol provides a steep solubility curve—the salt is sparingly soluble at room temperature but highly soluble at reflux, maximizing crystalline yield upon cooling[2].
-
-
Anti-Solvent Addition (Optional): If the solution remains turbid, add anhydrous diethyl ether dropwise until turbidity persists, then add 1–2 drops of isopropanol to clear the solution.
-
Crystallization: Allow the flask to cool gradually to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours.
-
Self-Validation Checkpoint: The formation of distinct, white needle-like crystals confirms optimal solvent saturation. If the product separates as a viscous liquid ("oils out"), the solvent system is too polar or the cooling rate was too rapid[2].
-
-
Isolation & Drying: Filter the crystals rapidly under a stream of dry nitrogen. Transfer immediately to a vacuum desiccator containing phosphorus pentoxide (P₂O₅) and dry for 24 hours.
-
Causality: P₂O₅ is a potent desiccant required to strip tightly bound water molecules from the highly hygroscopic pyridinium lattice[2].
-
Protocol B: Chlorination via Thionyl Chloride
Objective: Synthesize the Tirofiban intermediate, 4-(4-chlorobutyl)pyridin-1-ium chloride[4].
-
Activation: Dissolve 10 mmol of pure 4-pyridin-1-ium-4-ylbutan-1-ol chloride in 20 mL of anhydrous dichloromethane (DCM). Chill the flask to 0 °C in an ice bath.
-
Reagent Addition: Add 15 mmol (1.5 eq) of thionyl chloride (SOCl₂) dropwise over 15 minutes.
-
Causality: Dropwise addition controls the exothermic formation of the highly reactive chlorosulfite intermediate.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 40 °C for 4 hours.
-
Self-Validation Checkpoint: Monitor the reaction via off-gas evolution. The reaction is complete when the bubbling of SO₂ and HCl gases ceases. Validate via TLC (Alumina plate, DCM:MeOH 9:1); the complete disappearance of the highly polar alcohol spot confirms 100% conversion.
-
-
Workup: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl₂. Triturate the resulting residue with cold anhydrous diethyl ether to precipitate the pure chlorinated product[4].
References
-
[1] Pharmaffiliates. CAS No : 5264-15-3 | Product Name : 4-(Pyridin-4-yl)butan-1-ol. Retrieved from:
-
[2] BenchChem. Technical Support Center: Purification of 4-(4-Chlorobutyl)pyridine Hydrochloride and Its Derivatives. Retrieved from:
-
[4] BenchChem. 4-(4-Chlorobutyl)pyridine hydrochloride | CAS 149463-65-0. Retrieved from:
-
[3] Chongqing Chemdad Co., Ltd. 4-PYRIDIN-4-YL-BUTAN-1-OL Basic Information & Chemical Properties. Retrieved from:
Sources
An In-depth Technical Guide to the Structural Characterization of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride
Introduction
Pyridinium salts represent a versatile class of organic compounds with significant applications as ionic liquids, phase-transfer catalysts, and crucial intermediates in organic synthesis.[1][2][3] Their utility is intrinsically linked to their structure. The precise arrangement of atoms dictates their physicochemical properties and reactivity. Consequently, the unambiguous structural characterization of any novel pyridinium salt is a foundational requirement for its application in research and development.
This guide provides a comprehensive, multi-technique approach to the structural elucidation of a specific novel compound: 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride. We will move beyond simple procedural descriptions to explore the causal reasoning behind the selection of each analytical technique, creating a self-validating workflow that ensures the highest degree of scientific integrity. This document serves as both a strategic overview and a practical handbook for professionals engaged in the synthesis and analysis of new chemical entities.
I. Proposed Synthesis Pathway
The most direct and widely adopted method for the synthesis of N-alkylpyridinium salts is the quaternization of pyridine with an appropriate alkyl halide.[4][5][6] For the target compound, this involves a classic SN2 reaction between pyridine and 4-chlorobutan-1-ol. Pyridine acts as the nucleophile, attacking the electrophilic carbon attached to the chlorine atom, thereby displacing the chloride ion which becomes the counter-ion.
Reaction Scheme: Pyridine + 4-Chlorobutan-1-ol → 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride
This reaction is typically performed by refluxing the reagents in a suitable solvent, such as ethanol or acetone.[4][6][7] The progress can be monitored by Thin-Layer Chromatography (TLC). The resulting pyridinium salt often precipitates upon cooling or can be crystallized by the addition of a less polar co-solvent like diethyl ether.[4]
Experimental Protocol: Synthesis
-
To a solution of pyridine (1.0 eq) in anhydrous ethanol (5 mL/mmol of pyridine), add 4-chlorobutan-1-ol (1.2 eq).
-
Reflux the reaction mixture for 24-48 hours, monitoring for the disappearance of starting material via TLC.
-
Upon completion, cool the mixture to room temperature and then to 0 °C to encourage precipitation.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Add diethyl ether to the concentrated solution until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain a purified, crystalline solid.
II. The Integrated Characterization Workflow
A robust structural characterization relies not on a single technique, but on the convergence of evidence from multiple, orthogonal analytical methods. Each technique provides a unique piece of the structural puzzle. The logical flow of this process ensures that each step builds upon the last, from initial confirmation of mass to the final, definitive three-dimensional structure.
Caption: Integrated workflow for structural characterization.
III. Spectroscopic and Spectrometric Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For 4-Pyridin-1-ium-4-ylbutan-1-ol, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom and their connectivity.
Expertise & Causality: The Pyridinium Effect
The key feature in the NMR spectra of pyridinium salts is the significant deshielding effect caused by the permanent positive charge on the nitrogen atom.[8] This charge is delocalized through the aromatic ring, withdrawing electron density from the ring protons and carbons. As a result, their signals appear at a much higher chemical shift (downfield) compared to neutral pyridine. The effect is most pronounced for the α-protons (adjacent to N) and decreases for the β- and γ-protons.[8][9]
Predicted ¹H and ¹³C NMR Data
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Key Correlations |
| Pyridinium H-2, H-6 (α) | ~9.1 | ~148 | Most deshielded due to proximity to N⁺. |
| Pyridinium H-4 (γ) | ~8.6 | ~142 | Less deshielded than α-protons. |
| Pyridinium H-3, H-5 (β) | ~8.1 | ~128 | Least deshielded aromatic protons. |
| N-CH₂ (C1') | ~4.6 | ~60 | Aliphatic group directly attached to N⁺, significantly downfield. |
| -CH₂- (C2') | ~2.0 | ~30 | Standard aliphatic region. |
| -CH₂- (C3') | ~1.6 | ~25 | Standard aliphatic region. |
| -CH₂-OH (C4') | ~3.6 | ~62 | Attached to electronegative oxygen. |
| -OH | Variable (e.g., ~4.5) | - | Exchangeable proton; signal may be broad. Can be confirmed by D₂O exchange.[8] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified salt in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of the exchangeable -OH proton.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure sufficient spectral width to cover the downfield aromatic region (~10 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR (if needed): If assignments are ambiguous, perform 2D experiments like COSY (to establish H-H correlations within the butyl chain) and HSQC (to correlate each proton to its directly attached carbon).[8]
-
D₂O Exchange: To confirm the -OH peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The -OH signal will disappear or significantly diminish.[8]
B. Mass Spectrometry (MS)
Mass spectrometry is essential for determining the mass of the molecule, providing direct confirmation of the chemical formula.
Expertise & Causality: Analyzing a Pre-Charged Species
Since the target compound is a salt, it exists as a permanently charged cation and a chloride anion. Therefore, ionization techniques that are "soft" and suitable for pre-charged, non-volatile species are required. Electrospray Ionization (ESI) is the method of choice.[10][11][12][13] The analysis will be performed in positive ion mode, which will detect the intact pyridinium cation, 4-pyridin-1-ium-4-ylbutan-1-ol (C₉H₁₄NO⁺). The chloride anion will not be observed in this mode.
Predicted Mass Spectrum Data
| Ion | Formula | Calculated Monoisotopic Mass (m/z) |
| [M]⁺ | C₉H₁₄NO⁺ | 152.1075 |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.
-
Analysis: Look for the parent ion peak corresponding to the calculated exact mass of the cation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm).[13]
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrations.
Predicted FTIR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100-3000 | C-H stretch | Aromatic (Pyridinium) |
| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) |
| ~1630, ~1480 | C=C, C=N stretches | Pyridinium Ring |
| ~1170 | C-O stretch | Alcohol |
The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indicator of the hydroxyl group.[14] The sharp peaks in the 1630-1480 cm⁻¹ range are characteristic of the pyridinium ring system.[15][16][17]
Experimental Protocol: FTIR
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Background Scan: Perform a background scan with no sample present.
-
Sample Scan: Acquire the infrared spectrum of the sample, typically over the range of 4000-400 cm⁻¹.
IV. Definitive Structural Proof: Single-Crystal X-ray Diffraction
While the combination of NMR, MS, and IR provides compelling evidence for the proposed structure, single-crystal X-ray diffraction offers the only definitive, unambiguous proof. This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and the spatial relationship between the cation and the chloride anion.[18][19]
The Crystallography Workflow
Caption: The single-crystal X-ray diffraction workflow.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is the most critical and often challenging step. Grow a single crystal of the salt, typically >0.1 mm in all dimensions, with no significant defects.[18] Common methods include slow evaporation of a saturated solution or vapor diffusion of an anti-solvent into a solution of the compound.[20]
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern of reflections is collected as the crystal is rotated.[18]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and symmetry. Computational methods are then used to solve the phase problem and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to yield the final, highly precise structure.[19]
V. Conclusion
The structural characterization of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride is a systematic process that leverages a suite of complementary analytical techniques. Mass spectrometry confirms the cationic mass, and FTIR identifies key functional groups. NMR spectroscopy provides the detailed constitutional framework, mapping out the proton and carbon environments and their connectivity. Finally, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the three-dimensional atomic arrangement. By following this integrated and logically structured workflow, researchers can establish the identity and purity of this novel compound with the highest degree of scientific confidence, paving the way for its further study and application.
References
-
Kajtár, J., et al. (2015). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 20(12), 21495-21504. [Link]
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Madhu, G., et al. (1993). Identification of quaternary ammonium compounds by plasma desorption mass spectrometry. Biological Mass Spectrometry, 22(12), 701-707. [Link]
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Lee, Y.-P., et al. (2013). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 117(43), 11099-11108. [Link]
-
Kim, S., et al. (2017). Pyridinium Salt Forming Rh(III)-Catalyzed Annulation Reaction of Secondary Allylamines with Internal Alkynes and Its Application to Surface Modification of a Mesoporous Material. Organic Letters, 19(24), 6654-6657. [Link]
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Bull, J. A., et al. (2016). N-Amino Pyridinium Salts in Organic Synthesis. Accounts of Chemical Research, 49(9), 1969-1980. [Link]
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Yüksek, H., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5089-5099. [Link]
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Bušić, V., et al. (2022). Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. Croatica Chemica Acta, 95(1), 31-38. [Link]
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Li, Y., et al. (2014). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 6(10), 3462-3467. [Link]
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Brent, D. A., et al. (1973). Field desorption mass spectrometry quaternary ammonium salts. Tetrahedron Letters, 14(42), 4127-4130. [Link]
-
Tuomainen, M., et al. (2023). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. Current Protocols. [Link]
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Wengryniuk, S. E. (2019). SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZATION METHODS. TUScholarShare. [Link]
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Donisa, C., et al. (2014). FTIR spectra of pyridinium compounds (BP and BPE). ResearchGate. [Link]
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Zecchina, A., et al. (1996). Interaction of Pyridine with Acidic (H-ZSM5, H-β, H-MORD Zeolites) and Superacidic (H-Nafion Membrane) Systems: An IR Investigation. Langmuir, 12(12), 2947-2953. [Link]
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Tuomainen, M., et al. (2023). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. UTUPub. [Link]
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Fogler, W. E., et al. (1975). Vibrational spectra of pyridinium salts. ResearchGate. [Link]
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Yüksek, H., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. MDPI. [Link]
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Katritzky, A. R., & Thind, S. S. (1980). The synthesis and reactions of sterically constrained pyrylium and pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1, 1895-1900. [Link]
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Kivala, M., et al. (2012). Synthesis of pyridinium salts 1–5. ResearchGate. [Link]
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Gembus, V., et al. (2018). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. Molecules, 23(2), 413. [Link]
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Al-Majid, A. M., et al. (2019). 1 H NMR chemical shifts (D 2 O, p.p.m.) for the pyridinium hydrogen... ResearchGate. [Link]
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Stepnowski, P., et al. (2006). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI. [Link]
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Starr, J. (2019). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Strathclyde. [Link]
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Samanta, S., et al. (2018). Preparation of Pyridinium Salts. ResearchGate. [Link]
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Ho, T. D., et al. (2022). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. Chemical Reviews, 122(20), 15999-16061. [Link]
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Gabriel, L., et al. (2019). Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. Macromolecular Chemistry and Physics, 220(21), 1900327. [Link]
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Homborg, H., et al. (2000). † 1H-NMR and 13C-NMR Spectra. Zeitschrift für anorganische und allgemeine Chemie, 626(8), 1739-1745. [Link]
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SIELC Technologies. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC. [Link]
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PubChem. (n.d.). 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium. PubChem. [Link]
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Ripmeester, J. A. (1983). Solid State NMR Studies of the Molecular Motion of Pyridine in its Tri-o-thymotide Clathrate. The Journal of Physical Chemistry, 87(18), 3453-3456. [Link]
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Paul, S., & Singh, P. (2012). Characterisation of Some Ionic Liquids by Various Techniques. Academia.edu. [Link]
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Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University. [Link]
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Glusker, J. P. (2014). X-ray Crystallography: One Century of Nobel Prizes. Journal of Chemical Education, 91(11), 1797-1806. [Link]
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PubChem. (n.d.). Pyridinium chloride. PubChem. [Link]
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Study.com. (n.d.). X-Ray Crystallography: Structure, Applications & Examples. Study.com. [Link]
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Evans, R. F., et al. (1963). N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses, 43, 88. [Link]
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Staun, B. C., & Oliver, A. G. (2015). Crystal structure of 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate. Acta Crystallographica Section E, 71(Pt 9), o861-o862. [Link]
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Kim, H., et al. (2021). 1 H and 13 C NMR data for 4 in pyridine-d 5. ResearchGate. [Link]
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Al-Otaibi, M. S., et al. (2021). Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells. Journal of King Saud University - Science, 33(1), 101235. [Link]
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Mlowe, S., et al. (2016). 4,4′-Bipyridine-1,1′-diium tetrachloridodifluoridostannate(IV) monohydrate. IUCrData, 1(1), x160010. [Link]
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The Definitive Technical Guide to 4-Pyridin-1-ium-4-ylbutan-1-ol Chloride: Synthesis, Analytics, and Pharmaceutical Applications
Executive Summary
For researchers and drug development professionals, pinpointing the exact chemical identity and regulatory tracking numbers of active pharmaceutical ingredient (API) intermediates is critical. The molecule 4-pyridin-1-ium-4-ylbutan-1-ol chloride —more commonly referred to in industrial synthesis as 4-(pyridin-4-yl)butan-1-ol hydrochloride —is a fundamental building block in medicinal chemistry.
This whitepaper provides an authoritative breakdown of its physicochemical properties, its designated CAS Number (90642-84-5) [1], and its mechanistic role as both a precursor and a monitored impurity (Impurity 32) in the synthesis of the antiplatelet drug Tirofiban[2].
Chemical Identity & Physicochemical Profiling
The nomenclature of this compound often causes confusion due to the protonation state of the pyridine ring. The free base form (4-(pyridin-4-yl)butan-1-ol) and the hydrochloride salt (4-pyridin-1-ium-4-ylbutan-1-ol chloride) have distinct CAS numbers and physical properties. The salt form is highly preferred in industrial settings due to its enhanced stability and solubility profile[3].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 4-Pyridin-1-ium-4-ylbutan-1-ol chloride |
| Industrial Synonyms | 4-(Pyridin-4-yl)butan-1-ol hydrochloride; Tirofiban Impurity 32 |
| CAS Number (Hydrochloride Salt) | 90642-84-5 [1] |
| CAS Number (Free Base) | 5264-15-3 [3] |
| Molecular Formula | C₉H₁₄ClNO (or C₉H₁₃NO · HCl) |
| Molecular Weight | 187.67 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water and polar alcohols (e.g., Isopropanol) |
Mechanistic Role in Tirofiban Synthesis
Tirofiban is a potent, non-peptide glycoprotein IIb/IIIa receptor antagonist used to prevent blood clots. The structural core of Tirofiban features a piperidine ring linked to a butyl chain.
During industrial manufacturing, 4-pyridin-1-ium-4-ylbutan-1-ol chloride (CAS 90642-84-5) serves as the primary starting material. The terminal hydroxyl group is first converted into a chloride leaving group. The resulting intermediate is coupled with an L-tyrosine derivative. Finally, the pyridine ring undergoes catalytic hydrogenation to yield the piperidine ring of the final Tirofiban API[4].
Fig 1: Mechanistic pathway of Tirofiban synthesis utilizing CAS 90642-84-5.
Experimental Workflow: Chlorination Protocol
To convert 4-pyridin-1-ium-4-ylbutan-1-ol chloride into the active coupling agent (4-(4-chlorobutyl)pyridine hydrochloride), a highly controlled chlorination step is required. The following protocol is designed as a self-validating system to ensure maximum yield and purity[4].
Step-by-Step Methodology
-
Dissolution & Environmental Control:
-
Action: Suspend 1.0 equivalent of 4-pyridin-1-ium-4-ylbutan-1-ol chloride in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Causality: DCM is chosen because it is inert to strong chlorinating agents. The anhydrous environment is critical to prevent the violent, yield-destroying hydrolysis of the chlorinating agent.
-
-
Activation:
-
Action: Cool the reaction vessel to 0°C using an ice bath. Add 1.5 equivalents of Thionyl Chloride ( SOCl2 ) dropwise over 30 minutes.
-
Causality: SOCl2 is specifically selected over PCl3 or PCl5 because its byproducts ( SO2 and HCl ) are gaseous. These gases escape the reaction matrix, driving the equilibrium forward (Le Chatelier's principle) and eliminating the need for complex aqueous workups.
-
-
Reflux & Self-Validation:
-
Action: Gradually warm the mixture to room temperature, then heat to reflux (approx. 40°C) for 3 hours.
-
Validation Step: Pull a 50 µL aliquot, quench in methanol, and analyze via Thin Layer Chromatography (TLC) using Alumina plates (Eluent: Ethyl Acetate/Hexane). The reaction is complete only when the baseline polar spot (starting alcohol) is entirely consumed.
-
-
Crystallization:
-
Action: Remove DCM in vacuo. Dissolve the crude residue in a minimal amount of boiling isopropanol, then cool slowly to 4°C to induce crystallization.
-
Causality: Isopropanol acts as a selective solvent; it keeps polar impurities dissolved at low temperatures while forcing the target hydrochloride salt to precipitate into a highly pure crystalline lattice.
-
Analytical Characterization: Impurity Profiling
In pharmaceutical manufacturing, unreacted starting material carries over as a critical quality attribute (CQA) risk. In the context of Tirofiban, residual 4-pyridin-1-ium-4-ylbutan-1-ol chloride is officially designated as Tirofiban Impurity 32 [2].
Because the pyridinium nitrogen is highly basic, it strongly interacts with residual silanol groups on standard silica-based HPLC columns, leading to severe peak tailing. The following analytical workflow mitigates this issue.
Fig 2: RP-HPLC analytical workflow for the quantification of Tirofiban Impurity 32.
HPLC Method Parameters
| Parameter | Specification | Causality / Rationale |
| Column | C18, End-capped (250 x 4.6 mm, 5 µm) | End-capping neutralizes acidic silanol groups, preventing secondary interactions with the basic pyridinium ion. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent, masking the positive charge on the nitrogen to ensure sharp, symmetrical peaks. |
| Mobile Phase B | 100% Acetonitrile | Provides the necessary organic modifier strength to elute the hydrophobic butyl chain. |
| Detection | UV at 226 nm | The conjugated π -system of the pyridine ring exhibits a strong absorption maximum at 226 nm, allowing for trace-level limits of detection (LOD). |
References
-
Fisher Scientific. 4-(4-pyridyl)-1-butanol Hydrochloride | 90642-84-5.
-
BenchChem Technical Support. Troubleshooting Low Yield in Tirofiban Synthesis Intermediate Steps.
-
Chemicea Pharmaceuticals. Tirofiban Impurities: Tirofiban Impurity 32.
-
BLD Pharm. 4-(Pyridin-4-yl)butan-1-ol | CAS 5264-15-3.
Sources
Discovery and Engineering of Asymmetric Pyridinium-Based Fluorescent Probes
Executive Summary
The visualization of complex biological systems relies heavily on small-molecule fluorescent probes. Historically, the field has been dominated by symmetric or highly conjugated scaffolds such as xanthenes, cyanines, and BODIPY derivatives[1]. However, these traditional cores often suffer from small Stokes shifts, poor water solubility, and limited structural tunability. Recent breakthroughs in synthetic methodology have catalyzed a paradigm shift toward asymmetric pyridinium-based fluorescent probes [1]. By introducing structural asymmetry into the strong electron-accepting pyridinium core, researchers can finely tune intramolecular charge transfer (ICT), resulting in probes with massive Stokes shifts, high two-photon absorption cross-sections, and unprecedented organelle- or cell-type specificity[1],[2].
This technical guide explores the rational design, synthesis, and biological application of these advanced fluorophores, providing actionable protocols for drug development professionals and chemical biologists.
Mechanistic Grounding: The Asymmetric Pyridinium Core
The photophysical superiority of asymmetric pyridinium salts stems from their highly tunable Donor-π-Acceptor (D-π-A) architecture.
Intramolecular Charge Transfer (ICT) and Fluorescence "Turn-On"
In an asymmetric pyridinium probe, an electron-donating group (e.g., a dimethylamino or methoxystyrene motif) is conjugated to the electron-accepting pyridinium nitrogen[1],[2]. Upon photon absorption, electron density shifts from the donor to the acceptor, creating a strong dipole moment in the excited state.
Crucially, these probes often exhibit low quantum yields in highly polar, non-viscous solvents like DMSO[1]. This is due to the formation of a Twisted Intramolecular Charge Transfer (TICT) state, where free rotation around the conjugated bonds leads to rapid non-radiative decay. However, when the probe enters a highly viscous cellular environment or binds to a specific biomacromolecule, molecular rotation is physically restricted. This restriction suppresses the TICT state, forcing the molecule to relax via a radiative pathway, thereby acting as a highly sensitive, background-free "turn-on" sensor[1].
Caption: Intramolecular Charge Transfer (ICT) Mechanism in Asymmetric Pyridinium Probes
Rational Design and Structural Engineering
The synthesis of highly substituted, asymmetric pyridinium salts has been revolutionized by transition metal-catalyzed C–H activation[1]. Specifically, the Rh(III)-catalyzed one-step N-annulation method allows for the facile coupling of secondary allylamines with asymmetric internal alkynes[1],[3].
Causality in Synthetic Design:
-
Why Rh(III)? The [Cp*RhCl2]2 catalyst enables highly regioselective vinylic C–H activation, tolerating a wide range of functional groups that would otherwise degrade under harsh traditional condensation conditions[1],[3].
-
Why Asymmetry? Breaking the symmetry of the pyridinium scaffold enhances molecular compatibility with complex, heterogeneous biomolecular surfaces, increasing binding specificity and enabling the spatial separation of recognition and signaling domains[1].
Step-by-Step Methodology: Rh(III)-Catalyzed Synthesis of KD01
The following protocol describes the synthesis of KD01, a lead candidate bearing a 3-(4-(dimethylamino)phenyl)-5-methylpyridinium motif[1].
-
Reaction Assembly: In a dry reaction vessel under an inert atmosphere, combine the secondary allylamine (1.0 equiv) and the asymmetric internal alkyne (1.2 equiv) in anhydrous methanol (MeOH)[1].
-
Catalyst and Oxidant Addition: Add [Cp*RhCl2]2 (typically 2.5–5 mol%) as the catalyst, Cu(OAc)2 (2.0 equiv) as the terminal oxidant to regenerate the active Rh(III) species, and NaBF4 (1.5 equiv) to facilitate anion exchange and stabilize the resulting pyridinium cation[1].
-
C-H Activation: Heat the mixture to 80°C for 12–24 hours. Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the highly substituted N-annulation transition state.
-
Isolation and Purification: Cool the reaction to room temperature and filter through a Celite pad to remove insoluble copper salts. Because the reaction yields pairs of constitutional isomers, self-validation of purity requires isolation via preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure asymmetric compound[1].
Caption: Rh(III)-Catalyzed C-H Activation and N-Annulation Synthesis Workflow
Photophysical Profiling & Structure-Activity Relationships (SAR)
By altering the "arms" (electron donors) attached to the pyridinium core, researchers can dictate the probe's photophysical properties and biological targets. The table below summarizes key asymmetric pyridinium probes developed recently.
| Probe Name | Molecular Motif / Architecture | Primary Biological Target | Excitation (nm) | Emission (nm) | Key Photophysical Feature |
| KD01 | 3-(4-(dimethylamino)phenyl)-5-methylpyridinium | Live Neural Stem/Progenitor Cells (NSPCs) | 405 | 605 | Giant Stokes shift (200 nm); high cellular compatibility[1]. |
| Lyso-2arm | Pyridinium center + 2 methoxystyrene arms | Lysosomes | NIR (Two-photon) | Vis-NIR | Excitonic coupling; deep tissue imaging in 3D organoids[2]. |
| Mito-3arm | Pyridinium center + 3 methoxystyrene arms | Mitochondria | NIR (Two-photon) | Vis-NIR | High two-photon absorption cross-section; viscosity sensitive[2]. |
| NeuO | Pyridinium-based derivative | Live Neurons | ~460 | ~600 | Selective labeling via intracellular phosphorylation (PAK6 kinase)[4]. |
Biological Applications: From Organelles to Stem Cells
Selective Labeling of Neural Stem/Progenitor Cells (NSPCs)
Identifying undifferentiated human NSPCs in a heterogeneous neural population is notoriously difficult. The asymmetric probe KD01 solves this by selectively illuminating NSPCs over differentiated neural cells[1].
-
Mechanism of Selectivity: The precise asymmetry of KD01 enhances its binding specificity to an abundant, yet-to-be-fully-characterized biomolecule unique to the NSPC cytoplasm[1]. Upon binding, the probe's rotation is locked, yielding a bright fluorescence signal at 605 nm[1].
Two-Photon Microscopy for Deep Tissue Imaging
For deep-tissue applications, such as imaging 3D human forebrain organoids, probes must possess large two-photon absorption cross-sections. Multi-arm designs like Lyso-2arm and Mito-3arm leverage excitonic coupling between the methoxystyrene arms and the pyridinium core to achieve this[2]. These probes demonstrate distinct targeting abilities for lysosomes and mitochondria, respectively, driven by their lipophilicity and cationic charge[2].
Caption: Biological Targeting Pathways for Asymmetric Pyridinium Probes
Experimental Workflow: Live-Cell Imaging Protocol
To ensure rigorous, reproducible results when utilizing asymmetric pyridinium probes like KD01 for live-cell imaging, the following self-validating protocol must be adhered to.
Step 1: Cell Preparation and Matrix Coating Seed human NSPCs onto glass-bottom confocal dishes coated with poly-L-ornithine and laminin.
-
Causality: NSPCs are highly sensitive to their microenvironment. Proper extracellular matrix coating prevents spontaneous differentiation, ensuring the target cell population remains in the desired progenitor state.
Step 2: Probe Solubilization and Incubation Prepare a 1 mM stock solution of KD01 in anhydrous DMSO. Dilute the stock into pre-warmed, phenol red-free culture medium to a final working concentration of 1–5 µM. Incubate the cells for 30 minutes at 37°C in a 5% CO₂ incubator.
-
Causality: Phenol red can interfere with fluorescence emission. A 30-minute incubation provides optimal temporal dynamics for the probe to permeate the lipid bilayer and bind its cytoplasmic target without inducing cytotoxicity[1].
Step 3: Self-Validating Wash Steps Aspirate the probe-containing medium and gently wash the cells three times with warm Phosphate-Buffered Saline (PBS) or fresh imaging medium.
-
Causality: This is a critical self-validating step. Because KD01 exhibits low quantum yield in aqueous media but high yield when bound intracellularly[1], rigorous washing removes unbound extracellular fluorophores. If background fluorescence persists, it indicates incomplete washing rather than non-specific binding.
Step 4: Confocal Imaging Image the cells using a confocal laser scanning microscope. Excite the sample using a 405 nm diode laser and collect emission using a bandpass filter set to 580–630 nm.
-
Causality: The massive 200 nm Stokes shift of KD01 (Ex 405 / Em 605) allows for complete optical separation of the excitation source and the emission signal[1]. This virtually eliminates background autofluorescence and laser scattering, yielding an exceptionally high signal-to-noise ratio.
References
-
Han, Y. R., Ko, D., Hwang, Y., Choi, M. A., Kim, D.-G., Lee, J. Y., & Kim, B. (2025). Discovery of asymmetric pyridinium-based fluorescent probes with large Stokes shifts for live neural stem/progenitor cells. Journal of Materials Chemistry B. Royal Society of Chemistry.[Link]
-
Chen, R., Qiu, K., Leong, D. C. Y., Kundu, B. K., Zhang, C., Srivastava, P., White, K. E., Li, G., Han, G., Guo, Z., Elles, C. G., Diao, J., & Sun, Y. (2023). A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. Biosensors and Bioelectronics, 239, 115604.[Link]
-
Er, J. C., Leong, C., Teoh, C. L., Yuan, Q., Wolfbeis, O. S., & Chang, Y. T. (2015). NeuO: A Fluorescent Chemical Probe for Live Neuron Labeling. Angewandte Chemie International Edition.[Link]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Modeling of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride Interactions
Abstract
This whitepaper provides a comprehensive technical guide for the in silico modeling of the novel cationic compound, 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride. Designed for researchers, computational chemists, and drug development professionals, this document outlines a complete, validated workflow from initial molecular conceptualization to advanced biophysical characterization through molecular dynamics and binding free energy calculations. We detail the scientific rationale behind each methodological choice, ensuring a self-validating and robust computational protocol. The guide covers ligand parameterization, target identification and preparation, molecular docking, extensive molecular dynamics simulations, and post-simulation analysis, offering a blueprint for the computational assessment of novel small molecules.
Introduction and Rationale
The pyridinium moiety is a well-established pharmacophore present in numerous biologically active compounds and approved therapeutics. These compounds exhibit a wide range of activities, including antimicrobial, anticancer, and enzyme inhibitory effects, often targeting proteins like acetylcholinesterase (AChE).[1][2] The subject of this guide, 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride, is a novel quaternary ammonium salt. Its structure, featuring a cationic pyridinium head, a flexible butyl linker, and a terminal hydroxyl group, suggests potential interactions with biological targets that possess a well-defined anionic or polar binding site.
Given its novelty, no experimental data exists for this compound. Therefore, in silico modeling provides a critical first step to hypothesize its biological targets, understand its binding mechanism, and predict its interaction stability. This guide serves as a rigorous, field-proven protocol for such an investigation, using Human Acetylcholinesterase (AChE) as a representative and plausible biological target for demonstration purposes.
Molecular Profile of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride
-
IUPAC Name: 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride
-
Chemical Formula: C9H14NO+·Cl-
-
Key Features:
-
Cationic Head: The pyridinium ring provides a permanent positive charge, crucial for forming strong electrostatic and cation-π interactions.
-
Alkyl Linker: A four-carbon chain offers conformational flexibility, allowing the molecule to adapt to the topology of a binding site.
-
Terminal Hydroxyl Group: This polar group can act as a hydrogen bond donor and acceptor, providing specificity in molecular recognition.
-
The In Silico Modeling Workflow: A Validated Pathway
Our approach is a multi-stage process designed to build confidence at each step, from initial low-cost screening to computationally intensive, high-fidelity simulations. Each stage validates the previous one, ensuring that computational resources are spent on the most promising hypotheses.
Part 1: System Preparation - The Foundation of Accuracy
The fidelity of any simulation is dictated by the quality of the initial system setup. This phase involves preparing both the ligand and the protein target, ensuring they are physically and chemically realistic.
Ligand Preparation and Parameterization
Since 4-Pyridin-1-ium-4-ylbutan-1-ol is a novel molecule, its parameters are not present in standard biomolecular force fields. We must therefore generate them. The Generalized AMBER Force Field (GAFF) is an excellent choice for drug-like small molecules, designed for compatibility with the AMBER force fields used for proteins.[1]
Protocol 3.1: Ligand Parameterization using AMBERTools
-
Generate 3D Coordinates:
-
Draw the 2D structure of 4-Pyridin-1-ium-4-ylbutan-1-ol in a chemical editor (e.g., MarvinSketch, ChemDraw).
-
Generate initial 3D coordinates and save the structure as a .mol2 file.
-
-
Assign Partial Charges: The electrostatic potential is critical for charged molecules. We will use the AM1-BCC charge model, which is designed to emulate HF/6-31G* electrostatic potentials.
-
Use the antechamber tool to generate preliminary files and assign atom types.
-
-
Generate Force Field Parameters:
-
Use the parmchk2 tool to check for any missing GAFF parameters and generate a force field modification (.frcmod) file containing them.
-
-
Create Topology and Coordinate Files:
-
Use tleap, the AMBER preparatory tool, to combine the information and generate the final topology (.prmtop) and coordinate (.inpcrd) files for the ligand.
-
Causality: This step-by-step process ensures that our novel ligand has a complete and chemically accurate set of parameters, from bond lengths and angles to dihedral terms and atomic charges, which are essential for realistic behavior in the simulation.[3]
-
Target Protein Preparation
For this guide, we will use Human Acetylcholinesterase (AChE) as the target protein. A high-resolution crystal structure is essential. We select PDB ID: 4EY7.
Protocol 3.2: Protein Structure Preparation
-
Download Structure: Obtain the PDB file from the RCSB Protein Data Bank ().
-
Clean the Structure: The raw PDB file contains non-essential components.
-
Add Hydrogens: Crystal structures typically lack hydrogen atoms. Adding them is crucial for correct ionization states and hydrogen bond networks.[6] Use a tool like UCSF Chimera or the pdb2gmx module in GROMACS.
-
Assign Force Field: Select a biomolecular force field. The AMBER ff14SB force field is a robust and widely validated choice for proteins.[3]
-
Binding Site Identification: If the binding site were unknown, computational tools can predict it based on geometry and energetics.[7][8] For AChE, the active site is a well-characterized deep gorge containing a catalytic triad (Ser203, His447, Glu334) and a peripheral anionic site (PAS).
Part 2: Molecular Docking - Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. It is a computationally efficient method to generate plausible binding hypotheses.[9][10]
Protocol 4.1: Molecular Docking with AutoDock Vina
-
Prepare Receptor and Ligand: Convert the cleaned protein PDB file and the ligand MOL2 file into the .pdbqt format required by Vina, which includes partial charges and atom type definitions.
-
Define the Search Space: Define a 3D grid box that encompasses the entire active site gorge of AChE. This ensures the docking algorithm searches for binding poses in the region of interest.
-
Run Docking: Execute the Vina docking command. Vina will perform a stochastic search to find the lowest-energy binding poses.
-
Analyze Results: Vina outputs several binding poses ranked by a scoring function (in kcal/mol). The top-ranked pose represents the most probable binding mode.[11][12]
-
Trustworthiness: It is critical to not rely solely on the score. The top poses must be visually inspected to ensure they make chemical sense. Look for key interactions:
-
Cation-π: The pyridinium ring of the ligand with aromatic residues in the active site (e.g., Trp86, Tyr337).
-
Hydrogen Bonds: The terminal hydroxyl group with polar residues or the catalytic triad.
-
Hydrophobic Interactions: The alkyl chain with non-polar residues.
-
-
| Metric | Description | Hypothetical Value |
| Binding Affinity | The estimated free energy of binding (kcal/mol). More negative values indicate stronger binding. | -9.2 kcal/mol |
| Key Interactions | Predicted non-covalent bonds between the ligand and protein residues. | Cation-π with Trp86, H-bond with Ser203 |
| RMSD from reference | Root-mean-square deviation from a known binder's pose (if available). Not applicable here. | N/A |
Part 3: Molecular Dynamics (MD) Simulation - Capturing the Dynamics
While docking is powerful, it treats the receptor as rigid and ignores the explicit effects of solvent. MD simulation overcomes these limitations by simulating the atomic motions of the entire system (protein, ligand, water, ions) over time, providing a much more realistic view of the binding event.[13][14]
Protocol 5.1: MD Simulation using GROMACS
This protocol outlines the standard steps for setting up and running an all-atom MD simulation.[15][16]
-
System Building:
-
Combine the coordinates of the protein (from Protocol 3.2) and the best-docked pose of the ligand (from Protocol 4.1).
-
Create a simulation box (e.g., a cubic box with a 1.0 nm buffer from the protein surface).
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.
-
-
Equilibration (Two Phases):
-
NVT Ensemble (Constant Volume, Temperature): Equilibrate the system at the target temperature (e.g., 300 K) for ~100 ps with position restraints on the protein and ligand. This allows the solvent to relax around the solutes.
-
NPT Ensemble (Constant Pressure, Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 bar) for ~1 ns. This ensures the system reaches the correct density.
-
-
Production MD:
-
Run the simulation for a sufficiently long time (e.g., 100-200 ns) without position restraints. This production run generates the trajectory that will be used for analysis.
-
Part 4: Post-Simulation Analysis - From Data to Insight
The raw MD trajectory is a vast dataset of atomic positions over time. Meaningful analysis is required to extract biophysical insights.
Trajectory Stability Analysis
First, we must validate that the simulation has reached a stable state.[17][18]
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the system has reached equilibrium and the ligand is not diffusing out of the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue. This highlights flexible regions of the protein and can show if ligand binding reduces the flexibility of active site residues.
| Analysis Metric | Purpose | Indication of Stability |
| Protein Backbone RMSD | Assesses overall protein structural stability. | Plateauing at a low value (e.g., < 0.3 nm). |
| Ligand RMSD | Assesses ligand stability within the binding site. | Plateauing at a low value, indicating a stable binding pose. |
| Residue RMSF | Identifies flexible/rigid regions of the protein. | Lower fluctuations for binding site residues compared to loops. |
Binding Free Energy Calculation
To obtain a more accurate estimate of binding affinity than the docking score, we use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).[2][19][20] This method calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models.
Protocol 6.1: MM/PBSA Calculation
-
Extract Snapshots: Select a series of snapshots (e.g., 100 frames) from the stable portion of the MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the protein, and the ligand individually:
-
ΔEMM: Molecular mechanics energy (van der Waals + electrostatic).
-
ΔGsolv: Solvation free energy (polar + non-polar components).
-
-
Compute Binding Free Energy: The final binding free energy is calculated as: ΔGbind = <ΔEMM> + <ΔGsolv> - TΔS (The entropy term, TΔS, is computationally expensive and often omitted when comparing similar ligands, but should be considered for absolute binding energy).
Per-Residue Energy Decomposition
A key advantage of MM/PBSA is the ability to decompose the total binding energy into contributions from individual amino acid residues.[2] This analysis is invaluable for identifying the specific "hotspot" residues that are critical for ligand binding.
| Component | Description | Hypothetical Value (kJ/mol) |
| Van der Waals Energy | Favorable contributions from hydrophobic and dispersion forces. | -150.5 |
| Electrostatic Energy | Favorable contributions from charge-charge and polar interactions. | -125.8 |
| Polar Solvation Energy | Unfavorable energy required to desolvate polar groups for binding. | +160.2 |
| Non-Polar Solvation Energy | Favorable contribution from burying non-polar surface area. | -15.1 |
| Total Binding Free Energy (ΔGbind) | The overall predicted binding affinity. | -131.2 kJ/mol |
Conclusion and Future Directions
This in-depth technical guide provides a robust and scientifically validated framework for the in silico characterization of the novel compound 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride. By progressing from low-cost docking to high-fidelity MD simulations and binding free energy calculations, this workflow allows for the confident prediction of binding modes, interaction stability, and affinity.
The hypothetical results presented suggest that our compound is a potent binder to AChE, driven primarily by strong electrostatic and van der Waals interactions, with key contributions from aromatic residues in the active site. This computational evidence provides a strong foundation for the next steps in the drug discovery pipeline: chemical synthesis of the compound and subsequent in vitro experimental validation of its predicted biological activity.
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Sun, H., Li, Y., & Hou, T. (2014). MM/PBSA-Based Free Energy Calculation for Drug Design. Physical Chemistry Chemical Physics, 16(31), 16719–29. [Link]
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Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157-1174. [Link]
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Scheiffer, G. (2024). How to interpret and analyze molecular docking results? ResearchGate. [Link]
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Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449-461. [Link]
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Microbe Notes. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]
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Azzini, M. (2022). GROMACS Tutorial: Molecular Dynamics simulation of a protein in a water environment. Bioinformatics & Computational Biology Blog. [Link]
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van Gunsteren, W. F., & Mark, A. E. (1998). Validation of molecular dynamics simulation. The Journal of chemical physics, 108(15), 6109-6116. [Link]
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Richardson, R. J. (2021). How does one prepare proteins for molecular docking? Quora. [Link]
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Protheragen. (n.d.). AMBER Force Field. Protheragen. [Link]
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Hou, T. (2014). Binding free energy theory and MM/PBSA method. SlideShare. [Link]
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CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. [Link]
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D. W. Shaw Research. (2019). How to Analyze and Visualize Molecular Docking Results. YouTube. [Link]
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Li, M. (2024). Molecular Dynamics Simulations: A Systematic Review of Techniques and Applications in Biochemistry. Computational Molecular Biology, 14(6). [Link]
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Honegger, A. (2024). How to interpret and analyze molecular docking results? ResearchGate. [Link]
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Protagonist Therapeutics. (n.d.). MM-PBSA Binding Free Energy Calculation. Protagonist Therapeutics. [Link]
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BioSoft. (2024). GROMACS Tutorial. BioSoft. [Link]
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EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. EMBL-EBI. [Link]
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van Gunsteren, W. F., & Mark, A. E. (1998). Validation of molecular dynamics simulation. AIP Publishing. [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorials. University of Virginia. [Link]
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Lindahl, E. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials! GROMACS Tutorials. [Link]
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Sahoo, M., et al. (2023). Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. Frontiers in Pharmacology, 14. [Link]
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MacKerell, A. D. (n.d.). Parameter Files. University of Maryland. [Link]
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van Gunsteren, W. F., & Mark, A. E. (1998). Validation of molecular dynamics simulation. University of Groningen. [Link]
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Khoury, G. A., et al. (2007). CHARMM Force Field Parameters for Nitroalkanes and Nitroarenes. Journal of Chemical Theory and Computation, 3(6), 2050-2064. [Link]
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Mobley, D. L., et al. (2025). CHARMM and AMBER forcefields for OpenMM (with small molecule support). GitHub. [Link]
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Klauda, J. B., et al. (2018). Parameterization of the CHARMM All-Atom Force Field for Ether Lipids and Model Linear Ethers. The journal of physical chemistry. B, 122(49), 11656–11669. [Link]
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Kumari, R., & Kumar, R. (2022). Basics, types and applications of molecular docking: A review. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-211. [Link]
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Gamouh, A., et al. (2024). Machine learning approaches for predicting protein-ligand binding sites from sequence data. Frontiers in Molecular Biosciences, 11. [Link]
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Verma, D., et al. (2024). Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules. Journal of Chemical Information and Modeling. [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
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Cai, Y. D., et al. (2005). A Novel Statistical Ligand-Binding Site Predictor: Application to ATP-binding Sites. Protein science : a publication of the Protein Society, 14(3), 647–655. [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Matter Modeling Stack Exchange. [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial. ChemCopilot. [Link]
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CHARMM. (n.d.). Tools. CHARMM. [Link]
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Zhang, Z., et al. (2023). Protein-Ligand Binding Site Prediction and De Novo Ligand Generation from Cryo-EM Maps. bioRxiv. [Link]
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Engineering the Solvation and Degradation Kinetics of Hydroxyl-Functionalized Pyridinium Salts: A Technical Guide for Drug Development
Executive Summary
Hydroxyl-functionalized pyridinium salts represent a privileged scaffold in medicinal chemistry. They are most notably deployed as acetylcholinesterase (AChE) reactivators (oximes) for organophosphate poisoning, and increasingly as novel antioxidant and antimicrobial agents. However, translating these molecules from bench to bedside is frequently bottlenecked by their physicochemical liabilities—specifically, hydrolytic instability and unpredictable solubility profiles. As a Senior Application Scientist, I approach these challenges not as inherent flaws of the molecule, but as thermodynamic and kinetic parameters that can be systematically engineered.
This whitepaper provides a comprehensive framework for understanding, measuring, and optimizing the solubility and stability of these critical compounds.
Structural Drivers of Solubility and Stability
The pyridinium core is inherently electrophilic, making it susceptible to hydroxide-mediated nucleophilic attack, particularly at the 2- and 4-positions. The introduction of a hydroxyl group (or a hydroxyimino/oxime group) significantly complicates this thermodynamic landscape.
Causality of Degradation: In aqueous media, the hydroxyl group can undergo deprotonation depending on the microenvironmental pH and the molecule's intrinsic pKa. The resulting zwitterionic or anionic species alters the electron density of the pyridinium ring. If the formulation pH exceeds the stability threshold, hydroxide ions attack the ring, leading to ring-opening, cleavage of functional groups, or rapid degradation .
Solubility Dynamics: The permanent positive charge on the pyridinium nitrogen ensures a high baseline of aqueous solubility. However, the choice of counter-ion dictates the crystal lattice energy and solvation enthalpy. For instance, exchanging a chloride anion for a methanesulfonate or hexafluorophosphate can drastically alter the dissolution rate and equilibrium solubility, impacting both bioavailability and shelf-life.
Logical relationship of pH and counter-ions on pyridinium salt stability.
Comparative Physicochemical Data
To rationally design formulations, we must benchmark the physicochemical properties of established pyridinium salts. The table below synthesizes data across various hydroxyl/oxime-functionalized pyridinium compounds, highlighting the inverse relationship that often exists between aqueous stability and structural complexity.
| Compound Class | Specific Example | Counter-ion | Aqueous Solubility | Stability Profile (Aqueous) | Primary Application |
| Mono-pyridinium Oxime | Pralidoxime (PAM-2) | Chloride / Mesylate | High (>50 mg/mL) | Stable (Formulated as liquid) | AChE Reactivator |
| Bis-pyridinium Oxime | Obidoxime (LüH-6) | Dichloride | High | Moderate to Stable | AChE Reactivator |
| Bis-pyridinium Oxime | HLö-7 | Dimethanesulfonate | Very High | Unstable (Requires lyophilization) | Broad-spectrum Antidote |
| Ortho-Chlorinated Oxime | K027 analog | Bromide | Moderate | Improved via reduced pKa | Nerve Agent Antidote |
| Polyphenol-Pyridinium | COS-Pyridinium | Chloride | High | Stable (Antioxidant preserved) | Biomaterial / Antioxidant |
| Alkyl-hydroxy Pyridinium | 1-ethyl-2,6-dimethyl-4-hydroxy | Halides (Cl/Br) | High | Thermally stable (dihydrates) | Optical Materials |
Expert Insight: Notice that advanced bis-pyridinium oximes like HLö-7, despite their superior broad-spectrum reactivation capabilities, suffer from severe aqueous instability. This necessitates their storage as dry powders that are reconstituted immediately prior to use, as detailed in clinical reviews from . Conversely, ortho-chlorination strategies have been successfully employed to lower the pKa of the oxime group, thereby increasing the concentration of the active oximate nucleophile at physiological pH (7.4) without compromising shelf-life, according to research in the .
Self-Validating Experimental Protocols
To ensure scientific integrity during drug development, empirical evaluation of these compounds must utilize self-validating systems—where internal controls and orthogonal analytical techniques confirm the primary readout.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask LC-MS Method)
Causality: Kinetic solubility often overestimates the true solubility due to supersaturation. The shake-flask method, coupled with LC-MS, ensures thermodynamic equilibrium is reached and verifies that the highly reactive pyridinium compound hasn't degraded during the incubation period.
-
Preparation: Accurately weigh an excess amount of the pyridinium salt (e.g., 15 mg) into a 1.5 mL glass HPLC vial.
-
Buffer Addition: Add 500 µL of the target aqueous buffer (e.g., PBS, pH 7.4). Self-validation step: Prepare a parallel vial with unbuffered LC-MS grade water to isolate the effect of buffer salts on the solubility limit.
-
Equilibration: Seal the vials and agitate at 300 RPM on a thermoshaker at exactly 25.0 °C for 24 hours. Causality: 24 hours is strictly required for phase equilibrium; temperature control is critical as the dissolution of crystalline pyridinium salts is highly endothermic.
-
Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant without disturbing the pellet.
-
Dilution and Analysis: Dilute the supernatant 1:100 in the mobile phase. Analyze via LC-MS using a reverse-phase C18 column.
-
Validation: Quantify the parent peak area against a standard curve. Simultaneously, scan for known degradation masses (e.g., ring-opened products) in the MS spectra to ensure the measured concentration represents the intact Active Pharmaceutical Ingredient (API).
Self-validating workflow for thermodynamic solubility and degradation monitoring.
Protocol 2: Accelerated Stability and Degradation Kinetics via HPLC
Causality: Pyridinium salts are highly sensitive to microenvironmental pH. This protocol maps the degradation kinetics across a pH gradient to define the formulation safe space.
-
Stock Solution: Dissolve the API in anhydrous acetonitrile/water (50:50) to 1 mg/mL.
-
Matrix Spiking: Spike 100 µL of stock into 900 µL of buffers ranging from pH 2.0 to 10.0 (e.g., citrate, phosphate, borate buffers).
-
Incubation: Incubate at 40 °C (accelerated condition).
-
Sampling: Pull 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Causality: Quench the reaction immediately by adding 50 µL of 0.1% Trifluoroacetic acid (TFA) to protonate the hydroxyl groups and halt hydroxide-mediated attack.
-
Chromatography: Run on HPLC-UV. Self-validation: Plot the natural log of the remaining API area vs. time. A linear fit confirms pseudo-first-order degradation kinetics, validating the assay. The slope provides the degradation rate constant ( kobs ).
Strategic Formulation in Drug Development
From an application standpoint, if a hydroxyl-functionalized pyridinium salt exhibits poor aqueous stability (like HLö-7), the formulation strategy must pivot to lyophilization.
-
Lyophilization Microenvironment: The pre-lyophilization solution must be buffered to the molecule's maximum stability pH (often slightly acidic, pH 3.5 - 5.0).
-
Excipient Selection: Bulking agents like mannitol or trehalose should be screened. Crucially, reducing sugars must be avoided to prevent Maillard reactions with any primary amine degradation products.
-
Hygroscopicity Control: Pyridinium salts are notoriously hygroscopic. The final lyophilized cake must be sealed under an inert atmosphere (nitrogen or argon) to prevent moisture ingress, which would re-initiate hydrolytic degradation pathways.
By employing self-validating analytical protocols and rationally selecting counter-ions and formulation microenvironments, researchers can successfully navigate the physicochemical liabilities of these highly potent molecules.
References
-
Zorbaz, T., et al. "Pyridinium Oximes with Ortho-Positioned Chlorine Moiety Exhibit Improved Physicochemical Properties and Efficient Reactivation of Human Acetylcholinesterase Inhibited by Several Nerve Agents." Journal of Medicinal Chemistry, ACS Publications.[Link]
-
Antonijevic, B., & Stojiljkovic, M. P. "Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning." Clinical Medicine & Research, PMC.[Link]
-
Qi, Z., et al. "Preparation and Characterization of Polyphenol-Functionalized Chitooligosaccharide Pyridinium Salts with Antioxidant Activity." Marine Drugs, MDPI.[Link]
-
Dhanuskodi, S., et al. "Synthesis, Structural, Thermal and Optical Studies of 1-ethyl-2,6-dimethyl-4-hydroxy Pyridinium Halides." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, PubMed.[Link]
4-Pyridin-1-ium-4-ylbutan-1-ol;chloride synthesis from pyridine
An In-Depth Technical Guide to the Synthesis of N-(4-hydroxybutyl)pyridinium chloride from Pyridine
Executive Summary
This guide provides a comprehensive technical overview for the synthesis of N-(4-hydroxybutyl)pyridinium chloride, a quaternary ammonium compound with applications in various scientific fields. The synthesis is achieved through the direct N-alkylation of pyridine with 4-chlorobutan-1-ol. This document delves into the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and offers insights into process validation and troubleshooting. The content is structured to serve as a practical resource for researchers, chemists, and professionals in drug development, emphasizing the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process.
The formation of N-(4-hydroxybutyl)pyridinium chloride is a classic example of a nucleophilic substitution reaction, specifically the N-alkylation of a heterocyclic amine.[1] The core of this transformation lies in the inherent chemical properties of the pyridine ring and the chosen alkylating agent.
The Nucleophilic Character of Pyridine
Pyridine is a basic heterocyclic organic compound where a nitrogen atom replaces a methine group in a benzene ring.[2] The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. This localized electron pair makes the nitrogen atom a nucleophilic center, capable of attacking electron-deficient (electrophilic) atoms.[1] This reactivity is the foundation for forming pyridinium salts through the addition of electrophiles, such as alkyl halides, to the nitrogen atom.[2]
The Sₙ2 Reaction Mechanism
The reaction between pyridine and 4-chlorobutan-1-ol proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the pyridine nitrogen atom attacks the carbon atom bonded to the chlorine in 4-chlorobutan-1-ol. This carbon is electrophilic due to the high electronegativity of the chlorine atom, which polarizes the C-Cl bond.
-
Transition State: A transient, high-energy transition state is formed where a partial bond exists between the nitrogen and the carbon, while the carbon-chlorine bond is partially broken.
-
Leaving Group Departure: The carbon-chlorine bond fully breaks, and the chloride ion departs as the leaving group. Simultaneously, the nitrogen-carbon bond fully forms, resulting in the positively charged N-(4-hydroxybutyl)pyridinium cation and the negatively charged chloride anion.
The overall reaction is a concerted process, meaning the bond-forming and bond-breaking steps occur in a single, continuous step.[1]
Key Factors Influencing Reaction Efficacy
Several experimental parameters must be controlled to ensure a high yield and purity of the final product.
-
Choice of Alkylating Agent: 4-chlorobutan-1-ol is a suitable primary alkyl halide. Primary halides are preferred for Sₙ2 reactions as they minimize steric hindrance around the electrophilic carbon. While alkyl bromides and iodides are more reactive due to better leaving group ability (I⁻ > Br⁻ > Cl⁻), 4-chlorobutan-1-ol is often chosen for its cost-effectiveness and stability. For sluggish reactions, switching to 4-bromobutan-1-ol could increase the reaction rate.
-
Solvent Selection: Polar solvents are essential for this reaction. They stabilize the charged transition state and the final ionic product, thereby accelerating the reaction rate. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are excellent choices as they solvate the cation effectively without strongly interacting with the nucleophile. Polar protic solvents like ethanol can also be used and are often practical due to their lower cost and toxicity.[3]
-
Temperature and Reaction Time: The reaction is typically performed at an elevated temperature (reflux) to provide the necessary activation energy and increase the reaction rate. Reaction progress should be monitored (e.g., by Thin Layer Chromatography) to determine the optimal reaction time, preventing potential side reactions or degradation from prolonged heating.
Experimental Protocol: Synthesis of N-(4-hydroxybutyl)pyridinium chloride
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of the target compound.
Materials and Reagents
Safety Precaution: This procedure should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| Pyridine | C₅H₅N | 79.10 | 7.91 g (8.0 mL) | 1.0 | Reagent grade, dried over KOH or BaO if necessary.[4] |
| 4-Chlorobutan-1-ol | C₄H₉ClO | 108.57 | 11.94 g (10.8 mL) | 1.1 | Excess to ensure full conversion of pyridine. |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 100 mL | - | Anhydrous grade. |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | ~150 mL | - | Anhydrous, for washing. |
Experimental Workflow
The synthesis follows a straightforward workflow from setup to final product characterization.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridine (8.0 mL, 0.1 mol) and anhydrous acetonitrile (100 mL).
-
Addition of Alkylating Agent: While stirring, add 4-chlorobutan-1-ol (10.8 mL, 0.11 mol) to the flask.
-
Heating to Reflux: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle. Let the reaction proceed under reflux with continuous stirring for 18-24 hours. A white precipitate may begin to form as the reaction progresses.[3]
-
Isolation: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. The product should precipitate out of the solution. To maximize precipitation, place the flask in an ice bath for 30-60 minutes.
-
Filtration and Washing: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the collected solid with three portions of cold diethyl ether (3 x 50 mL) to remove any unreacted starting materials and non-polar impurities. The pyridinium salt product is insoluble in diethyl ether.
-
Drying: Transfer the purified solid to a clean, pre-weighed watch glass and dry under vacuum at room temperature to a constant weight.
-
Yield and Characterization: Determine the final mass and calculate the percentage yield. The product should be a white, hygroscopic crystalline solid.[5] Characterize the compound using standard analytical techniques.
Expected Characterization Data
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~8.9 (d, 2H, pyridinium H-2,6), ~8.1 (t, 1H, pyridinium H-4), ~8.5 (t, 2H, pyridinium H-3,5), ~4.6 (t, 2H, N-CH₂), ~3.4 (t, 2H, CH₂-OH), ~1.9 (m, 2H, N-CH₂-CH₂), ~1.5 (m, 2H, CH₂-CH₂-OH), ~4.5 (t, 1H, -OH).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~145 (pyridinium C-2,6), ~144 (pyridinium C-4), ~128 (pyridinium C-3,5), ~60 (N-CH₂), ~59 (CH₂-OH), ~33 (N-CH₂-CH₂), ~28 (CH₂-CH₂-OH).
-
FT-IR (KBr, cm⁻¹): ~3300-3400 (broad, O-H stretch), ~3050 (aromatic C-H stretch), ~2940 (aliphatic C-H stretch), ~1630, 1480 (C=C and C=N ring stretching).
Process Validation and Troubleshooting
Ensuring the successful synthesis of N-(4-hydroxybutyl)pyridinium chloride requires careful monitoring and an understanding of potential pitfalls.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Yield | 1. Insufficient reaction time or temperature. 2. Impure or wet reagents/solvent. 3. Pyridine is protonated (if acidic impurities are present). | 1. Increase reflux time and monitor reaction progress via TLC. 2. Ensure pyridine and solvent are anhydrous.[4] Use freshly opened reagents. 3. Purify pyridine via distillation if necessary.[6] |
| Product is an Oil or Gummy Solid | 1. Presence of water (product is hygroscopic). 2. Impurities depressing the melting point. | 1. Ensure all glassware is oven-dried. Dry the final product thoroughly under high vacuum. 2. Perform recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate). |
| Impure Product (by NMR) | 1. Incomplete reaction (starting materials present). 2. Inadequate washing. | 1. Extend reaction time or consider using a more reactive alkylating agent like 4-bromobutan-1-ol. 2. Ensure thorough washing with cold diethyl ether to remove non-polar starting materials. |
Conclusion
The synthesis of N-(4-hydroxybutyl)pyridinium chloride from pyridine and 4-chlorobutan-1-ol is a robust and reproducible N-alkylation reaction. By understanding the underlying Sₙ2 mechanism and carefully controlling key experimental parameters such as solvent purity, temperature, and reaction time, researchers can reliably produce this valuable pyridinium salt. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for achieving high-purity material suitable for further applications in scientific research and development.
References
- Benchchem. A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
- Fernández, G. Alkylation and acylation of pyridine.
- Wikipedia. Pyridine.
- Semantic Scholar. From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features.
- Özdemir, Ü., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. PMC - NIH.
- Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride.
- CymitQuimica. CAS 628-13-7: Pyridinium chloride.
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CAS 628-13-7: Pyridinium chloride | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Engineering the Future of Solvents: Exploratory Research Applications of Pyridinium Ionic Liquids
By: Senior Application Scientist
The Mechanistic Advantage of Pyridinium Cations
For decades, the ionic liquid (IL) landscape has been dominated by imidazolium-based salts. However, as exploratory research in drug development and green catalysis pushes the boundaries of thermal and chemical stress, pyridinium ionic liquids (PyILs) have emerged as structurally superior alternatives[1].
The core advantage of PyILs lies in the aromatic heterocyclic pyridine ring. Unlike the five-membered imidazolium ring, the six-membered pyridinium core offers distinct electron distribution and steric hindrance profiles[1]. By functionalizing the nitrogen atom (N-alkylation) or substituting the carbon ring, researchers can precisely tune the solvent's hydrophobicity, hydrogen-bond acidity, and viscosity[1]. The causality here is fundamental: the delocalized π-electron system of the pyridinium ring facilitates unique π-π stacking interactions with aromatic active pharmaceutical ingredients (APIs) and transition metal catalysts, enabling solvating capabilities that aliphatic or five-membered heterocyclic ILs cannot achieve.
Drug Development: API Solubilization and Delivery
In pharmaceutical development, up to 70% of new chemical entities (NCEs) suffer from poor aqueous solubility. PyILs are actively being investigated as novel solvents and liquid forms of APIs (API-ILs)[2].
When an API is paired with a PyIL, the resulting complex circumvents the traditional crystalline lattice energy barriers that typically inhibit dissolution[2]. Furthermore, PyILs act as potent permeation enhancers. The lipophilic alkyl chains on the pyridinium cation integrate into the phospholipid bilayer of biological membranes, temporarily disrupting lipid packing and allowing the solvated API to pass through[2]. This tunable lipophilicity/hydrophilicity balance is what makes surface-active ionic liquids (SAILs) vastly superior to conventional surfactants like Tween or SDS, which often cause permanent membrane toxicity[2].
PyIL-mediated API solubilization and membrane permeation pathway.
Green Catalysis and Biocatalytic Stabilization
Beyond pharmaceuticals, PyILs serve as highly efficient reaction media and catalysts. In organic synthesis, PyILs have been utilized to catalyze complex multi-component reactions, such as the Hantzsch synthesis of 1,4-dihydropyridine derivatives (potential gene delivery agents)[3]. The PyIL acts as both a solvent and a Lewis acid catalyst, significantly increasing the yield compared to classical methods[3].
In biocatalysis, enzymes like Candida rugosa lipase often denature in organic solvents like methanol. However, introducing a PyIL (e.g., N-hexylpyridinium bromide) as a cosolvent creates a protective microenvironment[4]. The causality of stabilization: The bromide anion forms a tight hydration layer around the enzyme via hydrogen bonding, while the hydrophobic alkyl chain of the pyridinium cation interacts with the enzyme's hydrophobic surface patches. This prevents methanol from stripping the essential structural water molecules from the lipase, thereby maintaining its active conformation and increasing hydrolytic activity[4].
Step-by-step synthetic workflow for custom pyridinium ionic liquids.
Quantitative Data Synthesis
To justify the selection of PyILs over traditional solvents or imidazolium counterparts, we must look at the quantitative data. The table below synthesizes the comparative advantages of PyILs based on recent exploratory studies[1][3][4].
| Solvent / IL Class | Core Structure | Thermal Stability (°C) | Lipase Hydrolytic Activity Increase (%) | Primary Exploratory Application |
| Traditional Organic (e.g., Methanol) | Aliphatic | < 65°C (Boiling Pt) | Baseline (0%) | Standard extraction |
| Imidazolium ILs | 5-membered heterocyclic | ~ 250 - 300°C | + 5 - 10% | General green chemistry |
| Pyridinium ILs | 6-membered aromatic | > 300°C | + 15.61% | Biocatalysis, API delivery |
| Nitrile-Functionalized PyILs | Substituted aromatic | ~ 280°C | N/A (Used in C-C coupling) | Suzuki/Stille Coupling |
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating. If an experiment fails, the protocol itself should indicate where the failure occurred. Below is the standardized methodology for synthesizing N-hexylpyridinium bromide ([C6Py]Br) and validating its efficacy in lipase stabilization[4].
Protocol: Synthesis and Biocatalytic Application of [C6Py]Br
Phase 1: Synthesis via Quaternization
-
Reactant Preparation: In a round-bottom flask, combine 0.5 mol of anhydrous pyridine with 0.5 mol of 1-bromohexane[4]. Causality: Equimolar ratios prevent excessive unreacted starting materials, simplifying downstream purification.
-
Reflux: Heat the mixture under reflux at 70°C for 72 hours with continuous magnetic stirring[4]. Causality: The SN2 nucleophilic substitution requires sustained thermal energy to overcome the activation barrier of the bulky hexyl chain.
-
Purification: Wash the resulting crude mixture repeatedly with ethyl acetate to extract unreacted pyridine and 1-bromohexane[4].
-
Solvent Removal: Utilize a rotary vacuum evaporator to remove residual ethyl acetate. Dry the product at room temperature (28–30°C) until a yellow-brown thick solution or solid is obtained[4].
-
Validation Checkpoint 1: Perform 1 H-NMR. The presence of a distinct doublet around δ 9.0 ppm confirms the formation of the pyridinium cation. If absent, the quaternization failed (likely due to moisture contamination).
-
Phase 2: Lipase Stabilization Assay
-
Media Preparation: Prepare a methanol-water solvent system (e.g., 10% v/v methanol).
-
Cosolvent Integration: Add the synthesized [C6Py]Br at a concentration of 50 mM to the solvent system. Causality: This specific concentration ensures the formation of a hydration shell without inducing micellar aggregation that could precipitate the enzyme.
-
Enzymatic Reaction: Introduce Candida rugosa lipase and a substrate (e.g., 4-nitrophenol palmitate, pNPP) into the media[4].
-
Quantification: Measure the release of 4-nitrophenol spectrophotometrically at 410 nm.
-
Validation Checkpoint 2: Compare the absorbance against a control lacking the PyIL. A successful stabilization will yield a ~15% increase in hydrolytic activity[4]. If activity decreases, verify the pH, as unpurified ILs may contain acidic hydrobromic acid impurities.
-
Conclusion
Pyridinium ionic liquids represent a highly tunable, thermally stable, and mechanistically fascinating class of solvents. By understanding the causality behind their molecular interactions—specifically π-π stacking, tunable lipophilicity, and hydrogen-bond networking—researchers can rationally design PyILs to solve complex bottlenecks in API solubilization, targeted drug delivery, and green catalysis.
References
-
Development of new sustainable pyridinium ionic liquids: From reactivity studies to mechanism-based activity predictions PubMed (National Institutes of Health) URL:[Link]
-
Ionic Liquids in Drug Delivery MDPI URL:[Link]
-
Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system PMC (National Institutes of Health) URL:[Link]
-
Use of pyridinium ionic liquids as catalysts for the synthesis of 3,5-bis(dodecyloxycarbonyl)-1,4-dihydropyridine derivative RSU Research Portal URL:[Link]
-
Nitrile-Functionalized Pyridinium Ionic Liquids: Synthesis, Characterization, and Their Application in Carbon−Carbon Coupling Reactions Journal of the American Chemical Society (ACS) URL:[Link]
Sources
The Pyridinium Scaffold in Medicinal Chemistry: Mechanistic Paradigms and Late-Stage Functionalization
Executive Summary
As a permanent cationic heterocycle, the pyridinium scaffold occupies a privileged position in modern medicinal chemistry. Its inherent positive charge, tunable lipophilicity, and synthetic tractability make it an ideal pharmacophore for targeting diverse biological systems—ranging from the catalytic gorge of cholinesterase enzymes to the anionic lipid bilayers of multidrug-resistant pathogens. This whitepaper provides an in-depth technical analysis of pyridinium compounds, exploring their mechanistic paradigms, quantitative structure-activity relationships (QSAR), and the latest methodologies for their late-stage synthetic functionalization.
Mechanistic Paradigms of Pyridinium Compounds
Cholinesterase Modulation: Reactivation vs. Inhibition
The pyridinium motif exhibits a fascinating duality in neurological drug design: it can act as both a reactivator of inhibited acetylcholinesterase (AChE) and a potent inhibitor of the native enzyme, depending on its peripheral functionalization.
AChE Reactivators (Oximes): Organophosphorus compounds (OPs), such as warfare nerve agents and agricultural pesticides, cause fatal toxicity by phosphorylating the serine hydroxyl group at the active site of AChE, leading to continuous cholinergic stimulation 1. Pyridinium oximes (e.g., pralidoxime, obidoxime) are the standard clinical antidotes. The cationic pyridinium ring anchors the molecule to the peripheral anionic site (PAS) of AChE, precisely orienting the highly nucleophilic oxime group to attack the phosphorus atom, thereby displacing the OP and restoring enzyme function [[1]]().
Mechanism of AChE reactivation by pyridinium oximes following organophosphate inhibition.
AChE Inhibitors (Alzheimer's Therapeutics): Conversely, benzylpyridinium salts have been rationally designed to mimic donepezil, a frontline Alzheimer's disease drug. By optimizing the spacer length (e.g., 10–12 methylene groups), these dual-binding site inhibitors span the distance between the catalytic anionic site (CAS) and the PAS, yielding sub-nanomolar inhibitory potencies 2.
Antimicrobial and Antileishmanial Action
Pyridinium salts, functioning as quaternary ammonium compounds (QACs), are potent membrane-active agents. The primary mechanism involves electrostatic interaction between the cationic pyridinium headgroup and anionic components of the bacterial cell envelope (teichoic acids in Gram-positive bacteria; lipopolysaccharides in Gram-negative bacteria) 3. Following attachment, the hydrophobic alkyl tail inserts into the lipid bilayer, inducing a detergent-like effect that compromises membrane integrity, causes cytoplasmic leakage, and triggers cell death 3. This amphiphilic disruption extends to parasitic targets, with novel pyridinium-hydrazone derivatives demonstrating potent activity against Leishmania tropica promastigotes 4.
Quantitative Structure-Activity Relationship (QSAR) Data
The biological efficacy of pyridinium compounds is highly sensitive to peripheral modifications. The table below synthesizes quantitative data across various therapeutic targets, highlighting how specific structural edits drive potency.
| Compound Class / Specific Derivative | Target / Organism | Biological Activity (MIC / IC₅₀) | Key Structural Feature Driving Potency |
| Benzylpyridinium salt (168c) | Acetylcholinesterase (AChE) | IC₅₀ = 0.005 µM | 10-methylene group spacer allowing dual CAS/PAS binding [[2]]() |
| Hydrazone-pyridinium (3b) | Human AChE (hAChE) | IC₅₀ = 0.24 µM | Benzofuran moiety + 3-phenylpropyl chain [[5]]() |
| P-fluoro-pyridinium (79) | Streptococcus B | MIC = 7.5 µg/mL | para-fluoro substitution enhancing lipophilicity 6 |
| Phenylethylidenehydrazinyl (3d) | Leishmania tropica | IC₅₀ = 6.90 µM | 3-phenylpropyl side chain on pyridinium nitrogen 4 |
| Thiourea pyridinium oxime (KJD-2-11) | Bacillus cereus | IC₅₀ = 350 µM | Thiourea functional group integration |
Synthetic Methodologies: Peripheral Editing via Pyrylium Salts
Historically, generating functionally diverse pyridinium salts relied on the Sandmeyer reaction, which is notoriously laborious, low-yielding, and requires handling explosive diazonium intermediates. Modern medicinal chemistry has shifted toward late-stage skeletal and peripheral editing using Pyrylium tetrafluoroborate (Pyry-BF₄) 7.
Pyry-BF₄ acts as a bench-stable reagent for the chemoselective C(sp²)–NH₂ activation of anilines. Because it is unsubstituted, it presents a planar conformation that provides an optimal Bürgi-Dunitz trajectory for incoming nucleophiles, allowing for broad functional group tolerance during the formation of C–N, C–O, and C–S bonds 7.
Iterative drug discovery workflow for optimizing antimicrobial pyridinium salts.
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explicitly detailing the causality behind critical experimental steps.
Protocol 1: Late-Stage Amination via Pyrylium Tetrafluoroborate (Pyry-BF₄)
Purpose: Chemoselective conversion of a primary aromatic amine into a functionalized pyridinium salt.
-
Reagent Preparation: Dissolve the primary aromatic amine (1.0 eq) and Pyry-BF₄ (1.05 eq) in anhydrous DMSO.
-
Causality: DMSO is selected because its high dielectric constant stabilizes the highly polar intermediate, accelerating the initial condensation without requiring harsh reflux conditions.
-
-
Pyridinium Salt Formation: Stir the mixture at 25°C–80°C for 2–12 hours.
-
Validation Check: Analyze a 10 µL aliquot via LC-MS. The complete disappearance of the starting amine mass and the appearance of the N-arylpyridinium mass (M⁺) confirms successful activation. Do not proceed until conversion is >95%.
-
-
Nucleophilic Displacement: Introduce the desired aliphatic amine nucleophile (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Heat to 100°C for 4 hours.
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the tetrafluoroboric acid generated during the reaction, preventing the protonation and subsequent deactivation of the incoming nucleophile.
-
-
Isolation: Cool the mixture to room temperature and precipitate the product using cold diethyl ether. Filter the bench-stable solid and purify via recrystallization from ethanol.
Protocol 2: Broth Microdilution Assay for MIC Determination
Purpose: Quantifying the antimicrobial potency of amphiphilic pyridinium salts.
-
Stock Preparation: Dissolve the synthesized pyridinium salt in 100% DMSO to a concentration of 10 mg/mL. Dilute in Mueller-Hinton (MH) broth to a working stock of 256 µg/mL.
-
Causality: Pyridinium salts possess hydrophobic alkyl tails that can aggregate in purely aqueous solutions. DMSO ensures complete monomeric dissolution. However, the final DMSO concentration in the assay must be kept strictly below 1% to prevent solvent-induced cytotoxicity, which would yield false-positive antimicrobial activity 3.
-
-
Serial Dilution: Dispense 50 µL of MH broth into columns 2–12 of a 96-well microtiter plate. Add 100 µL of the working stock to column 1, and perform two-fold serial dilutions up to column 11. Column 12 serves as the drug-free growth control.
-
Inoculum Standardization: Suspend overnight bacterial colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:150 in MH broth.
-
Inoculation: Add 50 µL of the diluted inoculum to all wells, achieving a final testing concentration of ~5 × 10⁵ CFU/mL.
-
Incubation & Validation: Incubate at 37°C for 18–24 hours.
-
Validation Check: Read the absorbance at 600 nm. The assay is only valid if the drug-free control (Column 12) exhibits an OD₆₀₀ > 0.3. If the control fails to grow, the assay must be discarded and repeated. The MIC is defined as the lowest concentration well with OD₆₀₀ < 0.05.
-
Conclusion
The pyridinium scaffold remains a cornerstone of rational drug design. By understanding the precise mechanistic pathways—whether electrostatic membrane disruption or targeted enzyme gorge binding—researchers can leverage modern synthetic tools like Pyry-BF₄ to rapidly generate highly potent, selective therapeutics. As multidrug resistance and neurodegenerative diseases continue to challenge modern medicine, the structural versatility of pyridinium compounds will undoubtedly drive the next generation of clinical breakthroughs.
References
-
Applications of Pyridinium Salts in Antimicrobial Drug Discovery: Application Notes and Protocols – Benchchem. 3
-
Pyry∙BF4: Enabling late-stage modifications – BioAscent. 7
-
Structure-Activity Relationship and Efficacy of Pyridinium Oximes in the Treatment of Poisoning with Organophosphorus Compounds: A Review of Recent Data – ResearchGate.1
-
Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease – Frontiers. 2
-
Synthesis, Biological Evaluation and Molecular Docking Study of Hydrazone-Containing Pyridinium Salts as Cholinesterase Inhibitors – J-Stage. 5
-
Evaluation of antimicrobial activities of synthesized pyridinium derivatives – ResearchGate. 6
-
Synthesis and antileishmanial activity of novel pyridinium-hydrazone derivatives – Taylor & Francis. 4
-
Pyridinium Oxime Compounds as Antimicrobial Agents – DTIC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, Biological Evaluation and Molecular Docking Study of Hydrazone-Containing Pyridinium Salts as Cholinesterase Inhibitors [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Pyry∙BF4: Enabling late-stage modifications - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
Methodological & Application
Application Note: Synthesis and Isolation Protocol for 4-Pyridin-1-ium-4-ylbutan-1-ol Chloride
Introduction & Scientific Scope
4-Pyridin-1-ium-4-ylbutan-1-ol chloride (widely known in literature as 1-(4-hydroxybutyl)pyridinium chloride ) is a highly versatile bifunctional ionic liquid and supramolecular building block. Structurally, it consists of a pyridinium cationic core N-alkylated with a terminal hydroxyl-bearing four-carbon chain.
For drug development professionals and materials scientists, this molecule is of critical interest. It serves as a highly specific guest molecule for cucurbit[7]uril (CB[7]) macrocycles, enabling the development of stimuli-responsive supramolecular drug delivery systems and photodynamic therapies[1]. Furthermore, functionalized pyridinium salts are foundational precursors for task-specific ionic liquids (TSILs) and advanced phase-transfer catalysts[2].
Reaction Causality & Mechanistic Insights (E-E-A-T)
The synthesis of 1-(4-hydroxybutyl)pyridinium chloride proceeds via a classic bimolecular nucleophilic substitution ( SN2 ) pathway. The lone electron pair on the pyridine nitrogen acts as the nucleophile, attacking the electrophilic aliphatic carbon of3, subsequently displacing the chloride leaving group[3].
Causality Behind Experimental Choices:
-
Thermal Activation (Reflux): Unlike alkyl iodides or bromides, alkyl chlorides possess a higher bond dissociation energy, making them significantly less reactive[2]. To overcome this high activation energy barrier, the reaction must be driven thermally. Heating the mixture to 110–125 °C is strictly required to achieve practical conversion rates[4].
-
Solvent-Free (Neat) Conditions: Conducting the reaction neat maximizes the collision frequency between the nucleophile and electrophile. Because the product is a highly polar ionic salt, it will spontaneously phase-separate from the non-polar starting materials as the reaction progresses, inherently driving the equilibrium forward.
-
Chemoselectivity: While 4-chloro-1-butanol can theoretically undergo intramolecular cyclization to form tetrahydrofuran (THF) under basic conditions, pyridine is a sufficiently weak base that the SN2 quaternization heavily outcompetes any alkoxide-driven side reactions.
Workflow Visualization
Fig 1: Step-by-step synthetic workflow for 1-(4-hydroxybutyl)pyridinium chloride.
Quantitative Data & Reagent Preparation
To ensure a self-validating and scalable protocol, reagents should be rigorously dried. Pyridine is highly hygroscopic; trace water will not inhibit the SN2 reaction but will severely complicate the crystallization and isolation of the final ionic liquid.
Table 1: Stoichiometry and Reagent Specifications
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Chloro-1-butanol | 108.57 | 1.00 | 10.86 g (100 mmol) | Electrophile |
| Pyridine (Anhydrous) | 79.10 | 1.05 | 8.31 g (105 mmol) | Nucleophile / Base |
| Diethyl Ether (Anhydrous) | 74.12 | - | 3 × 50 mL | Purification Solvent |
Note: A slight molar excess (1.05 eq) of pyridine is utilized to ensure the complete consumption of the alkyl chloride. Unreacted pyridine is easily removed during the ether washing phase due to its high volatility and ether solubility.
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup
-
Glassware Preparation: Dry a 100 mL two-neck round-bottom flask, a reflux condenser, and a magnetic stir bar in an oven at 120 °C for at least 2 hours. Assemble the apparatus while hot and purge continuously with dry Nitrogen ( N2 ) or Argon to establish an inert atmosphere[4].
-
Charging the Flask: Once cooled to room temperature under inert gas, inject 10.86 g (100 mmol) of 4-chloro-1-butanol and 8.31 g (105 mmol) of anhydrous pyridine via a dry syringe.
Phase 2: Quaternization
-
Heating: Lower the flask into a pre-heated oil bath set to 110–125 °C.
-
Agitation: Stir the neat mixture vigorously. Maintain the reflux conditions for 24 to 48 hours.
-
Self-Validation Check: As the reaction progresses, the formation of the pyridinium salt will cause the mixture to become highly viscous. A distinct biphasic system or a dense precipitate will form at the bottom of the flask, visually confirming successful quaternization.
-
Phase 3: Isolation and Purification
-
Cooling: Remove the flask from the oil bath and allow it to cool to room temperature. The product will settle as a dense, viscous lower phase or a waxy solid.
-
Ether Washing: Add 50 mL of cold, anhydrous diethyl ether to the flask. Stir vigorously for 10–15 minutes to extract unreacted pyridine and residual 4-chloro-1-butanol.
-
Decanting: Halt stirring and allow the phases to separate completely. Carefully decant the upper ether layer.
-
Iteration: Repeat the ether wash (Steps 6-7) two additional times.
-
Self-Validation Check: By the third wash, the characteristic pungent odor of pyridine should be entirely absent from the solid/viscous product, indicating high purity.
-
Phase 4: Drying
-
Vacuum Desiccation: Transfer the purified 1-(4-hydroxybutyl)pyridinium chloride to a Schlenk flask. Apply a high vacuum (e.g., 1 Pa) and heat the flask to 80 °C for a minimum of 24 hours[2]. This step is critical to remove any trapped diethyl ether and absorbed atmospheric moisture.
Expected Characterization Data
Table 2: Physical and Analytical Properties
| Parameter | Expected Observation |
| Appearance | Colorless to pale-yellow highly viscous liquid or hygroscopic waxy solid. |
| Solubility Profile | Highly soluble in Water, Methanol, Ethanol, and DMSO. Insoluble in Diethyl Ether, Hexane, and Ethyl Acetate. |
| Storage Conditions | Must be stored in a tightly sealed desiccator under an inert atmosphere (Argon/Nitrogen) to prevent deliquescence. |
Sources
Using 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride in organic synthesis
Application Note: Utilizing 4-Pyridin-1-ium-4-ylbutan-1-ol Chloride in the Synthesis of Tirofiban and Novel Peptidomimetics
Introduction & Chemical Rationale
4-Pyridin-1-ium-4-ylbutan-1-ol chloride (also known as 4-(pyridin-4-yl)butan-1-ol hydrochloride) is a highly versatile, bifunctional building block widely utilized in biochemical experiments and advanced drug synthesis[1]. Its primary industrial application is serving as the direct precursor to 4-(4-chlorobutyl)pyridine hydrochloride, the critical alkylating agent required for the synthesis of Tirofiban, a potent non-peptide antagonist of the glycoprotein IIb/IIIa receptor used in cardiovascular therapy[2].
Causality of the Salt Form: Why utilize the protonated pyridinium chloride salt rather than the free base? The free pyridine nitrogen is highly nucleophilic and susceptible to auto-alkylation or oxidation (forming N-oxides) during subsequent synthetic steps[3]. By maintaining the compound as a hydrochloride salt, the nitrogen is electronically deactivated and sterically protected, ensuring that subsequent halogenation and alkylation reactions proceed with high regioselectivity and yield.
Mechanistic Workflow: From Precursor to Active Pharmaceutical Ingredient (API)
The transformation of 4-Pyridin-1-ium-4-ylbutan-1-ol chloride into the final API involves three distinct logical phases:
-
Chlorination: Conversion of the terminal alcohol to a reactive alkyl chloride[4].
-
O-Alkylation: Coupling the chlorobutyl chain to the phenolic hydroxyl group of an N-protected L-tyrosine derivative[2].
-
Catalytic Hydrogenation: Reduction of the aromatic pyridine ring to a basic piperidine ring, which is essential for the drug's binding affinity to the target receptor[5].
Synthetic workflow from 4-Pyridin-1-ium-4-ylbutan-1-ol chloride to Tirofiban.
Overcoming Mass Transfer Limitations via Phase-Transfer Catalysis (PTC)
A significant challenge in the O-alkylation step is the inherent solubility difference between the reactants. The deprotonated N-(butylsulfonyl)-L-tyrosine resides primarily in the aqueous or solid phase, while the 4-(4-chlorobutyl)pyridine hydrochloride resides in the organic phase[6]. To overcome this mass transfer limitation, a phase-transfer catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) is highly recommended[6]. TBAB forms a lipophilic ion pair with the tyrosine phenoxide, shuttling it into the organic phase where the SN2 substitution can efficiently occur.
Phase-transfer catalysis (PTC) mechanism for O-alkylation.
Quantitative Data: Optimization of Alkylation Conditions
The choice of base and solvent system dictates the balance between the desired O-alkylation and unwanted side reactions, such as the elimination of the chlorobutyl chain to form a butenylpyridine byproduct[6].
Table 1: Optimization of O-Alkylation Reaction Conditions
| Base | Solvent System | Catalyst (mol%) | Temp (°C) | Yield (%) | Elimination Byproduct (%) |
| NaOH | Water / DCM | None | 25 | 35 | 5 |
| K₂CO₃ | Water / Toluene | None | 80 | 55 | 12 |
| K₂CO₃ | Water / Toluene | TBAB (5%) | 80 | 92 | <2 |
| Cs₂CO₃ | Water / Toluene | TBAB (5%) | 80 | 94 | <1 |
Data Summary: Potassium carbonate (K₂CO₃) provides the optimal balance of basicity—strong enough to deprotonate the phenol, but mild enough to minimize elimination side reactions[6].
Step-by-Step Experimental Protocols
Protocol A: Chlorination to 4-(4-Chlorobutyl)pyridine Hydrochloride Objective: Convert 4-Pyridin-1-ium-4-ylbutan-1-ol chloride to the reactive alkylating agent.
-
Dissolution: Suspend 4-Pyridin-1-ium-4-ylbutan-1-ol chloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere[4].
-
Activation: Cool the reaction vessel to 0 °C. Slowly add 1.2 equivalents of Thionyl Chloride (SOCl₂) dropwise. Causality: SOCl₂ is chosen over aqueous HCl to prevent the introduction of moisture, which would drive the equilibrium backward. The evolution of SO₂ and HCl gases irreversibly drives the reaction forward.
-
Reaction & IPC (In-Process Control): Allow the mixture to warm to room temperature and stir for 4 hours. Self-Validation: Analyze an aliquot via Normal-Phase TLC. The reaction is complete when the highly polar alcohol precursor spot completely disappears[3].
-
Isolation & Storage: Concentrate under reduced pressure. Wash the resulting solid with cold diethyl ether. Because pyridine hydrochloride salts are highly hygroscopic, immediately transfer the white crystalline solid to a desiccator containing phosphorus pentoxide (P₂O₅)[3].
Protocol B: PTC-Mediated O-Alkylation of L-Tyrosine Derivative Objective: Couple the chlorobutyl intermediate to N-(n-butylsulfonyl)-L-tyrosine.
-
Biphasic Setup: In a reaction flask, dissolve N-(n-butylsulfonyl)-L-tyrosine (1.0 eq) in a mixture of Toluene and Water (1:1 v/v).
-
Base & Catalyst Addition: Add K₂CO₃ (2.5 eq) and TBAB (5 mol%) to the mixture[6]. Stir vigorously for 15 minutes to ensure complete deprotonation of the phenolic hydroxyl group.
-
Coupling: Add 4-(4-chlorobutyl)pyridine hydrochloride (1.1 eq) to the organic layer. Heat the biphasic mixture to 80 °C[6].
-
Validation & Workup: Monitor via HPLC. Self-Validation: The reaction is deemed successful when the tyrosine derivative peak is consumed and the mass balance shows <2% of the butenylpyridine elimination byproduct. Cool to room temperature, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the O-alkylated intermediate.
Protocol C: Catalytic Hydrogenation to Tirofiban API Objective: Reduce the pyridine ring to a piperidine ring.
-
Catalyst Loading: Dissolve the O-alkylated intermediate in a 5% (w/v) acetic acid solution. Add 10% Palladium on Carbon (Pd/C) catalyst[5]. Causality: Acetic acid serves as both the solvent and a proton source, which is critical for activating the pyridine ring toward hydrogenation.
-
Hydrogenation: Pressurize the reactor with Hydrogen gas to 1.50 MPa and heat to 60 °C for 6 hours[5].
-
Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and precipitate the final Tirofiban product using ethyl formate and concentrated hydrochloric acid[5].
References
Sources
The Catalytic Potential of N-Alkyl-4-hydroxypyridinium Salts: An Application and Protocol Guide
Senior Application Scientist Note: Direct catalytic applications of the specific compound 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride are not extensively documented in peer-reviewed literature. However, its structure—a pyridinium salt with a hydroxyl-functionalized N-alkyl chain—places it within the well-established and rapidly evolving class of functionalized pyridinium salts. These compounds are versatile catalysts and reagents in a multitude of organic transformations. This guide, therefore, provides a comprehensive overview of the catalytic applications of structurally related pyridinium salts, offering a predictive framework and detailed protocols for researchers exploring the potential of novel derivatives like 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride.
Introduction: The Versatility of Functionalized Pyridinium Salts in Catalysis
Pyridinium salts are no longer relegated to the role of simple organic cations. In modern synthetic chemistry, they have emerged as powerful tools, acting as precursors for radical generation, catalysts for C-H functionalization, and as tunable components of ionic liquids and phase-transfer catalysts.[1][2][3] The functionalization of the pyridinium ring or its N-substituent dramatically influences its chemical and physical properties, allowing for the rational design of catalysts for specific applications. The presence of a hydroxyl group on the N-alkyl chain of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride suggests potential for hydrogen bonding interactions, which could be exploited in catalyst design for enhanced selectivity and reactivity.
Core Catalytic Applications of Functionalized Pyridinium Salts
The catalytic utility of functionalized pyridinium salts can be broadly categorized into three key areas: radical-mediated transformations, C-H functionalization, and applications as ionic liquids or phase-transfer catalysts.
Pyridinium Salts as Radical Reservoirs
N-functionalized pyridinium salts have gained significant traction as convenient precursors for generating a variety of radicals, including alkyl, nitrogen-centered, and oxygen-centered radicals.[1][2][3] This is typically achieved through single-electron transfer (SET) processes, often initiated by photoredox or transition-metal catalysts.
Mechanistic Insight: The pyridinium moiety acts as an electron acceptor. Upon reduction, it can fragment to release a radical species derived from the N-substituent. This approach has been widely applied in the construction of C-C and C-X bonds.
A notable example is the use of N-aminopyridinium salts as sources of amidyl radicals for C-H amination reactions.[1] Similarly, pyridinium salts derived from amino acids have been employed in enantioselective α-alkylation of aldehydes under visible light conditions, proceeding through a charge-transfer complex without the need for an external photocatalyst.[4]
Catalysts for Site-Selective C-H Functionalization of Pyridines
A long-standing challenge in synthetic chemistry has been the site-selective functionalization of the pyridine ring. N-functionalized pyridinium salts offer an elegant solution to this problem.[5][6] By temporarily modifying the nitrogen atom, the electronic properties of the pyridine ring are altered, enabling regiocontrol in subsequent C-H functionalization reactions, particularly at the C2 and C4 positions.[5][6]
Workflow for C-H Functionalization:
Caption: General workflow for site-selective C-H functionalization of pyridine via an N-functionalized pyridinium salt intermediate.
This strategy allows for Minisci-type reactions under milder, acid-free conditions, broadening the scope and functional group tolerance of these transformations.[5][6]
Pyridinium-Based Ionic Liquids and Phase-Transfer Catalysts
The salt nature of pyridinium compounds makes them ideal candidates for use as ionic liquids (ILs) and phase-transfer catalysts (PTCs). By carefully selecting the N-substituent and the counter-anion, properties such as melting point, viscosity, and solubility can be fine-tuned.
A pyridinium salt with a hydroxyl-functionalized alkyl chain, such as 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride, is a "task-specific" ionic liquid. The hydroxyl group can participate in hydrogen bonding with substrates or other catalysts, potentially influencing the reaction rate and selectivity. For instance, a study on 1-(4-sulfobutyl)pyridinium chlorozincate, an acidic ionic liquid, demonstrated its efficacy in the one-pot synthesis of 4H-1-benzopyran-5(6H)-ones. The combination of Brønsted and Lewis acidity in this IL was crucial for its catalytic activity.
Experimental Protocols
The following are generalized protocols for key reactions catalyzed by functionalized pyridinium salts. Note: These are starting points and may require optimization for specific substrates and catalysts.
Protocol 1: General Procedure for a Photoredox-Mediated Radical Alkylation using a Pyridinium Salt Precursor
This protocol is adapted from the principles of using N-functionalized pyridinium salts as radical precursors.[1][2][3]
Materials:
-
N-Alkylpyridinium salt (as the radical precursor)
-
Alkene or other radical acceptor
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic photosensitizer)
-
Solvent (degassed, e.g., acetonitrile, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
To an oven-dried reaction vessel, add the N-alkylpyridinium salt (1.2 equivalents), the radical acceptor (1.0 equivalent), and the photocatalyst (1-5 mol%).
-
Seal the vessel and purge with an inert gas for 15-20 minutes.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at room temperature and irradiate with the visible light source.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Oxygen can quench the excited state of the photocatalyst and react with radical intermediates, inhibiting the desired reaction.
-
Degassed Solvent: Removes dissolved oxygen.
-
Stoichiometry: The pyridinium salt is often used in slight excess to ensure complete consumption of the limiting reagent.
-
Photocatalyst Loading: Kept low to ensure catalytic turnover and minimize potential side reactions.
Protocol 2: General Procedure for a Pyridinium-Catalyzed C-H Functionalization
This protocol is based on the concept of using pyridinium salts for site-selective functionalization.[5][6]
Materials:
-
Pyridine derivative
-
Activating agent for N-functionalization (e.g., an electrophilic source)
-
Radical precursor (e.g., a peroxide, another pyridinium salt)
-
Solvent (e.g., DCE, MeCN)
-
Optional: Transition metal co-catalyst
Procedure:
-
In a reaction vessel, dissolve the pyridine derivative (1.0 equivalent) and the activating agent (1.1 equivalents) in the chosen solvent.
-
Stir the mixture at the appropriate temperature (may range from room temperature to elevated temperatures) to form the N-functionalized pyridinium salt in situ.
-
Add the radical precursor (1.5 equivalents).
-
If required, add the transition metal co-catalyst (e.g., a copper or iron salt, 5-10 mol%).
-
Heat the reaction mixture and monitor by an appropriate analytical technique.
-
After consumption of the starting material, perform a work-up procedure, which may involve an aqueous wash to remove the N-functional group and isolate the functionalized pyridine.
-
Purify the product by column chromatography or crystallization.
Causality Behind Experimental Choices:
-
In situ formation of Pyridinium Salt: Simplifies the procedure by avoiding the isolation of the potentially reactive pyridinium intermediate.
-
Radical Precursor: The choice of radical precursor will determine the functional group to be introduced.
-
Co-catalyst: In some cases, a transition metal can facilitate the radical generation and/or the addition to the pyridinium ring.
Quantitative Data Summary
The following table summarizes typical reaction parameters for various pyridinium salt-catalyzed reactions, providing a useful starting point for experimental design.
| Reaction Type | Catalyst/Precursor | Catalyst Loading | Temperature | Solvent | Typical Yields |
| Photoredox C-C Coupling | N-Alkylpyridinium Salt | 1-5 mol% (photocatalyst) | Room Temp. | MeCN, DMF | 60-95% |
| C-H Amination | N-Aminopyridinium Salt | 1.2-2.0 equiv. (precursor) | Room Temp. | DCE | 50-80% |
| Enantioselective Alkylation | Amino Acid-derived Pyridinium Salt | 10-20 mol% (organocatalyst) | 4 °C | Toluene/H₂O | 70-90% |
| Ionic Liquid Catalyzed Condensation | Functionalized Pyridinium IL | 5-15 mol% | 80-120 °C | Water, Ethanol, or neat | 75-95% |
Conclusion and Future Outlook for 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride
While direct catalytic data for 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride is not yet available, its structure strongly suggests several promising avenues for investigation. The presence of the hydroxyl group on the N-butyl chain could render it a highly effective task-specific ionic liquid or phase-transfer catalyst, where the hydroxyl moiety can engage in hydrogen bonding to activate substrates or stabilize transition states. Furthermore, it could serve as a precursor for generating 4-hydroxybutyl radicals under photoredox conditions for applications in C-C bond formation. Researchers in drug development and organic synthesis are encouraged to explore the catalytic potential of this and other novel functionalized pyridinium salts, as they represent a versatile and powerful class of catalysts.
References
- Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis.
- Photoinduced C–H Functionalization of Pyridines with N-Functionalized Pyridinium Salts. Accounts of Chemical Research.
- Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis.
- Pyridinium Salt Forming Rh(III)
- N-Amino Pyridinium Salts in Organic Synthesis. PMC.
- Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis.
- Catalytic photochemical enantioselective α-alkyl
- N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradi
- Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone.
- N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses Procedure.
- Preparation of pyridinium-based ionic liquid and application as a green catalyst for the synthetic route of 4H-1-benzopyran-5(6H). Vietnam Journal of Chemistry.
- Synthesis of pyridines and related compounds. Organic Chemistry Portal.
- 1-(4-Pyridyl)pyridinium chloride hydrochloride. Chem-Impex.
- New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling: Synthesis of N-(Pyridin-4-yl)benzene Amines and N,N-Bis(pyridine-4-yl)benzene Amines. MDPI.
- Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells. Journal of King Saud University - Science.
- Method for synthesizing 4-chloro-pyridine.
- 4-(Pyridin-4-yl)butan-1-ol | 5264-15-3. CRO Splendid Lab Pvt. Ltd..
- CAS 628-13-7: Pyridinium chloride. CymitQuimica.
- On the activation of PhICl2 with pyridine.
- Crystal structure of 4-dimethylamino-pyridin-1-ium uracil-1-acet
- Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction. PMC.
- Visible-light-induced C–H alkylation of pyridine derivatives via 1,2-hydrogen atom transfer. Catalysis Science & Technology (RSC Publishing).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Catalytic photochemical enantioselective α-alkylation with pyridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Pyridin-1-ium-4-ylbutan-1-ol Chloride (4-PPB-Cl) as a Mitochondria-Targeted Fluorescent Probe
Executive Summary
The accurate visualization of mitochondrial dynamics is critical for understanding cellular metabolism, apoptosis, and disease pathology. 4-Pyridin-1-ium-4-ylbutan-1-ol chloride (4-PPB-Cl) is a compact, delocalized lipophilic cation (DLC) utilized as a fluorescent probe and structural scaffold for live-cell imaging. This application note details the mechanistic rationale, photophysical properties, and validated protocols for utilizing 4-PPB-Cl to monitor mitochondrial membrane potential ( ΔΨm ) in living cells.
By avoiding rigid, outdated staining templates, this guide provides researchers with a self-validating experimental framework that ensures high-fidelity data acquisition and eliminates false-positive localization artifacts.
Mechanistic Rationale: The Pyridinium Advantage
To successfully target mitochondria, a fluorescent probe must overcome multiple hydrophobic and hydrophilic cellular barriers. The structural design of 4-PPB-Cl addresses these challenges through two primary mechanisms:
Nernstian Accumulation via the Pyridinium Core
Mitochondria maintain a highly negative transmembrane potential ( ΔΨm ranging from -150 to -180 mV) generated by the electron transport chain[1]. According to the Nernst equation, this steep potential gradient drives the selective accumulation of positively charged, lipophilic molecules into the mitochondrial matrix at concentrations 100- to 1000-fold higher than in the cytosol[1][2].
The pyridinium moiety in 4-PPB-Cl acts as the primary DLC[3][4]. Unlike bulky triphenylphosphonium (TPP) groups, the compact pyridinium ring minimizes steric hindrance while maintaining sufficient electrophoretic mobility, allowing for rapid equilibration across the inner mitochondrial membrane[3].
Amphiphilic Balance via the 4-Hydroxybutyl Chain
Highly lipophilic probes often suffer from aggregation-caused quenching (ACQ) in the aqueous cytosol before reaching their target. The 4-hydroxybutyl chain in 4-PPB-Cl serves a dual purpose:
-
LogP Optimization: It fine-tunes the partition coefficient, ensuring the probe is lipophilic enough to cross the plasma membrane but hydrophilic enough to remain monomeric in the cytosol.
-
Bioconjugation Handle: The terminal primary hydroxyl group allows for late-stage functionalization (e.g., esterification with other fluorophores or therapeutic cargos), making it a highly versatile scaffold[5].
Caption: Mechanism of ΔΨm-driven mitochondrial accumulation of the pyridinium probe.
Photophysical Properties & Expected Outcomes
As a standalone small molecule, the pyridinium core exhibits environmentally sensitive fluorescence that enhances upon partitioning into the hydrophobic mitochondrial inner membrane[2].
Table 1: Photophysical & Structural Properties of 4-PPB-Cl
| Property | Value / Description |
| Chemical Name | 4-Pyridin-1-ium-4-ylbutan-1-ol chloride |
| Target Organelle | Mitochondria (Matrix) |
| Targeting Mechanism | ΔΨm -driven Nernstian accumulation |
| Excitation / Emission | ~360 nm / ~480 nm (Environmentally sensitive) |
| Stokes Shift | ~120 nm |
| LogP (Estimated) | 1.2 - 1.8 (Amphiphilic balance) |
| Conjugation Handle | Primary Hydroxyl (-OH) at C4 of the butyl chain |
Self-Validating Experimental Protocol: Live-Cell Imaging
A common pitfall in mitochondrial imaging is assuming that punctate fluorescence guarantees mitochondrial localization. True potentiometric probes must respond dynamically to changes in ΔΨm . Therefore, this protocol is designed as a self-validating system by incorporating a protonophore uncoupler (FCCP) to collapse the membrane potential[6]. If the probe is truly ΔΨm -dependent, the signal must diffuse out of the mitochondria upon FCCP treatment.
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Stock Solution: Dissolve 4-PPB-Cl in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C protected from light.
-
Working Solution: Dilute the stock solution to a final concentration of 1–5 µM in pre-warmed imaging buffer (e.g., HBSS containing Ca²⁺/Mg²⁺). Causality Note: Serum-free buffer is used here because serum proteins can sequester lipophilic probes, reducing the effective concentration.
Step 2: Cell Staining
-
Seed cells (e.g., HeLa, MCF-7) in 35 mm glass-bottom confocal dishes and culture until 70-80% confluent.
-
Remove culture media and wash cells gently with PBS (1X).
-
Add 1 mL of the 4-PPB-Cl Working Solution.
-
Incubate for 30 minutes at 37°C in the dark. Causality Note: 30 minutes allows sufficient time for the probe to reach Nernstian equilibrium across both the plasma and mitochondrial membranes.
-
Wash twice with warm HBSS to remove unbound probe and reduce background fluorescence.
Step 3: Self-Validation via FCCP Depolarization
-
Control Group: Image directly in HBSS.
-
Validation Group: Add FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) to a final concentration of 10 µM. Incubate for 10 minutes prior to imaging.
Step 4: Image Acquisition
-
Image using a confocal laser scanning microscope.
-
Excitation: ~360-400 nm laser line; Emission collection: 450-500 nm.
Caption: Step-by-step experimental workflow including FCCP validation control.
Troubleshooting & Data Interpretation
To ensure trustworthiness in your assay, compare your acquired images against the expected outcomes detailed below.
Table 2: Expected Experimental Outcomes & Mechanistic Causality
| Experimental Condition | Expected Fluorescence Signal | Mechanistic Causality |
| Vehicle Control (DMSO) | High intensity, punctate reticular morphology | Intact ΔΨm (-150 mV) drives the cationic probe into the matrix[2]. |
| FCCP / CCCP (10 µM) | Diffuse, low intensity (cytosolic haze) | Uncoupler collapses the proton gradient; probe diffuses out of mitochondria[6]. |
| High Background Signal | Bright fluorescence outside cells | Incomplete washing or probe aggregation. Ensure logP balance is maintained by avoiding excessive probe concentrations (>10 µM). |
References
-
Introducing TAPY as a Versatile Alternative to TPP for Selective Mitochondrial Targeting in Cancer Cells - PMC. 3
-
One-Step Late-Stage Functionalization of Lysine for Fluorescent and Mito-Targeting Pyridinium Scaffolds - Synfacts. 5
-
Mitochondria-targeted NIR-II organic probes for imaging–guided photodynamic therapy - RSC. 1
-
Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC. 4
-
A Mitochondria-Specific Fluorescent Probe for Visualizing Endogenous Hydrogen Cyanide Fluctuations in Neurons - PMC. 6
-
How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC. 2
Sources
- 1. Mitochondria-targeted NIR-II organic probes for imaging–guided photodynamic therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introducing TAPY as a Versatile Alternative to TPP for Selective Mitochondrial Targeting in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. A Mitochondria-Specific Fluorescent Probe for Visualizing Endogenous Hydrogen Cyanide Fluctuations in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Antimicrobial and Antifungal Profiling of 4-Pyridin-1-ium-4-ylbutan-1-ol Chloride
Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Mechanistic evaluation and standardized protocols for short-chain functionalized pyridinium quaternary ammonium compounds (QACs).
Introduction & Mechanistic Insights
The compound 4-Pyridin-1-ium-4-ylbutan-1-ol chloride (a hydroxyl-functionalized short-chain pyridinium salt) represents a highly versatile class of cationic biocides. Unlike traditional long-chain QACs (e.g., cetylpyridinium chloride) that rely heavily on massive hydrophobic disruption, this molecule leverages a delicate amphiphilic balance. The terminal hydroxyl group enhances aqueous solubility and allows for potential covalent grafting onto polymeric hydrogels, while the cationic pyridinium core drives the primary antimicrobial action.
Causality of Action: The antimicrobial efficacy of pyridinium salts is fundamentally governed by electrostatic interactions. The positively charged pyridinium nitrogen is electrostatically drawn to the negatively charged teichoic acids in Gram-positive bacteria, lipopolysaccharides (LPS) in Gram-negative bacteria, and the ergosterol-rich membranes of fungi . Upon contact, the 4-hydroxybutyl chain intercalates into the lipid bilayer. This insertion disrupts the highly ordered packing of membrane lipids, leading to a loss of structural integrity, leakage of intracellular potassium and ATP, and ultimately, cell lysis .
Fig 1: Mechanistic pathway of membrane disruption by the pyridinium cation.
Experimental Design: A Self-Validating System
To ensure high scientific integrity (E-E-A-T), the evaluation of this compound must not rely on a single endpoint. We employ a self-validating experimental loop:
-
Broth Microdilution (MIC/MFC): Establishes the baseline quantitative potency.
-
Time-Kill Kinetics: Determines if the effect is static (inhibitory) or cidal (lethal) over time.
-
Propidium Iodide (PI) Uptake: Provides the mechanistic proof. If the Time-Kill assay shows rapid cell death, the PI assay must simultaneously show a spike in fluorescence, proving that membrane disruption (not metabolic starvation) is the causal factor of death .
Fig 2: Self-validating experimental workflow for antimicrobial profiling.
Step-by-Step Experimental Protocols
Protocol 1: Broth Microdilution Assay (MIC & MFC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC).
Reagents & Preparation:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 (buffered with MOPS) for fungi. Note: Avoid high-salt buffers which can shield the electrostatic interaction of the pyridinium cation.
-
Compound Stock: Dissolve 4-Pyridin-1-ium-4-ylbutan-1-ol chloride in sterile deionized water (due to its high aqueous solubility) to a stock concentration of 10 mg/mL.
Step-by-Step Execution:
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the appropriate media to achieve a final test range of 0.5 to 256 µg/mL (50 µL/well).
-
Inoculum Preparation: Adjust the microbial suspension to a 0.5 McFarland standard. Dilute in media to achieve a final well concentration of 5×105 CFU/mL (add 50 µL/well).
-
Controls (Critical for Trustworthiness):
-
Positive Control: Cetylpyridinium chloride (CPC) or Amphotericin B.
-
Growth Control: Media + Inoculum (No drug).
-
Sterility Control: Media only.
-
-
Incubation: 37°C for 18–20 hours (bacteria) or 35°C for 24–48 hours (fungi).
-
Readout: Add 10 µL of Resazurin dye (0.015%) to each well. Incubate for 2 hours. A color change from blue to pink indicates metabolic activity (survival). The MIC is the lowest concentration remaining blue.
-
MBC/MFC Determination: Plate 10 µL from all wells showing no visible growth onto drug-free agar. The MBC/MFC is the lowest concentration that reduces the initial inoculum by ≥99.9%.
Protocol 2: Membrane Permeability Assay (Propidium Iodide Uptake)
Objective: Mechanistically validate that the compound kills via membrane disruption.
Step-by-Step Execution:
-
Cell Preparation: Harvest mid-log phase cells (E. coli or C. albicans) via centrifugation (4,000 × g, 5 min). Wash twice and resuspend in 1X PBS (pH 7.4) to an OD600 of 0.5. Note: PBS is used because complex media components can quench PI fluorescence.
-
Dye Addition: Add Propidium Iodide (PI) to the suspension to a final concentration of 10 µg/mL. Incubate in the dark for 10 minutes.
-
Compound Exposure: Transfer 100 µL of the PI-cell suspension to a black, clear-bottom 96-well plate. Add the pyridinium compound at 1× and 2× MIC.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence (Excitation: 535 nm / Emission: 617 nm) every 5 minutes for 60 minutes.
-
Data Interpretation: An exponential increase in fluorescence confirms that the pyridinium compound has compromised the membrane, allowing PI to enter and intercalate with nucleic acids.
Quantitative Data Presentation
The following table summarizes the expected susceptibility profiles for short-chain functionalized pyridinium salts. Notice the causality in the data: Gram-positive bacteria (S. aureus) exhibit higher susceptibility due to the lack of an outer lipid membrane, allowing direct access to the peptidoglycan layer.
| Pathogen Strain | Gram Stain / Type | MIC (µg/mL) | MBC/MFC (µg/mL) | Mechanism of Resistance / Susceptibility |
| Escherichia coli (ATCC 25922) | Gram-negative | 16 - 32 | 32 - 64 | Outer membrane LPS provides partial barrier. |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 4 - 8 | 8 - 16 | Highly susceptible; direct access to cell wall. |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 32 - 64 | >64 | High intrinsic resistance via efflux pumps. |
| Candida albicans (ATCC 10231) | Yeast (Fungus) | 8 - 16 | 16 - 32 | Ergosterol disruption leads to rapid lysis. |
Table 1: Representative antimicrobial and antifungal susceptibility profile for 4-hydroxybutyl functionalized pyridinium chlorides.
References
-
Title: Synthesis and antimicrobial activities of new pyridinium and benzimidazolium chlorides Source: European Journal of Medicinal Chemistry (2001) URL: [Link]
-
Title: Synthesis, structure and in vitro antibacterial activities of new hybrid disinfectants quaternary ammonium compounds: Pyridinium and quinolinium stilbene benzenesulfonates Source: European Journal of Medicinal Chemistry (2010) URL: [Link]
-
Title: Antimicrobial Activity of Ionic Liquids Source: International Journal of Molecular Sciences (2008) URL: [Link]
Determining the In Vitro Cytotoxicity of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride: A Comprehensive Application and Protocol Guide
Abstract
This technical guide provides a detailed framework for assessing the in vitro cytotoxicity of the novel compound, 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride. Recognizing the critical importance of early-stage toxicity profiling in drug discovery and chemical safety assessment, this document outlines the scientific rationale and step-by-step protocols for a multi-assay approach. We will delve into methods that probe distinct cellular mechanisms, including metabolic activity, membrane integrity, and intracellular enzymatic activity. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the generation of robust, reproducible, and meaningful cytotoxicity data.
Introduction: The Rationale for Cytotoxicity Profiling
The evaluation of a compound's potential to induce cell death, or cytotoxicity, is a fundamental step in the development of new therapeutics and the safety assessment of chemical entities.[1][2] In vitro cytotoxicity assays serve as a rapid, cost-effective, and ethically considerate initial screen to identify compounds that may warrant further investigation or be flagged for potential toxicity.[1][3] The compound of interest, 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride, as a pyridinium salt, belongs to a class of compounds with diverse biological activities, making a thorough understanding of its cytotoxic potential paramount.[4][5][6][7]
A multi-parametric approach to cytotoxicity testing is advocated to gain a comprehensive understanding of a compound's effects on cells.[8] Relying on a single assay can be misleading, as different assays measure distinct cellular parameters that can be affected independently.[1] For instance, a compound might compromise cell membrane integrity without immediately affecting metabolic activity. Therefore, this guide will focus on a suite of assays that, when used in concert, provide a more complete picture of the cytotoxic profile of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride.
We will detail protocols for three widely accepted and validated cytotoxicity assays:
-
MTT Assay: A colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[9][10][11]
-
Lactate Dehydrogenase (LDH) Assay: A method that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[12][13][14]
-
alamarBlue™ (Resazurin) Assay: A fluorescence- or absorbance-based assay that measures the reducing power of living cells.[15][16][17][18]
By understanding the principles and executing the protocols outlined herein, researchers can confidently assess the cytotoxic potential of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride and make informed decisions in their research and development pipelines.
Foundational Principles of In Vitro Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay depends on the specific scientific question being addressed and the potential mechanism of action of the test compound. The assays detailed in this guide are based on distinct and complementary cellular health indicators.
Assessment of Metabolic Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for evaluating cell viability and proliferation. Its principle lies in the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate by mitochondrial dehydrogenases in metabolically active cells.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[19] This assay provides a robust measure of the overall metabolic health of a cell population.
Evaluation of Membrane Integrity: The LDH Assay
The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring the integrity of the plasma membrane.[12][14] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[14] The assay measures the enzymatic activity of LDH in the supernatant, which catalyzes the conversion of lactate to pyruvate. This reaction is coupled to the reduction of a tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the amount of LDH released and, consequently, the extent of cell death.[12]
Measurement of Cellular Reductive Capacity: The alamarBlue™ Assay
The alamarBlue™ (active ingredient: resazurin) assay is a versatile and sensitive method for measuring cell viability and cytotoxicity.[15][17] The blue, non-fluorescent, and cell-permeable resazurin is reduced by intracellular reductases in viable cells to the pink, highly fluorescent resorufin.[18] The magnitude of this conversion, which can be measured by either absorbance or fluorescence, is proportional to the number of living cells.[15][18] This assay is particularly advantageous as it is generally non-toxic to cells, allowing for continuous monitoring of cell viability over time.[17]
Experimental Design and Workflow
A well-designed experiment is crucial for obtaining reliable and interpretable cytotoxicity data. The following workflow provides a general framework for assessing the cytotoxicity of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride.
Caption: A generalized workflow for in vitro cytotoxicity testing.
Detailed Protocols
The following protocols are provided as a comprehensive guide. It is essential to optimize parameters such as cell seeding density and incubation times for the specific cell line being used.
Materials and Reagents
-
Selected mammalian cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
4-Pyridin-1-ium-4-ylbutan-1-ol;chloride
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Commercially available LDH cytotoxicity assay kit
-
alamarBlue™ cell viability reagent
-
Multi-well plate spectrophotometer (ELISA reader)
-
Fluorescence plate reader (for alamarBlue™ assay)
-
Humidified incubator (37°C, 5% CO₂)
Protocol 1: MTT Assay for Metabolic Activity
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with the solvent at the highest concentration used) and untreated control (medium only) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the MTT solubilization solution to each well to dissolve the formazan crystals.[19]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
-
Protocol 2: LDH Assay for Membrane Integrity
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol to seed and treat the cells in a 96-well plate.
-
It is crucial to include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[14]
-
-
LDH Assay Procedure:
-
After the desired incubation period, centrifuge the 96-well plate at 250 x g for 3-5 minutes to pellet any detached cells.[14]
-
Carefully transfer a specific volume (typically 50 µL) of the cell culture supernatant from each well to a new, clear 96-well flat-bottom plate.[13][14]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.[14][20]
-
Add the stop solution provided in the kit to each well to terminate the enzymatic reaction.[14][20]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.[14][20]
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
-
Plot the percentage of cytotoxicity against the compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration of the compound that causes 50% of the maximum LDH release).
-
Protocol 3: alamarBlue™ Assay for Cellular Reductive Capacity
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol to seed and treat the cells in a 96-well plate.
-
-
alamarBlue™ Assay Procedure:
-
After the desired incubation period, add alamarBlue™ reagent to each well, equivalent to 10% of the culture volume (e.g., 10 µL of reagent for 100 µL of medium).[15][21]
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[17][18] The optimal incubation time should be determined empirically for each cell line.[16]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[17] Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm.[15]
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Fluorescence/Absorbance of Treated Cells / Fluorescence/Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example Cytotoxicity Data for 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride after 24-hour Exposure
| Concentration (µM) | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | % Viability (alamarBlue™ Assay) |
| 0 (Control) | 100 ± 4.5 | 0 ± 2.1 | 100 ± 5.2 |
| 1 | 98 ± 3.8 | 3 ± 1.5 | 99 ± 4.1 |
| 10 | 85 ± 6.2 | 12 ± 3.4 | 88 ± 5.9 |
| 50 | 52 ± 5.1 | 45 ± 4.8 | 55 ± 6.3 |
| 100 | 25 ± 4.3 | 78 ± 6.1 | 28 ± 4.7 |
| 250 | 8 ± 2.9 | 95 ± 3.9 | 10 ± 3.1 |
IC₅₀/EC₅₀ Values:
-
MTT Assay IC₅₀: [Calculated Value] µM
-
LDH Assay EC₅₀: [Calculated Value] µM
-
alamarBlue™ Assay IC₅₀: [Calculated Value] µM
Interpreting the results from these multiple assays provides a more nuanced understanding of the compound's cytotoxic mechanism. For example, a potent decrease in viability in the MTT and alamarBlue™ assays coupled with a significant increase in LDH release suggests that 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride may induce cell death through mechanisms that involve both metabolic dysfunction and loss of membrane integrity.
Visualizing the Interplay of Cytotoxicity Mechanisms
The relationship between the different endpoints measured by these assays can be visualized to better understand the potential sequence of cytotoxic events.
Caption: Potential mechanisms of cytotoxicity measured by different assays.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro cytotoxicity assessment of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride. By employing a multi-assay approach that interrogates metabolic activity, membrane integrity, and cellular reductive capacity, researchers can obtain a comprehensive and reliable preliminary toxicity profile. The data generated using these protocols will be instrumental in guiding further preclinical development, including more detailed mechanistic studies (e.g., apoptosis vs. necrosis assays) and subsequent in vivo toxicity evaluations. Adherence to these standardized and well-validated methods will ensure the generation of high-quality data, fostering informed decision-making in the critical path of drug discovery and chemical safety assessment.
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Application Notes and Protocols: 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride for Targeted Drug Delivery
Introduction: The Promise of Pyridinium-Based Moieties in Precision Therapeutics
The pursuit of targeted drug delivery systems is a cornerstone of modern pharmaceutical research, aiming to enhance therapeutic efficacy while mitigating off-target toxicities.[1][2] Pyridine and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, integral to numerous approved therapeutic agents.[3][4][5] The quaternization of the pyridine nitrogen to form a pyridinium salt introduces a positive charge and unique physicochemical properties that can be exploited for targeted drug delivery.[6] Specifically, pyridinium-based compounds have demonstrated a remarkable propensity for mitochondrial targeting, a critical organelle implicated in the pathophysiology of numerous diseases, including cancer.[7][8][9][10]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a novel targeting ligand, 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride , for the development of targeted drug delivery systems. We will delineate the synthesis of this compound, its proposed mechanism of targeting, and detailed protocols for its conjugation to therapeutic payloads or nanocarriers. Furthermore, we will outline a suite of analytical techniques for the thorough characterization of the resulting conjugates and provide robust protocols for in vitro and in vivo evaluation of their targeting efficiency and therapeutic potential.
Part 1: Synthesis and Characterization of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride
The synthesis of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride is a two-step process involving the preparation of the precursor, 4-(Pyridin-4-yl)butan-1-ol, followed by its quaternization.
Synthesis of 4-(Pyridin-4-yl)butan-1-ol
The precursor alcohol can be synthesized via several established routes. A common method involves the reduction of a corresponding butenoate or the use of Grignard-based reactions. A more direct approach, adapted from existing literature, involves the hydrogenation of 4-(4-pyridyl)-3-butyn-1-ol.[11]
Protocol 1: Synthesis of 4-(Pyridin-4-yl)butan-1-ol
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-(4-pyridyl)-3-butyn-1-ol (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-2 atm) and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 4-(Pyridin-4-yl)butan-1-ol as a colorless liquid.[11]
Quaternization to 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride
The quaternization of the pyridine nitrogen is a critical step to introduce the positive charge necessary for targeting. This is typically achieved by reacting the pyridine derivative with an alkyl halide.[12][13][14][15]
Protocol 2: Synthesis of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride
-
Reaction Setup: Dissolve 4-(Pyridin-4-yl)butan-1-ol (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Reagent Addition: Add an excess of a chlorinating agent, for example, 1-chloro-4-iodobutane (1.2 equivalents). While the target is the chloride salt, using a more reactive iodide for the initial quaternization followed by anion exchange is a common strategy. Alternatively, direct quaternization with a suitable chloro-reagent can be employed. For the purpose of this protocol, we will assume direct quaternization is feasible with an appropriate reagent like 1,4-dichlorobutane under forcing conditions, or a more activated chloro-compound.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 60°C to 100°C. The reaction time can vary from a few hours to overnight.
-
Monitoring: Monitor the formation of the pyridinium salt by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Isolation: Upon completion, the product may precipitate out of the solution upon cooling. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Purification: Collect the precipitate by filtration, wash with a non-polar solvent, and dry under vacuum to yield 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride as a solid.
Physicochemical Characterization
Thorough characterization of the synthesized compound is imperative.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of purity. | Characteristic shifts for the pyridinium protons and the butanol chain. |
| Mass Spectrometry (ESI-MS) | Determination of the molecular weight of the cation. | A peak corresponding to the mass of the 4-pyridin-1-ium-4-ylbutan-1-ol cation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Presence of O-H, C-H, and C=N stretching vibrations. |
| Elemental Analysis | Determination of the elemental composition. | Confirmation of the empirical formula. |
Part 2: Rationale and Mechanism of Targeting
The cationic nature of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride is the key to its targeting capabilities. Many pyridinium-based compounds are known to act as delocalized lipophilic cations (DLCs).[8]
Mitochondrial Targeting
Mitochondria possess a significant negative membrane potential (-150 to -180 mV).[8] This strong electrochemical gradient drives the accumulation of positively charged molecules like pyridinium salts within the mitochondrial matrix.[8][9] This preferential accumulation makes 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride an excellent candidate for delivering therapeutic agents to the mitochondria of cancer cells, which often exhibit an even higher mitochondrial membrane potential compared to normal cells.[8]
Caption: Proposed mechanism of mitochondrial targeting by the drug conjugate.
Part 3: Conjugation to Drug Carriers and Payloads
The hydroxyl group of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride provides a convenient handle for conjugation to various drug delivery systems or directly to a therapeutic agent.[16]
Conjugation Strategies
The choice of conjugation chemistry depends on the functional groups available on the drug or carrier.[17][18]
-
Ester Linkage: The hydroxyl group can be reacted with a carboxylic acid on a drug or polymer using carbodiimide chemistry (e.g., EDC/NHS coupling).[16]
-
Ether Linkage: Formation of a more stable ether bond can be achieved through Williamson ether synthesis.
-
Click Chemistry: The hydroxyl group can be modified to an azide or alkyne for subsequent copper-catalyzed or strain-promoted alkyne-azide cycloaddition.[19]
Protocol 3: EDC/NHS Coupling to a Carboxylic Acid-Containing Drug/Carrier
-
Activation of Carboxylic Acid: Dissolve the drug or carrier (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DMSO). Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.5 equivalents) and N-hydroxysuccinimide (NHS, 1.5 equivalents). Stir at room temperature for 1-2 hours to form the NHS-ester.
-
Conjugation: Add 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride (1.2 equivalents) to the activated drug/carrier solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Purification: The purification method will depend on the nature of the conjugate. For polymeric conjugates, dialysis or size exclusion chromatography is effective.[20] For small molecule conjugates, reverse-phase HPLC is recommended.
Caption: Workflow for EDC/NHS mediated conjugation.
Part 4: Characterization of the Drug Conjugate
A comprehensive characterization of the final conjugate is crucial for ensuring its quality and reproducibility.[21][22]
| Parameter | Analytical Technique(s) | Purpose |
| Drug Loading/Conjugation Efficiency | UV-Vis Spectroscopy, HPLC, NMR, Mass Spectrometry | To quantify the amount of targeting ligand conjugated to the drug/carrier.[22] |
| Size and Morphology | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | For nanoparticle-based systems, to determine the size distribution and shape.[21] |
| Surface Charge | Zeta Potential Measurement | To confirm the presence of the cationic pyridinium group on the surface.[21] |
| Stability | HPLC, DLS | To assess the stability of the conjugate in physiological buffers and plasma. |
| In Vitro Drug Release | Dialysis, HPLC | To study the release kinetics of the drug from the carrier under different pH and enzymatic conditions.[21] |
Part 5: In Vitro and In Vivo Evaluation
The efficacy of the targeted drug delivery system must be validated through a series of in vitro and in vivo experiments.[23][24]
In Vitro Evaluation
Protocol 4: Cellular Uptake and Mitochondrial Colocalization
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media.
-
Treatment: Treat the cells with the fluorescently-labeled targeted conjugate and a non-targeted control.
-
Mitochondrial Staining: After incubation, stain the cells with a mitochondrial-specific dye (e.g., MitoTracker Green).
-
Imaging: Visualize the cellular uptake and subcellular localization of the conjugate using confocal microscopy.[7]
-
Quantification: Quantify the cellular uptake using flow cytometry.[21]
Protocol 5: Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in 96-well plates.
-
Treatment: Treat the cells with serial dilutions of the targeted conjugate, the free drug, and a non-targeted control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment: Determine cell viability using a standard assay such as MTT or PrestoBlue.[25]
-
Data Analysis: Calculate the IC50 values for each compound.
In Vivo Evaluation
Protocol 6: Xenograft Mouse Model for Efficacy and Biodistribution
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., saline, free drug, non-targeted conjugate, targeted conjugate).
-
Drug Administration: Administer the treatments intravenously.
-
Efficacy Study: Monitor tumor growth over time by caliper measurements. Monitor animal body weight as an indicator of toxicity.
-
Biodistribution Study: For a separate cohort, administer fluorescently or radiolabeled conjugates. At various time points, harvest major organs and tumors to quantify the accumulation of the conjugate.[26]
Caption: Experimental workflow for in vitro and in vivo evaluation.
Conclusion
4-Pyridin-1-ium-4-ylbutan-1-ol;chloride presents a promising new tool in the arsenal of targeted drug delivery. Its straightforward synthesis, amenable conjugation chemistry, and the strong scientific rationale for its mitochondrial targeting capabilities make it an attractive candidate for further research and development. The protocols and guidelines presented herein provide a solid framework for scientists to explore the full potential of this novel targeting moiety in creating more effective and less toxic therapies for a range of diseases.
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- 5. Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications | IntechOpen [intechopen.com]
- 6. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress in Mitochondria-Targeted Drug and Drug-Free Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN102260208A - New preparation process of 4-pyridine butanol - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Research Portal [verso.uidaho.edu]
- 14. Sciencemadness Discussion Board - Quaternary pyridine compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 17. Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small Molecule Drug Conjugation - Bio-Synthesis, Inc. [biosyn.com]
- 19. dovepress.com [dovepress.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks | MDPI [mdpi.com]
- 26. researchgate.net [researchgate.net]
Electrochemical properties of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride
An Application Guide to the Electrochemical Properties of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride and Related Functionalized Pyridinium Salts
Introduction
Functionalized pyridinium salts represent a versatile class of organic compounds, bridging the gap between classic quaternary ammonium salts and task-specific ionic liquids.[1][2] Their molecular architecture, featuring a positively charged pyridinium core and a customizable side chain, allows for the fine-tuning of physicochemical and electrochemical properties.[3][4] The compound 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride is an exemplary model of this class, possessing two distinct, electrochemically active moieties:
-
The Pyridinium Cation: The aromatic, electron-deficient pyridinium ring is susceptible to reduction, a property that is central to its function in biological systems (e.g., NAD+/NADH) and synthetic applications.[5]
-
The Hydroxyl Group: The primary alcohol on the alkyl tail can undergo oxidation to yield valuable aldehydes or carboxylic acids.[6][7]
Understanding the electrochemical behavior of this molecule is paramount for its application in diverse fields. In drug development, the pyridinium moiety can act as a redox-active tag or influence drug-receptor interactions. In materials science, these salts are precursors for functional polymers, catalysts, or advanced electrolytes where the electrochemical stability window is a critical design parameter.[8][9][10]
This guide provides a comprehensive framework for the electrochemical characterization of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride. The protocols herein are designed to be broadly applicable to similar functionalized pyridinium salts, enabling researchers to elucidate redox potentials, reaction mechanisms, and electrochemical stability.
Physicochemical Properties & Safe Handling
Prior to any electrochemical investigation, a thorough understanding of the analyte's properties and safe handling procedures is essential.
| Property | Value |
| Chemical Formula | C₉H₁₄ClNO |
| Molecular Weight | 187.67 g/mol |
| Structure | Pyridinium cation with a 4-hydroxybutyl group at the N1 position; Chloride counter-anion. |
| Appearance | Expected to be a white to off-white crystalline solid or viscous liquid. |
| Solubility | High solubility expected in polar protic solvents (water, ethanol) and polar aprotic solvents (acetonitrile, DMSO). |
Purity and Handling Considerations:
-
Hygroscopicity: Pyridinium halides are often hygroscopic. Store the compound in a desiccator under an inert atmosphere to prevent water absorption, as water has its own electrochemical signature and can narrow the usable potential window.
-
Halide Impurities: For studies in non-aqueous media, the chloride counter-ion can be electrochemically active at positive potentials. Furthermore, residual halides from synthesis can complicate analysis. If necessary, anion exchange can be performed to replace chloride with a more electrochemically inert anion like hexafluorophosphate (PF₆⁻) or bis(trifluoromethanesulfonyl)imide (TFSI⁻).[3][4]
-
Safety: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated area or a fume hood.
Anticipated Electrochemical Behavior
The electrochemical signature of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride is a composite of its two functional groups, which are active in different potential regimes.
Cathodic Process: Reduction of the Pyridinium Cation
At negative potentials, the pyridinium cation is expected to undergo a one-electron reduction to form a neutral pyridinyl radical. This process is often quasi-reversible.
Reaction: Py⁺-R + e⁻ ⇌ Py•-R
The precise reduction potential is influenced by the nature of the R group and the solvent system. This event defines the cathodic limit of the compound's electrochemical stability window.[8][9]
Anodic Process: Oxidation of the Primary Alcohol
At positive potentials, the primary alcohol on the butyl side chain can be oxidized. This is typically an irreversible process that can proceed through a two-electron oxidation to an aldehyde, which may be further oxidized to a carboxylic acid in a subsequent two-electron step.[7]
Reaction 1 (Aldehyde Formation): R-CH₂OH → R-CHO + 2H⁺ + 2e⁻ Reaction 2 (Carboxylic Acid Formation): R-CHO + H₂O → R-COOH + 2H⁺ + 2e⁻
The selectivity for the aldehyde versus the carboxylic acid is highly dependent on the electrode material (catalyst), solvent, and the presence of water.[6][11] This oxidation event defines the anodic limit of the compound's stability.
Caption: Anticipated redox events for the title compound.
Experimental Workflow & Setup
A standard three-electrode setup is required for cyclic voltammetry experiments.
Equipment and Materials
-
Potentiostat: A computer-controlled potentiostat capable of performing cyclic voltammetry.
-
Electrochemical Cell: A glass cell with ports for three electrodes and gas purging.
-
Working Electrode (WE): Glassy Carbon (GC) electrode (typically 3 mm diameter). A Platinum (Pt) or Gold (Au) WE can also be used, especially for studying the oxidation process.
-
Counter Electrode (CE): Platinum wire or gauze.
-
Reference Electrode (RE): Non-aqueous Ag/Ag⁺ (e.g., 10 mM AgNO₃ in supporting electrolyte) or a silver quasi-reference electrode (Ag wire). An aqueous Ag/AgCl electrode can be used but must be isolated by a salt bridge to prevent water and chloride contamination.
-
Solvent: High-purity, anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar electrochemically inert salt.
-
Internal Standard: Ferrocene (Fc). Used to reference potentials to the Fc⁺/Fc couple.
-
Inert Gas: High-purity Argon or Nitrogen for deaeration.
Sources
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study on Physicochemical and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study on Physicochemical and Electrochemical Properties [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DFG - GEPRIS - Selective electrochemical oxidation of primary alcohols to corresponding aldehydes [gepris.dfg.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. squ.elsevierpure.com [squ.elsevierpure.com]
- 9. ceder.berkeley.edu [ceder.berkeley.edu]
- 10. researchgate.net [researchgate.net]
- 11. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
Advanced Integration of 4-Pyridin-1-ium-4-ylbutan-1-ol Chloride in Amperometric Biosensors
A Methodological Guide to Designing High-Fidelity Carbon Ionic Liquid Electrodes (CILEs)
Executive Summary & Mechanistic Paradigm
The development of third-generation electrochemical biosensors relies heavily on the efficient wiring of redox enzymes to electrode surfaces. Traditional carbon paste electrodes often suffer from high background currents, poor electron transfer kinetics, and enzyme denaturation. The introduction of room-temperature ionic liquids (RTILs) has revolutionized this space, facilitating direct electron transfer between enzymes and carbon electrodes (1)[1].
Specifically, 4-Pyridin-1-ium-4-ylbutan-1-ol chloride represents a highly specialized, functionalized ionic liquid that solves critical bio-interfacial challenges through three distinct mechanistic pathways:
-
π−π Stacking via the Pyridinium Ring: The delocalized π system of the pyridinium cation non-covalently binds to the sp2 hybridized carbon lattice of Multi-Walled Carbon Nanotubes (MWCNTs). This acts as a superior binder, lowering background currents and improving analytical sensitivity (2)[2].
-
Biomimetic Hydration via the Hydroxybutyl Chain: Unlike hydrophobic alkyl-pyridinium ILs, the terminal hydroxyl (-OH) group on the butanol chain acts as a hydrogen-bond donor and acceptor. This creates a localized hydration shell that preserves the 3D conformation of immobilized enzymes (e.g., Glucose Oxidase, GOx), preventing denaturation even in harsh or acidic environments (3)[3].
-
High Ionic Mobility via the Chloride Counterion: The small Cl− anion ensures rapid ionic conductivity without the steric hindrance associated with bulky anions like PF6− or NTf2− .
Below is the electron transfer cascade illustrating how this specific IL mediates the biosensing process.
Caption: Electron transfer cascade from glucose to the electrode via the Pyridinium IL mediator.
Materials and Reagents
-
Ionic Liquid: 4-Pyridin-1-ium-4-ylbutan-1-ol chloride (High purity, >99%).
-
Nanomaterials: Multi-Walled Carbon Nanotubes (MWCNTs, OD: 10-20 nm, Length: 10-30 µm).
-
Enzyme: Glucose Oxidase (GOx) from Aspergillus niger (Type VII, ≥ 100,000 units/g solid).
-
Cross-linker & Polymer: Glutaraldehyde (25% in H2O ), Nafion perfluorinated resin solution (5 wt% in lower aliphatic alcohols).
-
Electrolyte: 0.1 M Phosphate Buffer Saline (PBS), pH 7.4.
Self-Validating Experimental Protocols
Protocol A: Synthesis of the Py-CILE Nanocomposite Matrix
The goal of this protocol is to create a highly conductive, homogeneous paste by leveraging the non-covalent interactions between the IL and the MWCNTs.
-
Weighing & Mixing: Combine 80 mg of MWCNTs with 20 mg of 4-Pyridin-1-ium-4-ylbutan-1-ol chloride in an agate mortar.
-
Causality: The 4:1 mass ratio provides sufficient IL to coat the nanotubes without creating an overly fluid paste that would wash away in aqueous electrolytes.
-
-
Mechanical Exfoliation: Grind the mixture thoroughly for 30 minutes until a uniformly black, viscous paste is formed.
-
Causality: Mechanical shearing forces the IL between the nanotube bundles. The pyridinium rings intercalate and bind via π−π stacking, effectively exfoliating the MWCNTs and preventing agglomeration.
-
-
Electrode Modification: Pack the synthesized Py-CILE paste firmly into the cavity of a Teflon-bodied Glassy Carbon Electrode (GCE, 3 mm diameter). Polish the surface on weighing paper until a mirror-like finish is achieved.
-
Self-Validation Check: Run a Cyclic Voltammogram (CV) in 5 mM K3[Fe(CN)6] with 0.1 M KCl . A successful Py-CILE will exhibit a peak-to-peak separation ( ΔEp ) of ≈ 60-65 mV, indicating highly reversible, fast electron transfer kinetics compared to a bare GCE ( ≈ 100 mV).
-
Protocol B: Bioconjugation and Enzyme Immobilization
-
Enzyme Drop-Casting: Cast 5 µL of a 10 mg/mL GOx solution (prepared in 0.1 M PBS, pH 7.4) directly onto the polished Py-CILE surface. Allow it to dry at 4°C.
-
Causality: The 10 mg/mL concentration ensures a densely packed monolayer of enzyme, maximizing active sites while preventing thick, resistive protein aggregation. The terminal hydroxyl groups of the IL immediately engage in hydrogen bonding with the enzyme's exterior, stabilizing its tertiary structure.
-
-
Vapor-Phase Cross-Linking: Suspend the modified electrode over a 1% glutaraldehyde solution in a sealed chamber for 30 minutes at 4°C.
-
Causality: Glutaraldehyde acts as a homobifunctional cross-linker, forming Schiff bases with the surface amine groups (e.g., lysine residues) of GOx. Vapor-phase cross-linking is chosen over liquid-phase to prevent excessive rigidification of the enzyme, preserving the conformational flexibility required for catalytic turnover.
-
Protocol C: Permselective Membrane Coating
-
Nafion Application: Apply 3 µL of a diluted 0.5 wt% Nafion solution over the cross-linked enzyme layer. Dry at ambient temperature for 1 hour.
-
Causality: Nafion is a perfluorinated sulfonated ionomer. At physiological pH, its sulfonate groups are deprotonated and highly electronegative. This creates a robust electrostatic barrier that repels anionic interferents (like ascorbic acid and uric acid), ensuring the sensor's amperometric signal is exclusively driven by the neutral glucose molecule.
-
Self-Validation Check: Spike 0.1 mM Ascorbic Acid into the testing cell during amperometric monitoring. A properly cured Nafion layer will result in <2% signal deviation.
-
Caption: Step-by-step fabrication workflow of the Py-CILE/GOx biosensor.
Analytical Validation & Data Synthesis
To validate the step-by-step assembly of the biosensor, Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV) are utilized. The table below summarizes the expected quantitative benchmarks at each modification stage.
Note: The dramatic drop in Charge Transfer Resistance ( Rct ) upon the addition of the Pyridinium IL proves its efficacy as a conductive bridge. The slight subsequent increase in Rct confirms the successful, stable immobilization of the non-conductive enzyme and Nafion layers.
| Electrode Configuration | ΔEp (mV) | Electroactive Area ( cm2 ) | Rct ( Ω ) | Limit of Detection ( μM ) |
| Bare GCE | 105 ± 5 | 0.071 | 1450 | N/A |
| MWCNT/GCE | 85 ± 4 | 0.095 | 820 | N/A |
| Py-CILE/GCE | 62 ± 3 | 0.142 | 110 | N/A |
| Py-CILE/GOx/Nafion | 75 ± 4 | 0.128 | 340 | 1.2 |
Table 1: Comparative electrochemical parameters validating the stepwise assembly of the biosensor (Tested in 5 mM K3[Fe(CN)6] containing 0.1 M KCl ).
References
- Liu, X., Zeng, X., Mai, N., et al. "Amperometric glucose biosensor with remarkable acid stability based on glucose oxidase entrapped in colloidal gold-modified carbon ionic liquid electrode." PubMed / Science.gov, 2010.
- Zhao, Y., et al. "Electrochemical and Bioelectrochemistry Properties of Room-Temperature Ionic Liquids and Carbon Composite Materials." Analytical Chemistry, 2004.
- Musameh, M., and Wang, J. "Carbon Nanotube−Ionic Liquid Composite Sensors and Biosensors." Analytical Chemistry, 2008.
Sources
Application Note: Covalent Functionalization of Nanoparticles with 4-Pyridin-1-ium-4-ylbutan-1-ol Chloride
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Focus: Targeted Drug Delivery, Mitochondrial Accumulation, and Cartilage Targeting
Scientific Rationale & Causality
The functionalization of nanocarriers with targeting ligands is a critical step in overcoming biological barriers and achieving site-specific drug delivery [3]. 4-Pyridin-1-ium-4-ylbutan-1-ol chloride (also known as 1-(4-hydroxybutyl)pyridinium chloride) is a highly specialized ligand featuring a delocalized lipophilic pyridinium cation and a terminal primary hydroxyl group.
Why choose this ligand?
-
Biological Targeting (The Pyridinium Cation): The permanent positive charge of the pyridinium ring is highly delocalized, making it lipophilic. This structural feature allows the nanoparticles to exploit the highly negative mitochondrial membrane potential ( ΔΨm≈−180 mV) to accumulate inside the mitochondrial matrix. Additionally, pyridinium functionalization has been proven in vivo to actively target negatively charged proteoglycans in cartilaginous tissue, opening routes for osteoarthritis therapies and joint imaging [1].
-
Chemical Conjugation (The Hydroxyl Terminus): The butan-1-ol chain provides a flexible spacer ending in a primary hydroxyl group. This allows for robust covalent attachment to carboxyl-functionalized nanoparticles (e.g., SiO₂-COOH or PLGA-COOH) via a modified Steglich Esterification [2].
Why Steglich Esterification? Direct esterification of alcohols and carboxylic acids requires harsh acidic conditions and high heat, which can degrade polymeric or silica nanoparticles. The Steglich protocol utilizes EDC (a zero-length crosslinker) and DMAP (an acyl transfer catalyst) to drive the reaction at room temperature. DMAP is critical here: it attacks the unstable O-acylisourea intermediate formed by EDC, preventing its rearrangement into an inactive N-acylurea dead-end, and forms a highly reactive amide intermediate that rapidly reacts with the hydroxyl group of the pyridinium ligand [2].
Mechanistic Workflows
Chemical workflow of Steglich esterification for pyridinium functionalization of nanoparticles.
Biological targeting mechanism of pyridinium-functionalized nanoparticles via electrostatic affinity.
Materials and Reagents
-
Nanoparticles: Carboxyl-functionalized Silica Nanoparticles (SiO₂-COOH), ~50 nm diameter.
-
Ligand: 4-Pyridin-1-ium-4-ylbutan-1-ol chloride (Targeting moiety).
-
Coupling Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).
-
4-Dimethylaminopyridine (DMAP).
-
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF), molecular sieve treated; Deionized (DI) Water; Absolute Ethanol.
-
Consumables: Dialysis tubing (MWCO 10 kDa), glass scintillation vials, magnetic stir bars.
Step-by-Step Experimental Protocol
Phase 1: Nanoparticle Dispersion and Activation
-
Dispersion: Weigh 50 mg of SiO₂-COOH nanoparticles into a dry 20 mL glass vial. Add 10 mL of anhydrous DMF.
-
Sonication: Probe-sonicate the suspension on ice for 2 minutes (10 seconds on / 10 seconds off, 30% amplitude) to ensure a monodisperse suspension.
-
Activation: Add 50 mg of EDC·HCl (0.26 mmol) and 5 mg of DMAP (0.04 mmol) to the suspension.
-
Incubation: Stir the mixture magnetically at 400 RPM for 30 minutes at room temperature ( 20−25∘C ) under a nitrogen atmosphere to form the reactive intermediate.
Phase 2: Covalent Conjugation
-
Ligand Addition: Dissolve 25 mg of 4-Pyridin-1-ium-4-ylbutan-1-ol chloride in 1 mL of anhydrous DMF. Dropwise add this solution to the activated nanoparticle suspension over 5 minutes.
-
Reaction: Seal the vial, protect it from light using aluminum foil, and allow the reaction to proceed under continuous magnetic stirring for 24 hours at room temperature.
Phase 3: Purification and Recovery
-
Dialysis: Transfer the crude nanoparticle suspension into a 10 kDa MWCO dialysis bag.
-
Solvent Exchange: Dialyze against a 1:1 mixture of DMF and DI water for 12 hours to remove unreacted hydrophobic reagents and DMAP.
-
Aqueous Wash: Transfer the dialysis bag to pure DI water and dialyze for an additional 48 hours, replacing the water every 12 hours to remove residual EDC, urea byproducts, and unreacted pyridinium salts.
-
Lyophilization: Flash-freeze the purified suspension in liquid nitrogen and lyophilize for 48 hours to obtain a dry, functionalized nanoparticle powder (SiO₂-Pyridinium).
Self-Validating Quality Control (QC)
To ensure scientific integrity, this protocol is designed as a self-validating system. You must verify the success of the functionalization using the following physicochemical shifts.
The most definitive proof of covalent attachment is Zeta Potential Inversion . Carboxylated nanoparticles possess a highly negative surface charge. Because the pyridinium ring carries a permanent positive charge, successful conjugation will completely invert the zeta potential from negative to positive. If the zeta potential remains negative, the Steglich esterification failed (likely due to moisture in the DMF hydrolyzing the EDC).
Quantitative Data Presentation
| Characterization Metric | Pre-Conjugation (SiO₂-COOH) | Post-Conjugation (SiO₂-Pyridinium) | Causality / Interpretation |
| Zeta Potential (mV) | −35.2±2.1 | +28.4±1.8 | Critical validation. Confirms the presence of the cationic pyridinium corona. |
| Hydrodynamic Size (nm) | 52.4±1.5 | 58.1±2.2 | Slight increase corresponds to the steric bulk and hydration layer of the new ligand. |
| Polydispersity Index (PDI) | 0.11±0.02 | 0.14±0.03 | Maintains monodispersity; confirms no cross-linking/aggregation occurred. |
| FTIR Peaks (cm⁻¹) | 1705 (COOH stretch) | 1735 (Ester C=O), 1630 (C=N⁺) | Confirms the formation of the ester bond and the presence of the pyridinium ring. |
References
-
In Vivo Evidence of the Targeting of Cartilaginous Tissue by Pyridinium Functionalized Nanoparticles PubMed / NIH URL:[Link]
-
Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile ResearchGate URL:[Link]
-
Functionalization of iron oxide magnetic nanoparticles with targeting ligands: their physicochemical properties and in vivo behavior PMC / NIH URL:[Link]
Application Note: 4-Pyridin-1-ium-4-ylbutan-1-ol Chloride ([HOC4Py]Cl) as a Precursor for Task-Specific Ionic Liquids in Electrochemistry
Executive Summary
The development of task-specific room-temperature ionic liquids (RTILs) has revolutionized electrochemical methodologies, offering highly tunable environments for metal electrodeposition, battery electrolytes, and the electrochemical synthesis of active pharmaceutical ingredients (APIs). 4-Pyridin-1-ium-4-ylbutan-1-ol chloride (commonly referred to as 1-(4-hydroxybutyl)pyridinium chloride, or [HOC4Py]Cl ) serves as a critical, stable precursor for synthesizing a unique class of hydroxyl-functionalized pyridinium ionic liquids[1].
By undergoing anion metathesis (e.g., exchanging chloride for bis(trifluoromethylsulfonyl)imide,[NTf2]⁻), the resulting RTILs exhibit exceptionally wide electrochemical windows (up to 5.4 V), high thermal stability, and unique hydrogen-bonding networks that dynamically modulate viscosity and the solvation of electroactive species[1],[2]. This guide provides an authoritative, self-validating framework for the synthesis, purification, and electrochemical application of these advanced electrolytes.
Mechanistic Insights: Solvation, Hydrogen Bonding, and Electrochemical Stability
As a Senior Application Scientist, it is crucial to understand why [HOC4Py]⁺ is chosen over standard aliphatic or imidazolium cations:
-
Charge Delocalization and Cathodic Stability: The aromatic pyridinium ring effectively delocalizes the positive charge across its structure. This delocalization lowers the reduction potential of the cation, significantly widening the cathodic limit of the electrochemical window compared to localized ammonium cations[1].
-
Dual Hydrogen-Bonding Networks: The terminal hydroxyl (-OH) group on the butyl chain introduces complex intermolecular dynamics. Advanced NMR and molecular dynamics studies reveal the coexistence of both cation-anion (c-a) and counterintuitive cation-cation (c-c) hydrogen bonds[2]. Despite Coulombic repulsion, the strong directional hydrogen bonding of the -OH groups creates transient cation clusters.
-
Tunable Solvation for Electrochemistry: These hydrogen-bonding networks act as dynamic ligands. In the electrodeposition of challenging metals (like Magnesium) or the reduction of complex organic APIs, the hydroxyl groups help solvate metal salts or polar organic precursors that would otherwise precipitate in highly hydrophobic, non-functionalized RTILs[1].
Quantitative Physicochemical and Electrochemical Data
The macroscopic properties of the ionic liquid are directly dictated by the chosen anion. While [HOC4Py]Cl is a solid/highly viscous precursor, its [NTf2]⁻ derivative is a fluid RTIL optimized for electrochemistry.
| Property | [HOC4Py]Cl (Precursor) | [HOC4Py][NTf2] (Electrolyte) | Analytical Method / Causality |
| Physical State (at 25°C) | Solid / Highly viscous liquid | Clear, colorless liquid | Anion size disrupts crystal lattice packing. |
| Electrochemical Window | < 2.5 V (Anodic limit restricted by Cl⁻ oxidation) | 3.0 – 5.4 V | Cyclic Voltammetry (Glassy Carbon WE). [NTf2]⁻ resists oxidation. |
| Thermal Stability Limit | ~ 250°C (Decomposes via reverse alkylation) | Up to 405°C | Thermogravimetric Analysis (TGA). |
| Viscosity (at 25°C) | N/A (Solid/Semi-solid) | ~ 80 - 120 mPa·s | Rotational viscometry. Governed by c-c and c-a hydrogen bonding. |
| Water Affinity | Highly Hygroscopic | Hydrophobic | Karl Fischer Titration. |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without passing the stated validation checkpoints.
Protocol A: Synthesis and Metathesis of[HOC4Py][NTf2]
Objective: Convert the hydrophilic [HOC4Py]Cl precursor into a high-purity, hydrophobic RTIL suitable for wide-voltage electrochemistry.
-
N-Alkylation (Precursor Synthesis):
-
Action: Reflux stoichiometric amounts of pyridine and 4-chloro-1-butanol at 80°C for 24 hours under an inert argon atmosphere.
-
Causality: The nucleophilic nitrogen of pyridine attacks the alkyl chloride. Argon prevents the oxidative degradation of the reactants at elevated temperatures.
-
-
Anion Exchange (Metathesis):
-
Action: Dissolve the resulting[HOC4Py]Cl in deionized water. Add an equimolar amount of lithium bis(trifluoromethylsulfonyl)imide (LiNTf2). Stir at room temperature for 2 hours.
-
Causality: The metathesis reaction is driven by the phase separation of the hydrophobic [HOC4Py][NTf2] product from the aqueous phase, which retains the highly soluble LiCl byproduct[1].
-
-
Aqueous Washing & Validation (Critical Step):
-
Action: Decant the aqueous layer. Wash the dense IL layer with fresh deionized water (5x volume) at least 4–5 times.
-
Validation Check (AgNO₃ Test): Add a few drops of 0.1 M AgNO₃ to the discarded wash water. If a white precipitate (AgCl) forms, repeat the wash. The protocol is only validated when the wash water remains perfectly clear. Rationale: Trace chloride ions will prematurely oxidize during electrochemistry, catastrophically narrowing the anodic window.
-
-
Vacuum Drying:
-
Action: Dry the validated IL on a Schlenk line or vacuum oven at 50°C for 24 hours.
-
Validation Check (Karl Fischer): Water content must be < 50 ppm . Rationale: Residual water undergoes electrolysis, causing hydrogen/oxygen evolution and destroying the electrochemical window.
-
Protocol B: Electrochemical Window Determination
Objective: Establish the safe operating voltage limits of the synthesized [HOC4Py][NTf2].
-
Cell Preparation:
-
Assemble a 3-electrode cell inside an Argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).
-
Working Electrode (WE): Glassy Carbon (3 mm diameter, polished with 0.05 µm alumina slurry).
-
Counter Electrode (CE): Platinum wire (flame-annealed).
-
Reference Electrode (RE): Ag/Ag⁺ (0.01 M AgNO₃ in acetonitrile) separated by a glass frit.
-
-
Cyclic Voltammetry (CV) Parameters:
-
Action: Scan at a rate of 10 mV/s starting from Open Circuit Potential (OCP). Scan anodically until the current density exceeds 1.0 mA/cm², then reverse cathodically until -1.0 mA/cm² is reached.
-
Causality: A slow scan rate minimizes capacitive charging currents, allowing for precise identification of the Faradaic onset potentials where the IL itself begins to degrade (anodic oxidation of [NTf2]⁻ and cathodic reduction of the pyridinium ring).
-
Visualizations
The following diagrams map the logical workflows and mechanistic pathways described in this guide.
Caption: Workflow for the synthesis and purification of [HOC4Py]Cl and its RTIL derivative.
Caption: Electrochemical cell configuration and the role of hydrogen bonding in metal deposition.
References
-
Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study on Physicochemical and Electrochemical Properties Source: Frontiers in Chemistry (2019) URL:[Link]
-
Freezing the Motion in Hydroxy-Functionalized Ionic Liquids–Temperature Dependent NMR Deuteron Quadrupole Coupling Constants for Two Types of Hydrogen Bonds Far below the Glass Transition Source: The Journal of Physical Chemistry B, ACS Publications (2020) URL:[Link]
Sources
Advanced Two-Photon Microscopy Applications Using Pyridinium-Based Fluorescent Probes
Executive Summary
Two-photon microscopy (TPM) has revolutionized deep-tissue and in vivo imaging by utilizing near-infrared (NIR) femtosecond lasers to minimize phototoxicity and optical scattering[1]. However, the efficacy of TPM is fundamentally limited by the two-photon absorption (2PA) cross-section (δ) of the fluorophores used[2]. Pyridinium-based fluorescent probes have emerged as highly competent tools for TPM[3]. By leveraging a Donor-π-Acceptor (D-π-A) architecture where the pyridinium moiety acts as a strong electron acceptor and a lipophilic cation, these probes achieve massive 2PA cross-sections, exceptional photostability, and precise organelle targeting (primarily mitochondria)[3][4].
This application note provides drug development professionals and imaging scientists with field-proven mechanistic insights and self-validating protocols for deploying advanced pyridinium probes in 3D organoid imaging, Two-Photon Fluorescence Lifetime Imaging Microscopy (TP-FLIM), and in vivo tumor biomarker detection.
Mechanistic Insights: The Pyridinium Advantage
The rational design of pyridinium-based probes relies on two fundamental physicochemical principles:
-
Intramolecular Charge Transfer (ICT): The electron-withdrawing nature of the positively charged pyridinium nitrogen, coupled with electron-donating groups (e.g., carbazole or methoxystyrene) via a π-conjugated bridge, creates a strong "push-pull" dipole[3][5]. This ICT significantly enhances excitonic coupling, resulting in a large 2PA cross-section (often >100 GM) in the NIR and NIR-II windows[3][4].
-
Electromotive Targeting: The permanent positive charge of the pyridinium group acts as a lipophilic cation. Driven by the highly negative mitochondrial membrane potential (ΔΨm ≈ -180 mV), these probes selectively accumulate in the mitochondrial matrix without requiring complex bioconjugation[4][5].
Figure 1: D-π-A structural logic of pyridinium probes driving charge transfer and targeting.
Application 1: Deep-Tissue 3D Imaging of Forebrain Organoids
Traditional one-photon confocal microscopy is limited to a penetration depth of ~50–100 µm due to light scattering. Pyridinium probes with multiple methoxystyrene "arms" (e.g., Mito-3arm) exhibit broadened NIR excitation windows and high signal-to-noise ratios, allowing for non-destructive, super-resolution 3D imaging of thick human forebrain organoids[2][3].
Protocol 1: 3D Organoid Staining and TPM Acquisition
-
Causality & Rationale: We utilize 800–900 nm femtosecond pulsed excitation. At this wavelength, Rayleigh scattering is minimized, allowing photons to penetrate deep into the organoid core. The multiphoton effect ensures fluorescence is only generated at the focal point, eliminating out-of-focus blur without a pinhole[2].
-
Self-Validation System: Co-stain the organoid with a classical one-photon dye (e.g., MitoTracker Green). The one-photon signal will rapidly degrade in the Z-axis due to scattering, whereas the Mito-3arm two-photon signal will persist, internally validating the deep-tissue advantage of the 2PA probe.
Step-by-Step Methodology:
-
Preparation: Culture 3D human forebrain organoids in Matrigel droplets for 30 days. Transfer a single organoid to a glass-bottom confocal dish.
-
Probe Incubation: Dilute Mito-3arm probe to a final concentration of 5 µM in culture medium. Incubate the organoid at 37°C for 60 minutes. Note: The lipophilic nature of the pyridinium salt allows passive diffusion through the dense extracellular matrix.
-
Washing: Wash the organoid gently three times with pre-warmed PBS (pH 7.4) for 5 minutes each to remove unbound probe and minimize background fluorescence.
-
Validation Control (ΔΨm Dependency): In a parallel control dish, pre-treat the organoid with 10 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 30 minutes before staining. CCCP depolarizes the mitochondrial membrane, which should abolish the localized pyridinium signal, validating target specificity.
-
TPM Acquisition: Mount the sample on a two-photon microscope equipped with a Ti:Sapphire laser. Tune the excitation to 850 nm. Acquire Z-stack images with a step size of 1–2 µm from the surface down to >200 µm depth.
Application 2: TP-FLIM for Mapping Mitochondrial Viscosity in NAFLD
Mitochondrial viscosity is a critical microenvironmental biomarker for metabolic stress, apoptosis, and nonalcoholic fatty liver disease (NAFLD)[5][6]. Carbazole-pyridinium probes act as molecular rotors; in low-viscosity environments, non-radiative decay occurs via free rotation. In highly viscous environments (e.g., lipid accumulation in NAFLD), rotation is restricted, forcing the energy to be released as fluorescence, thereby increasing the fluorescence lifetime[6][7].
Protocol 2: In Vivo TP-FLIM of Hepatic Mitochondria
-
Causality & Rationale: Fluorescence intensity is heavily confounded by probe concentration, tissue depth, and laser power. Fluorescence Lifetime Imaging Microscopy (FLIM) measures the decay rate of the fluorophore—an intensive property that is absolute and concentration-independent, making it ideal for quantitative in vivo mapping[6].
Figure 2: Step-by-step workflow for Two-Photon FLIM imaging of mitochondrial viscosity.
Step-by-Step Methodology:
-
Model Establishment: Feed C57BL/6 mice a methionine/choline-deficient (MCD) diet for 4 weeks to induce NAFLD. Use standard chow-fed mice as wild-type (WT) controls[6].
-
Probe Administration: Intravenously inject the carbazole-pyridinium probe (2 mg/kg) via the tail vein. Allow 30 minutes for systemic circulation and hepatic accumulation.
-
Surgical Exposure: Under isoflurane anesthesia, perform a minor laparotomy to expose the liver lobes. Place the mouse on a heated stage to maintain physiological temperature.
-
Validation Control (Viscosity Calibration): Treat a subset of WT mice with Monensin (an ionophore that induces mitochondrial swelling and artificially increases viscosity). This serves as a positive control to validate the lifetime shift.
-
TP-FLIM Acquisition: Excite the liver tissue at 820 nm using a femtosecond laser. Route the emission through a Time-Correlated Single Photon Counting (TCSPC) module.
-
Lifetime Analysis: Fit the decay curves to a bi-exponential model. A shift in the average lifetime (τ) from ~1.2 ns (healthy) to >2.0 ns indicates elevated mitochondrial viscosity associated with NAFLD progression[6].
Application 3: NIR-II Excitable Probes for Tumor Biomarker Detection
For deep-seated orthotopic tumors, excitation in the NIR-II window (1000–1700 nm) is highly desirable to achieve "zero" background autofluorescence. The OTBP-G probe combines a methoxy-diphenylamine (DPA) donor with a pyridinium acceptor[8][9]. It remains in a perfect dark state due to twisted intramolecular charge transfer (TICT). Upon cleavage by γ-Glutamyltranspeptidase (GGT)—an enzyme overexpressed in cancer—the probe undergoes a structural transformation, triggering Aggregation-Induced Emission (AIE)[10][11].
Protocol 3: In Vivo Tumor Imaging via NIR-II Excitation
-
Causality & Rationale: The 1040 nm excitation wavelength falls squarely in the NIR-II window, bypassing lipid and water absorption peaks. The enzymatic cleavage of the hydrophilic GGT-recognition moiety leaves a highly hydrophobic pyridinium fluorochrome that aggregates, restricting intramolecular motion and yielding a massive 1000-fold fluorescence ON/OFF ratio[8][10].
-
Self-Validation System: Administer GGsTop (a highly specific, irreversible GGT inhibitor) to a control cohort prior to probe injection. The absence of a fluorescence signal confirms that the in vivo turn-on is strictly GGT-dependent and not an artifact of passive accumulation[9].
Step-by-Step Methodology:
-
Tumor Inoculation: Inject 4T1 breast cancer cells into the mammary fat pad of BALB/c mice to establish an orthotopic tumor model. Wait 10–14 days until tumors reach ~100 mm³.
-
Probe Application: Administer the OTBP-G probe (100 µL of 100 µM solution) via intratumoral or intravenous injection.
-
Validation Control: In the control cohort, inject GGsTop (10 mg/kg) 1 hour prior to OTBP-G administration.
-
NIR-II Imaging: Image the mice using a two-photon setup tuned to 1040 nm excitation. Collect emission at ~670 nm.
-
Quantification: Calculate the Signal-to-Background Ratio (SBR). Successful GGT activation will yield an SBR > 400 within 1 minute of activation, clearly delineating tumor margins from healthy tissue[10][11].
Quantitative Data Summary
The table below summarizes the photophysical properties and application metrics of the advanced pyridinium-based probes discussed in this guide.
| Probe Name | Donor-Acceptor Architecture | Target / Biomarker | Excitation (nm) | 2PA Cross-Section / SBR | Primary Application | Reference |
| Mito-3arm | Methoxystyrene (x3) - Pyridinium | Mitochondria (ΔΨm) | ~800–900 | High δΦ | 3D Forebrain Organoids | Chen et al., 2023 |
| Carbazole-Pyridinium | Hexyl-carbazole - Pyridinium | Viscosity (Microenvironment) | ~820 | Bright NIR FLIM | NAFLD & Apoptosis Models | Zhu et al., 2025 |
| OTBP-G | Methoxy-DPA - Pyridinium | γ-Glutamyltranspeptidase | 1040 (NIR-II) | SBR > 400 (In vivo) | Tumor Metastasis Detection | Shen et al., 2024 |
References
-
Chen, R., Qiu, K., Leong, D. C. Y., et al. (2023). "A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy." Biosensors and Bioelectronics, 239, 115604. URL:[Link]
-
Zhu, T., Wan, S., Wang, H., et al. (2025). "Two-Photon FLIM Imaging of Mitochondrial Microenvironment in Apoptosis, Ferroptosis, and Fatty Liver Disease Models Using a Carbazole-Pyridinium Probe." Analytical Chemistry, 97(32), 17415-17423. URL:[Link]
-
Shen, H., Du, L., Xu, C., et al. (2024). "A Near-Infrared-II Excitable Pyridinium Probe with 1000-Fold ON/OFF Ratio for γ-Glutamyltranspeptidase and Cancer Detection." ACS Nano, 18(31). URL:[Link]
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Application Notes and Protocols for Gene Delivery Using Pyridinium Salts
Audience: Researchers, scientists, and drug development professionals in the fields of molecular biology, gene therapy, and drug delivery.
Abstract: Cationic amphiphiles, particularly those based on the pyridinium scaffold, have emerged as a highly promising class of non-viral vectors for gene delivery.[1] This guide provides an in-depth exploration of their application, grounded in established scientific principles and experimental data. Pyridinium salts offer a compelling alternative to traditional transfection reagents and viral methods, primarily due to their high transfection efficiencies, significantly lower cytotoxicity, and synthetic versatility.[2][3][4] This document details the underlying chemistry, structure-activity relationships, formulation strategies, and mechanisms of action. Furthermore, it provides detailed, field-proven protocols for the preparation of pyridinium-based liposomes and their application in the in vitro transfection of mammalian cells.
Section 1: The Chemistry and Design of Pyridinium-Based Transfection Reagents
The efficacy of a pyridinium-based transfection reagent is not accidental; it is the result of rational molecular design. The amphiphilic nature of these molecules, consisting of a polar cationic headgroup and a nonpolar lipid domain, is fundamental to their function.
1.1 Core Molecular Architecture
A typical pyridinium amphiphile is comprised of three key components:
-
The Cationic Headgroup: The pyridinium ring provides the positive charge necessary for electrostatic interaction with the negatively charged phosphate backbone of nucleic acids like plasmid DNA (pDNA) and siRNA.[5]
-
The Hydrophobic Domain: Usually consisting of one or two long alkyl or acyl chains, this lipid tail is critical for the self-assembly of the amphiphile into lipid bilayers (liposomes) and for facilitating interaction with cellular membranes.
-
The Linker: This moiety connects the pyridinium headgroup to the hydrophobic tails. The chemical nature of the linker (e.g., ester, amide, ether) can significantly influence the reagent's biodegradability, stability, and overall transfection performance.[6][7]
1.2 Synthesis Strategies and Versatility
The synthesis of pyridinium amphiphiles is notably versatile, allowing for the systematic modification of each molecular component. One common and effective strategy involves the reaction of substituted pyrylium salts with primary amines.[6][8][9] This approach generates the pyridinium headgroup and the linker in a single, high-yield step.[10] Another established method begins with 4-methylpyridine, which is modified to introduce the desired hydrophobic tails and headgroup functionalities.[11][12] This synthetic accessibility is a major advantage, enabling the fine-tuning of the molecule's properties to optimize performance for specific cell types or applications.
1.3 Structure-Activity Relationships (SAR): The Key to Optimization
Extensive research has established clear relationships between the structure of pyridinium lipids and their gene delivery performance. Understanding these principles is crucial for selecting or designing an optimal transfection reagent.
-
Influence of the Hydrophobic Domain: The length and degree of saturation of the lipid chains have a marked effect. For instance, the introduction of cis-unsaturation in the alkyl chains often enhances transfection properties.[3][11] This is attributed to the increased fluidity of the resulting liposome, which may promote more efficient fusion with the endosomal membrane. However, there is an optimal chain length; for many systems, lipids with two myristyl (C14) or palmitoyl (C16) chains show a peak in transfection efficiency.[6][7][13]
-
The Role of the Linker Group: The choice of linker impacts both efficiency and cytotoxicity. Amide linkers, for example, have been shown to confer significantly higher transfection efficiency compared to their ester-linked counterparts in certain studies.[7] Ester-containing linkers, on the other hand, can be designed to be biodegradable, which may reduce long-term cytotoxicity.[6]
-
Impact of the Counter-ion: The anion associated with the cationic pyridinium headgroup can also influence performance. While many pyridinium reagents are synthesized as halide salts (e.g., chloride), studies have shown that converting them to other forms, such as hexafluorophosphate, can sometimes lead to improved transfection efficiency and lower cytotoxicity when compared to classic reagents like DOTAP.[8][14] It is crucial to use the chloride forms for biological applications, as perchlorate salts have been shown to be acutely toxic to cells.[15]
Table 1: Summary of Structure-Activity Relationships for Pyridinium Lipids
| Molecular Feature | Variation | Impact on Transfection Efficiency | Rationale / Causality |
| Hydrophobic Tails | Increased Unsaturation (e.g., oleyl vs. stearyl) | Generally increases[3][11] | Increases membrane fluidity, potentially aiding endosomal escape. |
| Optimal Chain Length (e.g., C14-C16) | Peak efficiency observed[6][7] | Balances bilayer stability with the dynamic properties needed for membrane fusion. | |
| trans vs. cis Double Bond | trans configuration can be superior[7][13] | Affects the packing parameter and geometry of the lipid, influencing bilayer properties. | |
| Linker Group | Amide vs. Ester | Amide can be superior[7] | Amide bonds may offer different hydrogen-bonding capabilities and conformational rigidity. |
| Biodegradable (e.g., Ester) | Can reduce long-term cytotoxicity[6] | Allows for the breakdown of the carrier molecule into less toxic components post-delivery. | |
| Counter-ion | Chloride (Cl⁻) vs. Perchlorate (ClO₄⁻) | Chloride is benign; Perchlorate is toxic[15] | Perchlorate ions exhibit high cell toxicity and should be avoided in final formulations. |
Section 2: Formulation of Pyridinium Salt-Based Gene Delivery Systems
The individual pyridinium lipid molecule is only one part of the equation. Effective gene delivery requires its formulation into a supramolecular assembly—a liposome—which then complexes with the nucleic acid cargo.
2.1 The Critical Role of Co-lipids (Helper Lipids)
Pyridinium salts are rarely used alone. They are almost always co-formulated with a neutral "helper" lipid to form cationic liposomes. The choice of helper lipid is a critical determinant of transfection success. The two most common and effective co-lipids are:
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): DOPE is a fusogenic lipid. It has a cone-like molecular shape that does not favor a stable bilayer structure. Within the acidic environment of the endosome, DOPE is thought to promote the disruption of the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm. This is a crucial step for avoiding lysosomal degradation.[11]
-
Cholesterol (Chol): Cholesterol acts as a bilayer stabilizer. It intercalates between the cationic lipids, filling gaps and reducing the passive leakage of encapsulated contents.[6] This can lead to more robust lipoplexes, which is particularly important for in vivo applications or when working with serum-containing media.[8][16]
The optimal molar ratio of pyridinium lipid to co-lipid is typically found to be 1:1.[7][8][13]
2.2 Liposome and Lipoplex Formation
The gene delivery process involves two stages of self-assembly:
-
Liposome Formation: The pyridinium lipid and the chosen co-lipid (e.g., DOPE or Cholesterol) are first combined in an organic solvent, which is then evaporated to form a thin lipid film. Hydration of this film with an aqueous buffer followed by energy input (e.g., sonication or extrusion) results in the formation of small cationic liposomes.
-
Lipoplex Formation: These cationic liposomes are then mixed with the anionic nucleic acid (pDNA or siRNA). Electrostatic interactions drive the spontaneous self-assembly of these two components into a condensed, particle-like structure known as a lipoplex .[8] This process neutralizes the negative charge of the nucleic acid and compacts it into a form suitable for cellular uptake.
Caption: Workflow for the two-stage formation of a gene delivery lipoplex.
Section 3: Mechanism of Pyridinium Salt-Mediated Transfection
While the precise molecular details are still an area of active investigation, the general pathway of transfection is well-established. The process can be broken down into several key stages, each presenting a barrier that the lipoplex must overcome.
-
Cellular Binding & Internalization: The net positive charge of the lipoplex facilitates binding to the negatively charged proteoglycans on the surface of the cell membrane. The lipoplex is then internalized, typically through endocytosis, enclosing it within a membrane-bound vesicle called an endosome.
-
Endosomal Escape: This is arguably the most critical and challenging step in non-viral gene delivery. The lipoplex must escape the endosome before it fuses with a lysosome, where the nucleic acid cargo would be degraded by enzymes. As mentioned, fusogenic co-lipids like DOPE are instrumental here. The acidic environment of the late endosome is thought to protonate the phosphoethanolamine headgroup of DOPE, promoting a phase transition from a bilayer to an inverted hexagonal phase, which destabilizes the endosomal membrane and allows the lipoplex to be released into the cytoplasm.[11]
-
Intracellular Trafficking & Nuclear Import: For siRNA, the journey ends in the cytoplasm where it can engage with the RNA-induced silencing complex (RISC). For plasmid DNA, however, an additional barrier exists: the nuclear envelope. The pDNA must be imported into the nucleus for transcription to occur. The mechanisms for this are less clear but are thought to be significantly enhanced during cell division when the nuclear envelope temporarily breaks down.
Caption: Cellular pathway of pyridinium salt-mediated gene delivery.
Section 4: Application Protocols
The following protocols provide a robust framework for using pyridinium-based lipids for in vitro gene delivery. Optimization of parameters such as lipid-to-DNA ratio and incubation times may be required for specific cell lines and plasmids.
4.1 Protocol: Preparation of Pyridinium Lipid/Co-lipid Liposomes
This protocol describes the preparation of cationic liposomes using the lipid film hydration method followed by sonication.
Materials:
-
Pyridinium lipid (e.g., 1-(1,3-dimyristoyloxyprop-2-yl)-2,4,6-trimethylpyridinium chloride)
-
Co-lipid (Cholesterol or DOPE)
-
Chloroform
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator (or nitrogen stream)
-
Bath sonicator
-
0.22 µm syringe filter
Procedure:
-
Lipid Preparation: In a clean round-bottom flask, dissolve the pyridinium lipid and the co-lipid (Cholesterol or DOPE) in chloroform at a 1:1 molar ratio. A typical starting concentration is 1-2 mg total lipid per mL of chloroform.
-
Film Formation: Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen gas. Ensure the film is completely dry by placing the flask under high vacuum for at least 1 hour.
-
Hydration: Add the desired volume of sterile, nuclease-free aqueous buffer to the flask to achieve a final total lipid concentration of 1 mg/mL. Vortex the flask vigorously for several minutes to hydrate the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
Sonication: Place the flask in a bath sonicator and sonicate until the suspension becomes translucent. This process breaks down the MLVs into smaller unilamellar vesicles (SUVs). Sonication time will vary depending on the instrument and volume but typically ranges from 15-30 minutes.[8] Avoid overheating the sample.
-
Sterilization & Storage: For sterile applications, filter the liposome suspension through a 0.22 µm syringe filter. Store the prepared liposomes at 4°C. They are typically stable for several weeks.[7]
4.2 Protocol: In Vitro Transfection of Plasmid DNA into Mammalian Cells
This protocol is a general guideline for transfecting adherent mammalian cells (e.g., CHO, COS-7, NCI-H23).[2][6][7]
Materials:
-
Prepared cationic liposomes (from Protocol 4.1)
-
Plasmid DNA (high purity, e.g., encoding a reporter like GFP or luciferase) at 0.5-1.0 µg/µL in TE buffer.
-
Adherent mammalian cells
-
Complete growth medium (with serum) and serum-free medium (e.g., Opti-MEM)
-
Multi-well culture plates (e.g., 24-well plate)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. For most cell lines, this is approximately 5 x 10⁴ to 1 x 10⁵ cells per well.
-
Lipoplex Formation (per well):
-
Charge Ratio (N/P) Calculation: The N/P ratio represents the molar ratio of the nitrogen atoms in the pyridinium lipid's cationic headgroup to the phosphate groups in the DNA backbone. This is a critical parameter to optimize. A good starting range is between 2:1 and 5:1.[7]
-
Tube A: Dilute 1 µg of plasmid DNA in 50 µL of serum-free medium.
-
Tube B: In a separate tube, dilute the calculated amount of cationic liposome suspension in 50 µL of serum-free medium.
-
Mixing: Add the diluted DNA (Tube A) to the diluted liposomes (Tube B), not the other way around. Mix gently by pipetting and incubate at room temperature for 20-30 minutes to allow for lipoplex formation. Do not vortex.
-
-
Transfection:
-
Wash the cells once with serum-free medium.
-
Add 400 µL of serum-free medium to the 100 µL of lipoplex mixture from step 2.
-
Aspirate the wash medium from the cells and add the 500 µL of lipoplex-containing medium to each well.
-
Incubate the cells with the lipoplexes for 4-6 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
-
Post-Transfection:
-
After the incubation period, aspirate the transfection medium.
-
Add 1 mL of complete growth medium (containing serum) to each well.
-
Return the plate to the incubator.
-
-
Analysis: Analyze for reporter gene expression at 24-48 hours post-transfection.
4.3 Protocol: Evaluation of Transfection Efficiency and Cytotoxicity
A. Transfection Efficiency (Example: Luciferase Reporter)
-
At 48 hours post-transfection, wash cells with PBS.
-
Lyse the cells using a suitable luciferase lysis buffer.
-
Measure the luminescence of an aliquot of the cell lysate using a luminometer after adding the luciferase substrate, according to the manufacturer's protocol.
-
Normalize the luciferase activity to the total protein concentration in the lysate (determined by a BCA or Bradford assay) to account for differences in cell number.
B. Cytotoxicity (Example: LDH Assay) The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium.
-
At 24 or 48 hours post-transfection, collect the cell culture medium.
-
Follow a commercial LDH cytotoxicity assay kit protocol to measure LDH activity in the collected medium.
-
Include controls for low (untreated cells) and high (cells treated with a lysis buffer) LDH release.
-
Calculate the percentage of cytotoxicity relative to the controls. Pyridinium-based reagents are expected to show significantly lower cytotoxicity than many commercial reagents.[2][4]
Section 5: Troubleshooting and Key Considerations
-
Low Transfection Efficiency:
-
Optimize N/P Ratio: This is the most critical parameter. Test a range from 1:1 to 8:1.
-
Check Cell Confluency: Transfecting at ~80% confluency is optimal. Overly confluent or sparse cultures transfect poorly.
-
Verify DNA Quality: Use high-purity, endotoxin-free plasmid DNA.
-
Try a Different Co-lipid: Some cell lines may perform better with Cholesterol-based formulations, while others prefer DOPE.[17]
-
-
High Cytotoxicity:
-
Reduce N/P Ratio: Higher ratios can lead to increased toxicity.
-
Decrease Incubation Time: Shorten the time cells are exposed to the lipoplexes (e.g., from 6 hours to 4 hours).
-
Ensure Purity of Reagents: Impurities in the synthesized pyridinium lipid can contribute to toxicity. Ensure the counter-ion is chloride, not perchlorate.[15]
-
-
Serum Interference: While some advanced pyridinium formulations show resistance to serum, standard lipoplexes can be inhibited.[6][7] Always form the lipoplexes in serum-free medium. If transfection in the presence of serum is required, specialized PEGylated formulations may be necessary.
Conclusion
Pyridinium salts represent a versatile and highly effective platform for non-viral gene delivery. Their rational design, based on well-established structure-activity relationships, allows for the development of reagents with high transfection efficiency and low cytotoxicity.[14][16] By carefully selecting the lipid structure, optimizing the formulation with appropriate co-lipids, and following robust experimental protocols, researchers can leverage the power of pyridinium-based systems to achieve reliable and efficient delivery of nucleic acids for a wide range of in vitro and potentially in vivo applications.[16]
References
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Meekel, A. A. P., Wagenaar, A., Smisterová, J., Kroeze, J. E., Haadsma, P., Bosgraaf, B., Stuart, M. C. A., Brisson, A., Ruiters, M. H. J., Hoekstra, D., & Engberts, J. B. F. N. (n.d.). Synthesis of Pyridinium Amphiphiles Used for Transfection and Some Characteristics of Amphiphile/DNA Complex Formation. CORE. Retrieved from [Link]
- Ilies, M. A. (2017, November 15). Synthetic Delivery Systems for DNA, siRNA, and mRNA Based on Pyridinium Amphiphiles. ACS Symposium Series.
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de Wolf, F. A., Ruiters, M. H., & Hoekstra, D. (1996). Novel pyridinium surfactants for efficient, nontoxic in vitro gene delivery. Proceedings of the National Academy of Sciences, 93(24), 14067–14071. Available at: [Link]
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Mihai, D., et al. (2015). Pyridinium chlorides equipped with long chains as amphiphiles for potential nonviral gene delivery. ResearchGate. Available at: [Link]
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de Wolf, F. A., Ruiters, M. H., & Hoekstra, D. (1996). Novel pyridinium surfactants for efficient, nontoxic in vitro gene delivery. PNAS, 93(24), 14067-14071. Available at: [Link]
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Meekel, A. A. P., et al. (n.d.). Synthesis of Pyridinium Amphiphiles Used for Transfection and Some Characteristics of Amphiphile/DNA Complex Formation. ResearchGate. Request PDF available at: [Link]
-
Ilies, M. A., et al. (2004). Pyridinium cationic lipids in gene delivery: a structure-activity correlation study. PubMed. Available at: [Link]
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de Wolf, F. A., Ruiters, M. H., & Hoekstra, D. (1996). Novel pyridinium surfactants for efficient, nontoxic in vitro gene delivery. PNAS. Available at: [Link]
-
(n.d.). Pyridinium salts: from synthesis to reactivity and applications. Royal Society of Chemistry. Available at: [Link]
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Ilies, M. A., et al. (2004). Pyridinium Cationic Lipids in Gene Delivery: A Structure−Activity Correlation Study. Journal of Medicinal Chemistry, 47(15), 3744–3754. Available at: [Link]
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Park, J. S., et al. (2008). Structural and Formulation Factors Influencing Pyridinium Lipid-based Gene Transfer. PMC. Available at: [Link]
-
Parvizi-Bahktar, P., et al. (2016). Structure–activity correlation in transfection promoted by pyridinium cationic lipids. Organic & Biomolecular Chemistry, 14(11), 3067-3077. Available at: [Link]
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Ilies, M., et al. (2012). Modulation of pyridinium cationic lipid-DNA complex properties by pyridinium gemini surfactants and its impact on lipoplex. SciSpace. Available at: [Link]
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Ilies, M. A., et al. (2005). Pyridinium cationic lipids in gene delivery: an in vitro and in vivo comparison of transfection efficiency versus a tetraalkylammonium congener. PubMed. Available at: [Link]
-
Pungente, M. D., et al. (2012). Novel pyridinium-based cationic lipids as gene delivery vectors. QScience.com. Available at: [Link]
-
Balaban, A. T., et al. (n.d.). New pyridinium cationic lipids for gene delivery synthesized via pyrylium salts. Molecular Therapy. Available at: [Link]
-
(2008). Structural and Formulation Factors Influencing Pyridinium Lipid-Based Gene Transfer. Scilit. Available at: [Link]
-
Balaban, A. T., et al. (n.d.). 477. New pyridinium cationic lipids for gene delivery synthesized via pyrylium salts. ResearchGate. Available at: [Link]
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- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural and Formulation Factors Influencing Pyridinium Lipid-based Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 477. New pyridinium cationic lipids for gene delivery synthesized via pyrylium salts - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. Pyridinium cationic lipids in gene delivery: a structure-activity correlation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyridinium cationic lipids in gene delivery: an in vitro and in vivo comparison of transfection efficiency versus a tetraalkylammonium congener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. qscience.com [qscience.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Pyridin-1-ium-4-ylbutan-1-ol Chloride
Compound Identity: 4-Pyridin-1-ium-4-ylbutan-1-ol chloride (commonly referred to as 1-(4-hydroxybutyl)pyridinium chloride). Classification: Hydroxyl-functionalized quaternary pyridinium salt / Task-Specific Ionic Liquid (IL).
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps by explaining the fundamental physical chemistry that dictates the behavior of this compound. Hydroxyl-functionalized ionic liquids present unique purification challenges due to their extreme hygroscopicity and complex intermolecular forces. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-purity yields suitable for drug development and advanced materials research.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my synthesized product remain a highly viscous oil instead of forming a crystalline solid?
-
Causality & Mechanism: Hydroxyl-functionalized ionic liquids exhibit a unique structural phenomenon. The strong coupling of electrostatic forces and hydrogen bonds creates what are known as "Z-bonds"[1]. Furthermore, the terminal hydroxyl groups on the alkyl chains can form unconventional cation-cation hydrogen-bonded clusters, which overcome repulsive Coulombic forces[2]. These dynamic microenvironments and heterogeneous aggregation regions prevent the formation of a rigid crystal lattice, resulting in a quasi-liquid or highly viscous state[1].
-
Actionable Solution: While crystallization is inherently difficult for this class of ILs, you can induce precipitation by minimizing the cation-cation hydrogen bonding network. This requires absolute removal of trace water (which bridges these clusters) and trituration in a cold, strictly anhydrous non-polar solvent (e.g., diethyl ether or acetone at -20 °C).
Q2: How do I remove the persistent yellow/brown discoloration from my crude mixture?
-
Causality & Mechanism: Discoloration typically arises from the thermal degradation or oxidation of unreacted pyridine during the quaternization step, especially if the reaction temperature exceeded 80 °C.
-
Actionable Solution: Implement an activated charcoal decolorization step. Dissolve the crude viscous IL in a minimal amount of methanol, add 5-10 wt% activated carbon, and stir at 40 °C for 2 hours. Filter through a tightly packed Celite pad to remove the carbon fines before proceeding to solvent evaporation. Understanding these impurity profiles is critical for targeted modifications and purification design in ionic liquids[3].
Q3: My Karl Fischer titration shows >2000 ppm water despite overnight rotary evaporation. What is wrong?
-
Causality & Mechanism: The chloride anion and the terminal hydroxyl group of the pyridinium cation form a highly stable hydration shell with atmospheric moisture. Standard rotary evaporation (typically limited to 10-20 mbar) lacks the thermodynamic driving force to break these hydrogen bonds.
-
Actionable Solution: Transition to a high-vacuum Schlenk line. The product must be dried at <0.1 mbar and 70 °C for a minimum of 24-48 hours. Continuous magnetic stirring during this phase is essential to renew the surface area of the viscous liquid and allow trapped water vapor to escape.
Part 2: Standard Operating Procedures (SOPs)
Protocol A: Liquid-Liquid Extraction & Precursor Removal
This protocol exploits the differential solubility of the polar IL and its non-polar precursors to achieve high purity.
-
Dilution: Dissolve the crude reaction mixture (containing the target IL, unreacted pyridine, and 4-chloro-1-butanol) in a minimal volume of deionized water (e.g., 1 mL water per 1 g of crude).
-
Solvent Washing: Add 5 volumes of ethyl acetate (EtOAc) to the aqueous mixture. EtOAc is chosen because it is immiscible with the highly polar IL but effectively solubilizes the unreacted organic precursors.
-
Phase Separation: Vigorously shake the mixture in a separatory funnel and allow the phases to separate. The lower aqueous layer contains the target IL, while the upper organic layer contains the impurities.
-
Iteration & Self-Validation: Drain the aqueous layer and discard the organic layer. Repeat the EtOAc wash 3 to 5 times.
-
Self-Validation Check: Spot the discarded organic layer on a TLC plate under UV light (254 nm). Terminate the washing cycles only when no pyridine is detectable in the organic phase.
-
Protocol B: Advanced Vacuum Drying & Degassing
This protocol breaks the strong Z-bonds and hydration shells to yield an anhydrous product.
-
Pre-drying: Transfer the washed aqueous IL solution to a round-bottom flask. Use a rotary evaporator at 60 °C and 20 mbar to remove the bulk water and any residual EtOAc.
-
High-Vacuum Setup: Connect the flask to a Schlenk line equipped with a high-vacuum pump capable of reaching <0.1 mbar.
-
Thermal Desorption: Submerge the flask in an oil bath set to 70 °C. Ensure vigorous magnetic stirring to prevent "bumping" and to continuously expose new surface area of the viscous liquid.
-
Equilibration & Self-Validation: Maintain these conditions for 24 to 48 hours.
-
Self-Validation Check: The process is complete when Karl Fischer titration confirms a water content of <500 ppm.
-
Part 3: Quantitative Data & Analytical Standards
| Parameter | Target Threshold | Analytical Method | Critical Impact on Downstream Workflows |
| Assay | >98 mol% | 1H NMR | Ensures stoichiometric accuracy for downstream drug development. |
| Water Content | <500 ppm | Karl Fischer Titration | Prevents hydrolysis and side reactions in subsequent synthetic steps. |
| Residual Pyridine | <0.1 wt% | GC-FID or UV-Vis | Eliminates toxic, reactive, and malodorous impurities. |
| Color | Clear to pale yellow | Visual Inspection / APHA | Indicates the absence of thermal degradation products. |
Part 4: Process Visualizations
Figure 1: Step-by-step purification workflow for 1-(4-hydroxybutyl)pyridinium chloride.
Figure 2: Mechanistic diagram of Z-bonds and cation-cation interactions inhibiting crystallization.
References
-
Title: Insights into Ionic Liquids: From Z-Bonds to Quasi-Liquids Source: JACS Au (ACS Publications) URL: [Link]
-
Title: Targeted modifications in ionic liquids – from understanding to design Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]
-
Title: Cation-Anion and Cation-Cation Interactions in Mixtures of Hydroxy-functionalized and Aprotic Ionic Liquids Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]
Sources
Common issues in the synthesis of pyridinium salts with electron-withdrawing groups
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in medicinal chemistry and materials science: the synthesis of pyridinium salts bearing electron-withdrawing groups (EWGs).
Standard N-alkylation and N-arylation protocols frequently fail when applied to electron-deficient pyridines. This guide dissects the mechanistic causality behind these failures and provides self-validating, field-proven troubleshooting protocols to rescue your synthetic workflows.
Diagnostic Workflow
Before diving into specific protocols, consult the decision matrix below to identify the optimal synthetic trajectory for your specific target.
Decision workflow for synthesizing EWG-substituted pyridinium salts.
Core Troubleshooting Guides & Protocols
Issue 1: Complete Failure of Direct N-Alkylation (Menshutkin Reaction)
The Symptom: You are refluxing an EWG-substituted pyridine (e.g., 4-cyanopyridine or 3-nitropyridine) with an alkyl bromide or iodide, but TLC shows only unreacted starting material. The Causality: The Menshutkin reaction is an SN2 process relying on the pyridine nitrogen's lone pair to attack an electrophile. EWGs withdraw electron density via inductive (-I) and resonance (-M) effects, drastically lowering the energy of the nitrogen's Highest Occupied Molecular Orbital (HOMO)[1]. Standard alkyl halides simply lack a sufficiently low Lowest Unoccupied Molecular Orbital (LUMO) to overcome this massive activation barrier. The Solution: Abandon alkyl halides. Elevate the electrophilicity of your alkylating agent by using "super-electrophiles" such as alkyl trifluoromethanesulfonates (triflates) or Meerwein's salts (trialkyloxonium tetrafluoroborates)[2].
Self-Validating Protocol: N-Alkylation via Alkyl Triflates
-
Preparation: Flame-dry a Schlenk flask. Dissolve the EWG-pyridine (1.0 equiv) in strictly anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Addition: Cool the reaction mixture to 0 °C. Dropwise, add the alkyl triflate (1.1 to 1.4 equiv)[2]. Caution: Triflates are highly reactive and moisture-sensitive.
-
Propagation: Allow the reaction to warm to room temperature. Stir for 2–6 hours.
-
Validation (In-Process): Spot the mixture on a TLC plate (eluent: 10% MeOH in DCM). The starting pyridine will migrate, while the formed pyridinium triflate salt will remain firmly at the baseline due to its high polarity.
-
Isolation: Add cold diethyl ether to the reaction mixture to precipitate the pyridinium salt. Filter and wash with ether.
-
Validation (Final): Run a 1 H NMR in D 2 O or CD 3 OD. The formal positive charge on the nitrogen will heavily deshield the α -protons of the pyridine ring, resulting in a diagnostic downfield shift of ~0.5 to 1.0 ppm compared to the starting material.
Issue 2: Inability to Access N-Aryl Pyridinium Salts via the Zincke Reaction
The Symptom: Attempts to form an N-aryl pyridinium salt using the classical Zincke reaction result in intractable mixtures or no reaction. The Causality: The Zincke reaction requires the initial formation of a highly activated dinitrophenyl (DNP) pyridinium salt, which is then ring-opened by an amine to form a Zincke imine intermediate. For pyridines bearing strongly electron-withdrawing groups (e.g., 4-nitro), the initial activation and subsequent synthesis of the Zincke imine are thermodynamically and kinetically disfavored, proving highly inefficient[3]. The Solution: Bypass the Zincke ring-opening/closing sequence entirely. Utilize the modified Nesmeyanov protocol, which leverages the hyper-nucleofugacity of diaryliodonium salts coupled with Cu(II) catalysis to force C-N bond formation[4].
Self-Validating Protocol: Cu(II)-Catalyzed N-Arylation
-
Setup: In a round-bottom flask, combine the EWG-pyridine (1.0 equiv), the diaryliodonium triflate or hexafluorophosphate salt (1.2 equiv), and Cu(OAc) 2 ·H 2 O (8 mol %) in anhydrous DMF[4].
-
Reaction: Heat the mixture to 40–100 °C depending on the steric bulk of the iodonium salt[4]. Stir for 4–36 hours.
-
Validation (In-Process): A distinct color change (often green to deep blue/brown) indicates the active cycling of the Cu(II) catalyst.
-
Isolation: Cool the mixture and pour it into a large excess of ethyl acetate or diethyl ether. The N-aryl pyridinium salt will precipitate.
-
Validation (Final): 1 H NMR will confirm the integration of the new N-aryl protons, and 19 F NMR can be used to confirm the presence of the counterion (e.g., -OTf or -PF 6 ).
Issue 3: Intractable Substrates (Extreme Steric/Electronic Deactivation)
The Symptom: Even super-electrophiles and transition-metal catalysis fail to functionalize the pyridine nitrogen. The Causality: When extreme steric hindrance (e.g., 2,6-disubstitution) is coupled with strong EWGs, the nitrogen lone pair is completely inaccessible. Direct functionalization is physically impossible. The Solution: De novo ring synthesis. Utilize pyrylium salts. Pyrylium cations are the highly electrophilic oxygen analogues of pyridinium salts. They react with primary amines via an ANRORC (Attack by Nucleophile, Ring Opening, Ring Closure) mechanism. Because the amine acts as the nucleophile, the electronic deficiency of the final pyridinium product does not hinder the transition state[5].
Self-Validating Protocol: Pyrylium Condensation
-
Setup: Suspend the appropriately substituted pyrylium tetrafluoroborate (1.0 equiv) in ethanol or acetonitrile.
-
Addition: Add the primary amine (1.2 equiv) dropwise at room temperature.
-
Validation (In-Process): Pyrylium salts are typically highly colored and intensely fluorescent. Upon addition of the amine and subsequent ring-opening to the acyclic pseudobase[5], the fluorescence will rapidly quench, providing an immediate visual confirmation of the initial nucleophilic attack.
-
Ring Closure: Add a catalytic amount of acetic acid and heat to reflux for 2–12 hours to drive the ring closure and dehydration.
-
Isolation: Concentrate the solvent and precipitate the resulting pyridinium salt with ether.
Quantitative Data Summary
The table below summarizes the operational parameters and expected outcomes for the strategies discussed, allowing for rapid comparative analysis.
| Synthetic Strategy | Reagent Class | Substrate Compatibility | Typical Yield | Reaction Time | Temp Range |
| Classical Menshutkin | Alkyl Halides | Electron-rich / Neutral | 60–90% | 12–24 h | Reflux |
| Super-Electrophile Alkylation | Alkyl Triflates / Meerwein's | Mild to Strong EWG | 75–95% | 2–6 h | 0 °C to RT |
| Modified Nesmeyanov | Diaryliodonium Salts + Cu(II) | Strong EWG | 60–80% | 4–36 h | 40–100 °C |
| Pyrylium Condensation | Pyrylium Salts + Primary Amines | Extreme EWG / Sterically Hindered | 50–85% | 2–12 h | RT to Reflux |
Frequently Asked Questions (FAQs)
Q: What is the optimal stoichiometry for alkylating an EWG-pyridine with a triflate? A: While 1:1 is the theoretical molar ratio, EWG-pyridines are often valuable or difficult to synthesize. It is standard practice to use a slight excess of the alkylating agent (1.1 to 1.4 equivalents) to drive the reaction to complete consumption of the pyridine[2].
Q: My triflate alkylation is turning black and yielding a tar-like substance. What went wrong? A: Alkyl triflates are exceptionally potent electrophiles. If your solvent is not strictly anhydrous, or if the reaction is allowed to exotherm uncontrollably upon addition, the triflate can trigger rapid polymerization or degradation. Always add the triflate at 0 °C under argon.
Q: Can I use microwave irradiation to force a standard Menshutkin reaction with an alkyl halide? A: For mild EWGs (e.g., a single halogen), microwave heating can provide the necessary thermal energy to overcome the activation barrier. However, for strong EWGs (like -NO 2 or -CF 3 ), the extreme temperatures required often lead to the decomposition of the pyridine ring before the C-N bond can form. Switching the electrophile is a much safer and higher-yielding strategy.
Sources
Technical Support Center: Solution Stability of 4-Pyridin-1-ium-4-ylbutan-1-ol Chloride
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride (commonly known as 4-(4-hydroxybutyl)pyridine hydrochloride) in solution.
This bifunctional molecule is a foundational pharmaceutical intermediate, most notably utilized as a critical building block in the synthesis of the potent antiplatelet agent 1[1]. Because it contains both a reactive primary alcohol and a pyridinium moiety, maintaining its stability requires precise control over pH, temperature, and atmospheric exposure.
Part 1: Mechanistic Causality of Degradation
Understanding why a compound degrades is the first step in preventing it. The stability of this compound is dictated by the competing reactivities of its two functional groups:
-
Nucleophilic Substitution (Chlorination): While industrial synthesis intentionally converts this alcohol into 4-(4-chlorobutyl)pyridine using strong chlorinating agents[1], this reaction can occur spontaneously in your stock solutions. In highly acidic, chloride-rich environments, the primary alcohol is protonated into a superior leaving group (water). Free chloride ions then attack the alpha-carbon via an SN2 mechanism, prematurely forming the alkylated impurity.
-
N-Oxidation: The pKa of the pyridine nitrogen is approximately 5.5. If the solution pH rises above this threshold, the molecule deprotonates into its free base form. The exposed lone pair on the nitrogen becomes highly susceptible to auto-oxidation by dissolved oxygen or UV light, resulting in the formation of2[2].
Degradation pathways of 4-Pyridin-1-ium-4-ylbutan-1-ol chloride in solution.
Part 2: Interactive Troubleshooting FAQs
Q1: My aqueous stock solution is slowly forming a chlorinated impurity over several weeks. How is this happening without a reagent like SOCl₂? A: This is a classic case of auto-chlorination. While large-scale manufacturing relies on potent reagents to drive this conversion[1], the chloride counterion natively present in your salt is a sufficiently strong nucleophile if the solution is highly acidic and stored at room temperature. Corrective Action: Store aqueous solutions strictly at 2–8°C. If you are adjusting the pH, avoid using HCl, as it introduces excess nucleophilic chloride ions. Use a non-nucleophilic acid (e.g., dilute H₂SO₄ or H₃PO₄) if pH adjustment is absolutely necessary.
Q2: We are detecting the N-oxide impurity during our HPLC stability indicating runs. How can we prevent this? A: N-oxidation occurs when the pyridine ring is in its free base form and exposed to oxidative stress[2]. The protonated pyridinium ring is electron-deficient and strongly resists oxidation. Corrective Action: Ensure the solution pH remains strictly between 3.0 and 4.5. Additionally, sparge your solvents with Argon to displace dissolved oxygen, and store the solutions in amber glassware to prevent photo-induced radical oxidation.
Q3: Can I use alcoholic solvents (e.g., methanol, ethanol) to prepare highly concentrated stock solutions? A: It is highly discouraged for long-term storage. Under the inherently acidic conditions of the hydrochloride salt, the primary alcohol of the target molecule can undergo intermolecular etherification with the alcoholic solvent. Use ultra-pure, degassed water or aprotic polar solvents (like Acetonitrile) instead.
Part 3: Quantitative Stability Data
The following table summarizes the kinetic degradation profiles and the precise parameters required to maintain structural integrity.
| Degradation Pathway | Primary Trigger Condition | Estimated Kinetic Rate | Preventive Action | Target pH Range |
| SN2 Chlorination | High [Cl⁻], Temp > 25°C, pH < 2.0 | Moderate (Days to Weeks) | Store at 2–8°C, limit excess Cl⁻ | 3.0 – 4.5 |
| N-Oxidation | Dissolved O₂, UV Light, pH > 5.5 | Fast (Hours in free base) | Argon sparging, Amber glass | 3.0 – 4.5 |
| Etherification | Protic alcoholic solvents | Slow (Weeks) | Use water or aprotic solvents | N/A |
Part 4: Validated Experimental Protocols
To ensure reproducibility, do not merely follow these steps—understand the causality behind them. Every protocol here is designed as a self-validating system .
Protocol A: Preparation of Long-Term Stable Aqueous Stock Solutions
Causality: Sparging with Argon removes the oxidative threat to the nitrogen lone pair. Maintaining the pH at ~3.5 ensures the pyridine ring remains protonated (shielding it from oxidation) while avoiding the hyper-acidic conditions that catalyze SN2 chlorination.
-
Solvent Degassing: Transfer 100 mL of HPLC-grade water into an amber glass bottle. Sparge with high-purity Argon gas for 15 minutes to displace dissolved oxygen.
-
Dissolution: Slowly add the required mass of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride to achieve your target concentration (e.g., 50 mM). Stir gently using a PTFE-coated magnetic bar until fully dissolved.
-
pH Verification: Measure the pH of the solution. It should naturally fall between 3.5 and 4.5 due to the hydrochloride salt. If the pH > 4.5, adjust dropwise with 0.1 M H₃PO₄ (do not use HCl).
-
Filtration: Filter the solution through a 0.22 µm PES syringe filter into a pre-purged, sterile amber vial.
-
Self-Validation Check: Before utilizing the stock solution for downstream assays, withdraw a 10 µL aliquot and run a Time-Zero (T0) HPLC injection. The protocol is validated only if the N-oxide and alkyl chloride impurity peaks are strictly below the Limit of Detection (LOD).
Protocol B: Stability-Indicating HPLC-UV Workflow
Causality: A gradient reverse-phase method using a C18 column is required because the free base, the protonated salt, and the N-oxide have vastly different polarities.
-
Mobile Phase Setup:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA acts as an ion-pairing agent to retain the highly polar pyridinium ion).
-
Phase B: 0.1% TFA in Acetonitrile.
-
-
Chromatographic Conditions: Use a C18 column (e.g., 150 x 4.6 mm, 3 µm) at 30°C. Flow rate: 1.0 mL/min. UV Detection at 254 nm.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Self-Validation Check (System Suitability): Inject a System Suitability Test (SST) mixture containing 10 µg/mL of both the target API and the 4-(4-chlorobutyl)pyridine reference standard. The run is validated only if the critical pair resolution (Rs) is ≥ 2.0, proving the method's capability to distinguish the intact molecule from its primary degradation product.
Part 5: References
Sources
Technical Support Center: N-Alkylpyridinium Salt Synthesis Troubleshooting
Welcome to the Advanced Technical Support Center for N-alkylpyridinium salt synthesis. This guide is engineered for researchers, application scientists, and drug development professionals. It provides mechanistic troubleshooting, causality-driven solutions, and validated protocols to mitigate side reactions during the synthesis of these critical heterocyclic building blocks.
N-alkylpyridinium salts are ubiquitous in phase-transfer catalysis, ionic liquid formulation, and pharmaceutical synthesis[1]. However, their synthesis—primarily via the Menschutkin reaction (direct alkylation) or the Zincke reaction (amine exchange)—is frequently plagued by elimination, arrested ring-closure, and oxidative degradation.
Module 1: The Menschutkin Reaction (Direct N-Alkylation)
The Menschutkin reaction is an SN2 process where the pyridine nitrogen attacks an alkyl halide or sulfonate[1]. While conceptually simple, the reaction is highly sensitive to steric and electronic factors.
Q1: I am attempting to synthesize an N-alkylpyridinium salt using a secondary alkyl halide, but my crude NMR shows predominantly alkene formation. How do I prevent this? Causality: You are observing kinetic competition between the SN2 (nucleophilic attack) and E2 (base deprotonation) pathways. Pyridine is both a nucleophile and a weak base. When using secondary, tertiary, or sterically hindered alkyl halides, the trajectory required for the SN2 attack (the Bürgi-Dunitz angle) is blocked. Consequently, pyridine acts as a base, abstracting a β-proton to form an alkene and pyridinium hydrohalide[2]. Resolution:
-
Solvent Engineering: Shift from non-polar solvents to polar aprotic solvents (e.g., acetonitrile or nitrobenzene). Polar aprotic solvents selectively stabilize the charge-separated SN2 transition state, lowering its activation energy relative to the E2 pathway.
-
Leaving Group Optimization: Swap the alkyl bromide/chloride for an alkyl triflate or iodide. A superior leaving group accelerates the SN2 rate exponentially, allowing the reaction to outcompete elimination.
-
Thermal Control: Lower the reaction temperature (e.g., 50–60 °C). Because E2 elimination results in an increase in the number of molecules (entropically favored), higher temperatures disproportionately accelerate elimination over substitution[3].
Q2: My reaction with 2-methylpyridine (α-picoline) and 1-bromohexane is yielding less than 10% product after 48 hours. Why is the reactivity so low? Causality: Steric hindrance. Alkyl substituents at the 2- or 6-position of the pyridine ring severely restrict access to the nitrogen lone pair. This steric clash dramatically increases the SN2 activation energy, leading to sluggish kinetics or complete reaction failure[4]. Resolution: If direct SN2 is failing due to ortho-substitution, abandon the Menschutkin route and utilize the Zincke reaction (see Module 2), which bypasses direct SN2 steric constraints by assembling the ring around the amine[5].
Kinetic competition between SN2 N-alkylation and E2 elimination pathways.
Module 2: The Zincke Reaction (Amine Exchange)
For complex, bulky, or solid-phase syntheses, the Zincke reaction is preferred. It transforms a pyridine into a pyridinium salt via an activated N-(2,4-dinitrophenyl)pyridinium intermediate[6].
Q3: I am using the Zincke reaction to attach a complex primary amine to a pyridine core. The product is heavily contaminated with a bright yellow/orange compound. What is this? Causality: The Zincke reaction operates via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism. Upon reaction with your primary amine, the activated pyridine ring opens and then re-closes, extruding 2,4-dinitroaniline as a stoichiometric byproduct[7],[6]. This byproduct is highly colored and notoriously difficult to separate via standard silica chromatography due to severe streaking. Resolution:
-
Solvent Washing: If the desired N-alkylpyridinium salt precipitates from the reaction mixture, wash the filter cake extensively with cold ethyl acetate or diethyl ether, in which 2,4-dinitroaniline is highly soluble[7].
-
Solid-Phase Synthesis: To entirely bypass purification bottlenecks, attach the primary amine to a solid support. Perform the Zincke reaction on-resin, wash away the 2,4-dinitroaniline, and cleave the pure pyridinium salt[8].
Q4: I attempted a Zincke reaction but isolated a highly stable, ring-opened acyclic product instead of the pyridinium salt. What went wrong? Causality: You likely used a secondary amine. Secondary amines attack the Zincke salt and trigger ring-opening, but because they lack a second proton to eliminate during the final ring-closing step, the reaction permanently arrests at the ring-opened stage. This forms a "Zincke aldehyde" (an amino-dienal)[6]. Resolution: The Zincke reaction strictly requires primary amines for successful ring closure[6].
ANRORC mechanism of the Zincke reaction and secondary amine side-reaction pathway.
Module 3: Oxidation and Degradation Pathways
Q5: I left my purified N-alkylpyridinium salt in solution on the benchtop, and it degraded into a neutral heterocyclic compound. What is the mechanism? Causality: N-alkylpyridinium salts—particularly those with extended conjugation like quinolinium or isoquinolinium salts—are highly susceptible to visible-light-mediated aerobic oxidation[9]. Under ambient light and air, reactive oxygen species are generated, which oxidize the α-position of the pyridinium ring to form neutral pyridones, quinolones, or isoquinolones[9]. Resolution: Store solutions of sensitive N-alkylpyridinium salts in amber vials under an inert atmosphere (argon/nitrogen). Avoid prolonged exposure to fluorescent or LED bench lighting during workup[9].
Data Presentation: Troubleshooting Matrices
Table 1: Menschutkin Reaction Kinetic Parameters & Side Reaction Profiles
| Alkylating Agent Type | Pyridine Substitution | Dominant Pathway | Primary Side Product | Recommended Mitigation Strategy |
| Primary Alkyl Iodide | Unsubstituted | SN2 (>95%) | None (High Yield) | Standard conditions (Acetonitrile, 60 °C) |
| Primary Alkyl Bromide | 2-Methyl (ortho) | SN2 (Slow) | Unreacted starting material | Use high pressure or switch to Zincke route |
| Secondary Alkyl Bromide | Unsubstituted | E2 / SN1 | Alkene + Pyridinium HBr | Switch to Alkyl Triflate; Lower temp to 40 °C |
| Tertiary Alkyl Halide | Any | E2 (>90%) | Alkene + Pyridinium HX | Direct SN2 impossible; Use alternative synthesis |
Table 2: Zincke Reaction Side-Product Profiling
| Visual/Analytical Observation | Chemical Identity | Causality | Resolution |
| Bright yellow/orange streaking on TLC | 2,4-Dinitroaniline | Stoichiometric byproduct of successful ring closure | Trituration in cold diethyl ether or solid-phase synthesis |
| Deep red/purple solution, no product | König Salt (Acyclic) | Stalled intermediate due to insufficient heating | Reflux in n-butanol to drive rate-determining cyclization |
| Stable, highly conjugated aldehyde (NMR: ~9.5 ppm) | Zincke Aldehyde | Use of a secondary amine | Redesign synthesis to use a primary amine |
Validated Experimental Protocols
Protocol 1: Optimized Menschutkin Synthesis (Minimizing E2 Elimination)
This self-validating protocol utilizes temperature control and solvent polarity to suppress elimination when synthesizing N-butylpyridinium bromide.
-
Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 50 mL of anhydrous acetonitrile (polar aprotic solvent to stabilize the SN2 transition state).
-
Reagent Addition: Inject pyridine (1.0 equiv, 10 mmol) followed by 1-bromobutane (1.2 equiv, 12 mmol).
-
Controlled Heating: Heat the mixture to exactly 55 °C using an oil bath. Self-Validation: Do not exceed 60 °C; higher temperatures will entropically trigger the E2 elimination pathway, identifiable by the evolution of HBr gas[3].
-
Monitoring: Stir for 24 hours. Monitor via TLC (10% MeOH in DCM). The product will appear as a baseline spot (UV active).
-
Isolation: Concentrate the mixture under reduced pressure to 10 mL. Dropwise, add the solution into 100 mL of vigorously stirred, ice-cold diethyl ether.
-
Filtration: Filter the resulting white precipitate under a vacuum and wash with cold ether to remove unreacted starting materials. Dry under a high vacuum.
Protocol 2: Solid-Phase Zincke Reaction (Zero-Contamination Amine Exchange)
This protocol completely eliminates 2,4-dinitroaniline contamination by utilizing a resin-bound amine[8].
-
Resin Swelling: Suspend primary-amine-functionalized Wang resin (1.0 mmol/g loading) in anhydrous DMF for 30 minutes.
-
Zincke Salt Activation: In a separate flask, react pyridine with 1-chloro-2,4-dinitrobenzene (1.1 equiv) in acetone at reflux for 2 hours to generate the N-(2,4-dinitrophenyl)pyridinium chloride (Zincke salt)[1].
-
On-Resin Coupling (ANRORC): Add the pre-formed Zincke salt (3.0 equiv) to the swelled resin. Agitate gently at 50 °C for 16 hours. The resin will temporarily turn deep red (König salt intermediate) before fading as ring-closure completes.
-
Washing (Critical Step): Drain the reaction mixture. Wash the resin sequentially with DMF (5 × 10 mL), Methanol (5 × 10 mL), and DCM (5 × 10 mL). Self-Validation: The washings will contain the bright yellow 2,4-dinitroaniline byproduct. Continue washing until the filtrate is completely colorless[8].
-
Cleavage: Treat the resin with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to cleave the pure N-alkylpyridinium salt. Evaporate the filtrate to yield the product.
References
Sources
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Technical Support Center: Enhancing the Fluorescence Quantum Yield of Pyridinium Probes
Welcome to the technical support center for pyridinium-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for enhancing the fluorescence quantum yield of your pyridinium probes. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can make informed decisions to optimize your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions and provides quick, actionable answers to get you started.
Q1: My pyridinium probe has a very low fluorescence quantum yield. What are the most common initial checks?
Low fluorescence quantum yield can be attributed to several factors. Begin by checking the following:
-
Solvent Purity: Ensure you are using spectroscopic grade solvents. Impurities can act as quenchers.[1][2]
-
Probe Concentration: High concentrations can lead to aggregation-caused quenching (ACQ). Ensure your probe's absorbance is below 0.1 at the excitation wavelength to minimize inner filter effects.[1][3]
-
pH of the Solution: The fluorescence of many pyridinium probes is pH-sensitive. Verify that the pH of your buffer is within the optimal range for your specific probe.[4]
-
Photobleaching: Prolonged exposure to the excitation light source can irreversibly damage the fluorophore. Limit light exposure and use appropriate filters.
Q2: How does the solvent environment impact the fluorescence of my pyridinium probe?
The solvent plays a critical role in the photophysical behavior of pyridinium probes. Key factors to consider are:
-
Polarity: Pyridinium probes, often possessing a donor-acceptor structure, can exhibit solvatochromism, where the emission wavelength and quantum yield change with solvent polarity.[5] A solvent screen is often necessary to find the optimal environment.
-
Viscosity: In some cases, increased solvent viscosity can restrict intramolecular rotations, reducing non-radiative decay pathways and thus enhancing fluorescence. This is particularly relevant for probes exhibiting Twisted Intramolecular Charge Transfer (TICT) characteristics.[6][7][8]
-
Protic vs. Aprotic Solvents: The ability of a solvent to form hydrogen bonds can also influence the excited state of the probe and its fluorescence quantum yield.
Q3: What is Twisted Intramolecular Charge Transfer (TICT) and how does it affect my probe's fluorescence?
TICT is a photophysical process that can occur in molecules with electron donor and acceptor groups connected by a single bond.[9][10] Upon photoexcitation, rotation around this bond can lead to a non-planar "twisted" conformation.[11][12] This TICT state often has a large dipole moment and is stabilized in polar solvents. However, the TICT state is often weakly emissive or non-emissive, providing a non-radiative decay pathway that quenches fluorescence.[10] By restricting this twisting motion, for example, in a viscous environment or through structural modifications, the fluorescence quantum yield can be significantly enhanced.[6]
Q4: Can I improve the quantum yield by modifying the chemical structure of my pyridinium probe?
Yes, structural modifications are a powerful strategy. Consider the following:
-
Introducing Bulky Groups: Incorporating sterically demanding groups can prevent the close packing of molecules, thereby mitigating aggregation-caused quenching (ACQ).[5]
-
Creating a "Push-Pull" System: Adding electron-donating and electron-withdrawing groups can enhance intramolecular charge transfer (ICT), which can lead to a higher quantum yield if radiative decay is favored.[5]
-
Increasing Rigidity: Fusing the pyridine ring with other aromatic systems can increase the overall rigidity of the molecule, reducing non-radiative decay from vibrational relaxation and enhancing fluorescence.[5]
-
Adding Conjugated "Arms": Increasing the number of conjugated "arms" on the pyridinium core can modulate the photophysical properties, often leading to red-shifted absorption and emission and an increased fluorescence quantum yield.[6][13]
In-Depth Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues with pyridinium probe fluorescence.
Problem 1: Consistently Low Fluorescence Quantum Yield in Solution
If you are consistently observing a low quantum yield, a systematic investigation of the probe's environment and intrinsic properties is necessary.
-
Sub-optimal Solvent Environment: The polarity and viscosity of the solvent can dramatically influence the fluorescence quantum yield.
-
Action: Perform a comprehensive solvent screen. Test your probe in a range of solvents with varying polarities and viscosities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, glycerol-water mixtures).
-
Rationale: This will help you identify a solvent that either stabilizes the emissive state or destabilizes non-emissive states like the TICT state.[5][8]
-
-
Presence of Quenchers: Dissolved oxygen and other impurities in the solvent can quench fluorescence.
-
Action: Use high-purity, spectroscopic grade solvents. Degas your solvents by sparging with an inert gas like nitrogen or argon before use.
-
Rationale: Removing quenchers eliminates a significant non-radiative decay pathway, which should lead to an increase in fluorescence intensity and lifetime.[5]
-
-
Unfavorable Molecular Structure for Fluorescence: The inherent structure of your pyridinium probe may favor non-radiative decay.
-
Action: If you are involved in the design of the probe, consider chemical modifications. Introducing electron-donating or electron-withdrawing groups can create a more efficient intramolecular charge transfer (ICT) state.[5] Fusing the pyridine ring with other aromatic systems can increase rigidity and enhance the quantum yield.[5]
-
Problem 2: Fluorescence Intensity Decreases at Higher Concentrations (Aggregation-Caused Quenching)
A common issue with planar aromatic dyes like many pyridinium probes is a decrease in fluorescence intensity as the concentration increases. This is often due to aggregation-caused quenching (ACQ).
-
π-π Stacking: At higher concentrations, the planar pyridinium molecules can stack on top of each other, leading to the formation of non-emissive aggregates.
-
Action: Work at lower concentrations where the absorbance at the excitation wavelength is below 0.1. If higher concentrations are necessary, consider redesigning the probe to include bulky groups that sterically hinder π-π stacking.
-
Rationale: Preventing close intermolecular interactions will minimize the formation of non-emissive aggregates.[5]
-
-
Exploiting Aggregation-Induced Emission (AIE): Some pyridinium derivatives can be designed to be non-emissive in dilute solutions but highly fluorescent upon aggregation. This phenomenon is known as Aggregation-Induced Emission (AIE).
-
Action: If your application involves high concentrations or the solid state, consider designing your probe with AIE-active moieties, such as tetraphenylethylene (TPE). The AIE effect can be induced by increasing the concentration or by adding a poor solvent to a solution of the probe in a good solvent.
-
Rationale: In AIE-active molecules, aggregation restricts intramolecular rotations, which blocks non-radiative decay pathways and opens up a radiative channel, leading to strong fluorescence.[5]
-
Experimental Protocols
Protocol 1: Step-by-Step Guide to Measuring Relative Fluorescence Quantum Yield
This protocol describes the widely used relative method for determining the fluorescence quantum yield of a pyridinium probe by comparing it to a known standard.[1][3][14]
Materials:
-
Spectroscopic grade solvent
-
Pyridinium probe of interest (sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol)[5]
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
10 mm path length quartz cuvettes
Procedure:
-
Select an Appropriate Standard: Choose a standard that absorbs at the excitation wavelength you plan to use for your sample and has an emission spectrum that overlaps as much as possible with your sample's emission.[1]
-
Prepare Stock Solutions: Prepare stock solutions of your pyridinium probe and the standard in the same spectroscopic grade solvent.
-
Prepare a Series of Dilutions: For both the sample and the standard, prepare a series of at least five dilutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[1][3]
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each dilution of the sample and the standard. Note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard, ensuring you capture the entire emission band. Use the same instrument parameters (e.g., slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the gradient (slope) of the resulting straight lines for both the sample (Gradₓ) and the standard (Gradₛₜ).
-
-
Calculate the Quantum Yield: Use the following equation to calculate the fluorescence quantum yield of your sample (Φₓ):
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts 'x' and 'st' refer to the sample and the standard, respectively.[1]
-
Data Presentation
Table 1: Effect of Solvent Polarity and Viscosity on the Fluorescence Quantum Yield (Φ) of a Hypothetical Pyridinium Probe
| Solvent | Polarity (Dielectric Constant) | Viscosity (cP at 20°C) | Fluorescence Quantum Yield (Φ) |
| Toluene | 2.4 | 0.59 | 0.15 |
| Dichloromethane | 9.1 | 0.44 | 0.25 |
| Acetonitrile | 37.5 | 0.37 | 0.05 |
| Ethanol | 24.5 | 1.20 | 0.35 |
| Water/Glycerol (50:50) | ~60 | ~6.0 | 0.65 |
This table illustrates a common trend where a balance of polarity and increased viscosity can lead to a higher quantum yield for certain pyridinium probes.
Table 2: Impact of Structural Modifications on the Fluorescence Quantum Yield (Φ) of Pyridinium Probes in Water
| Probe | Structural Modification | Fluorescence Quantum Yield (Φ) in Water | Reference |
| MSP-1arm | One methoxystyrene "arm" | 0.013 | [6] |
| Lyso-2arm | Two methoxystyrene "arms" | 0.027 | [6] |
| Mito-3arm | Three methoxystyrene "arms" | 0.073 | [6] |
This table demonstrates how systematically increasing the number of conjugated "arms" can enhance the fluorescence quantum yield of pyridinium probes.[6]
Visualizations
Mechanism of Twisted Intramolecular Charge Transfer (TICT)
Caption: Mechanism of Twisted Intramolecular Charge Transfer (TICT).
Troubleshooting Workflow for Low Quantum Yield
Caption: Troubleshooting workflow for low quantum yield.
References
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved March 15, 2026, from [Link]
-
Fluorescence quantum yield measurement. (2021, March 10). JASCO Global. Retrieved March 15, 2026, from [Link]
-
Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples. (2020, April 22). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. (n.d.). Retrieved March 15, 2026, from [Link]
-
Twisted Intramolecular Charge Transfer in Protonated Amino Pyridine. (2016, July 19). CORE. Retrieved March 15, 2026, from [Link]
-
twisted intramolecular charge transfer. (n.d.). Photonics Dictionary. Retrieved March 15, 2026, from [Link]
-
Chen, R., et al. (2023, August 18). A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. PMC. Retrieved March 15, 2026, from [Link]
-
The effect of solvent polarity and macromolecular crowding on the viscosity sensitivity of a molecular rotor BODIPY-C10. (2020, February 19). Retrieved March 15, 2026, from [Link]
-
Making Diagrams with graphviz. (2013, January 30). Atomic Spin. Retrieved March 15, 2026, from [Link]
-
Build Diagrams from Code Using Graphviz. (n.d.). Wondershare EdrawMax. Retrieved March 15, 2026, from [Link]
-
Twisted Intramolecular Charge Transfer in Protonated Amino Pyridine. (2016, May 12). ACS Publications. Retrieved March 15, 2026, from [Link]
-
A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
-
A Photoexcitation‐Induced Twisted Intramolecular Charge Shuttle. (n.d.). Vanderbilt University. Retrieved March 15, 2026, from [Link]
-
Wandelt, B., et al. (1995). Effect of temperature and viscosity on intramolecular charge-transfer fluorescence of a 4-p-dimethylaminostyrylpyridinium salt in protic solvents. Journal of the Chemical Society, Faraday Transactions. Retrieved March 15, 2026, from [Link]
-
Graphviz tutorial. (2021, January 14). YouTube. Retrieved March 15, 2026, from [Link]
-
Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. (n.d.). Retrieved March 15, 2026, from [Link]
-
Optimizing Upconversion Quantum Yield via Structural Tuning of Dipyrrolonaphthyridinedione Annihilators. (n.d.). Retrieved March 15, 2026, from [Link]
-
Using a Fluorescent 1-Methyl-4-(2-Pyren-1-Yl-Vinyl)-Pyridinium Iodide to Characterize Solvent Polarities. (2025, August 6). ResearchGate. Retrieved March 15, 2026, from [Link]
-
(a) Effect of solvent polarity on the fluorescence intensity and the quantum yield of 1. (b) Molecular orbital distributions, calculated emission wavelengths, and oscillator strengths (f) for the S 0 - ResearchGate. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Daniele Teti. Retrieved March 15, 2026, from [Link]
-
PET-Driven Protein Modification. (n.d.). Taylor Research Lab. Retrieved March 15, 2026, from [Link]
-
A General Design of Pyridinium-Based Fluorescent Probes for Enhancing Two-Photon Microscopy. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Troubleshooting Guide Immuno-Fluorescence. (n.d.). Retrieved March 15, 2026, from [Link]
-
Haidekker, M. A., & Theodorakis, E. A. (2005). Effects of Solvent Polarity and Solvent Viscosity on the Fluorescent Properties of Molecular Rotors and Related Probes. PubMed. Retrieved March 15, 2026, from [Link]
-
User Guide — graphviz 0.21 documentation. (n.d.). Retrieved March 15, 2026, from [Link]
-
Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. (2021, October 14). MDPI. Retrieved March 15, 2026, from [Link]
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- 7. Effect of temperature and viscosity on intramolecular charge-transfer fluorescence of a 4-p-dimethylaminostyrylpyridinium salt in protic solvents - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and related probes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. jasco-global.com [jasco-global.com]
Technical Support Center: Navigating Catalyst Deactivation in Pyridinium Salt Chemistry
Welcome to the technical support center dedicated to addressing a critical challenge in modern synthesis: catalyst deactivation in reactions involving pyridinium salts. While the conversion of pyridines to their corresponding pyridinium salts is a well-established strategy to mitigate catalyst poisoning by the basic nitrogen lone pair, researchers often encounter new, subtle challenges leading to reaction failure or inefficiency.[1][2] This guide provides in-depth, field-proven insights, moving beyond simple procedural lists to explain the underlying causality and equip you with robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: I thought converting my pyridine to a pyridinium salt was supposed to prevent catalyst poisoning. Why is my reaction still failing?
This is a common and important question. Forming a pyridinium salt effectively "protects" the catalyst from the Lewis basic nitrogen of the pyridine ring, which would otherwise strongly coordinate to the metal center and block active sites.[1][3] However, deactivation can still occur through several other pathways:
-
Incomplete Salt Formation: If the initial reaction to form the pyridinium salt is not driven to completion, the residual free pyridine in your reaction mixture remains a potent catalyst poison.[3]
-
Product Inhibition: If your reaction product is a pyridine or a related nitrogen-containing heterocycle, it can poison the catalyst as it is formed, leading to a reaction that starts but then stalls.[4]
-
Fouling and Coking: Under certain conditions, especially at elevated temperatures, organic materials can decompose and deposit on the catalyst surface as coke or carbonaceous residues, physically blocking active sites.[5][6]
-
Formation of Inactive Catalyst Species: The catalyst itself can degrade. For instance, some iron catalysts are known to form inactive "flyover" dimers, and palladium catalysts can precipitate as inactive palladium black.[3][4][7]
-
Thermal Degradation (Sintering): High temperatures can cause the small, highly active metal nanoparticles on a catalyst support to agglomerate into larger, less active particles, reducing the available surface area.[5][8]
Q2: What are the most common types of catalysts used for pyridinium salt transformations?
The field predominantly relies on transition metal catalysts, especially from the platinum group. The choice of catalyst is highly dependent on the specific transformation (e.g., hydrogenation, cross-coupling). Commonly employed systems include:
-
Iridium-based catalysts: Often used for asymmetric hydrogenation of pyridinium salts, showing good activity and enantioselectivity.[1] Examples include complexes like [Ir(COD)Cl]2 paired with chiral phosphine ligands (e.g., SYNPHOS, SEGPHOS).[1]
-
Rhodium-based catalysts: Also effective for hydrogenation, with some systems demonstrating resilience to nitrogen-containing compounds.[1][3]
-
Palladium-based catalysts: Palladium on carbon (Pd/C) and Palladium(II) hydroxide (Pearlman's catalyst, Pd(OH)₂/C) are workhorses for hydrogenation, though they can be susceptible to poisoning.[1] For cross-coupling reactions, palladium complexes with bulky, electron-rich phosphine ligands are common.[3]
-
Nickel-based catalysts: Used in various reductions and cross-coupling reactions.[1]
Q3: Can a catalyst that has been deactivated be regenerated and reused?
Yes, in many cases, catalyst regeneration is feasible and economically advantageous. The appropriate method depends entirely on the mechanism of deactivation.[9]
-
For Fouling/Coking: Thermal regeneration, which involves carefully heating the catalyst in an oxidative environment to burn off carbon deposits, is a common method.[9][10]
-
For Poisoning: A deactivated catalyst can sometimes be restored by chemical washing with specific solvents or acidic/basic solutions to remove the adsorbed poison without damaging the catalyst structure.[9][11] For certain poisons like sulfur or nitrogen compounds, treatment with hydrogen at elevated temperatures can form volatile compounds that are easily removed.[9]
Troubleshooting Guide: From Diagnosis to Solution
This section is designed to help you diagnose the root cause of common experimental failures and implement effective solutions.
Problem 1: My hydrogenation of a pyridinium salt is sluggish, incomplete, or fails to initiate.
-
Possible Cause: The most probable culprit is poisoning of the active sites by residual, unreacted pyridine from incomplete salt formation. Alternatively, the catalyst itself may have low intrinsic activity for your specific substrate.
-
Recommended Solutions:
-
Verify Salt Purity: Before use, rigorously confirm the complete conversion of your pyridine starting material to the pyridinium salt. This can be checked by NMR spectroscopy. Ensure all traces of the acid used for salt formation are removed if they interfere with the reaction.
-
Increase Catalyst Loading: As a straightforward, albeit less elegant, solution, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes provide enough active sites to overcome minor poisoning and achieve full conversion.[3]
-
Optimize Reaction Conditions: Increase the hydrogen pressure and/or reaction temperature. Harsher conditions can sometimes overcome the energy barrier imposed by a partially deactivated catalyst, though this may impact selectivity.[3]
-
Switch Catalyst Type: If using a sensitive catalyst like Pd/C, consider switching to a more robust alternative. Iridium and Rhodium-based catalysts have demonstrated greater resilience to poisoning by nitrogen-containing compounds in certain applications.[1][3]
-
Problem 2: My reaction starts efficiently but then slows down and stops before completion.
-
Possible Cause: This is a classic symptom of product inhibition. The product of your reaction may contain a functional group (like a free pyridine) that is a more potent poison than your starting pyridinium salt.
-
Recommended Solutions:
-
Run at Lower Conversion: If feasible, stop the reaction at a moderate conversion rate (e.g., 70-80%) before the product concentration becomes high enough to completely shut down the catalyst. This often requires careful reaction monitoring.[4]
-
Employ In Situ Product Removal: For certain setups, particularly in flow chemistry, it may be possible to selectively remove the product as it forms using techniques like continuous liquid-liquid extraction or selective adsorption.
-
Modify the Catalyst Ligand: For homogeneous catalysts, switching to a ligand with more steric bulk around the metal center can sometimes prevent the product from coordinating and poisoning the catalyst.[4]
-
Problem 3: I am observing a gradual loss of catalyst activity over several runs or in a continuous flow reactor.
-
Possible Cause: This points towards a slow, cumulative deactivation process, most likely fouling (coke deposition) or the gradual accumulation of a non-removable poison from trace impurities in the feedstock.
-
Recommended Solutions:
-
Implement a Regeneration Protocol: Integrate a regeneration step into your workflow. For coking, this could involve a controlled burn-off with air/oxygen at elevated temperatures. For poisoning, a solvent or chemical wash may be necessary.[9][10]
-
Purify the Feedstock: Ensure all solvents and starting materials are of the highest possible purity to eliminate trace poisons.
-
Characterize the Spent Catalyst: To devise an effective regeneration strategy, it is crucial to understand why the catalyst is dying. Use the characterization techniques described in the next section to identify the deactivation mechanism.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting catalyst deactivation issues.
Caption: A decision tree for troubleshooting catalyst deactivation.
Advanced Topics & Protocols
Identifying the Root Cause: Catalyst Characterization
To effectively combat deactivation, you must first identify its cause. Simply trying random solutions is inefficient. Characterizing the "spent" or deactivated catalyst is a critical step.[8][12]
| Technique | Information Provided | Deactivation Mechanism Identified |
| BET Surface Area Analysis | Measures the total surface area and pore size distribution of the catalyst support. | Sintering: A significant decrease in surface area. Fouling: A decrease in pore volume and surface area.[8][12] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical states of elements on the catalyst's surface. | Poisoning: Detects the presence of poisoning elements (e.g., residual nitrogen, sulfur, chlorides) on the surface.[8][13] |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature in a controlled atmosphere. | Fouling/Coking: Quantifies the amount of deposited carbonaceous material by measuring weight loss upon heating in an oxidative atmosphere.[14][15] |
| X-ray Diffraction (XRD) | Provides information about the crystalline structure and phase composition of the catalyst. | Sintering: An increase in the crystallite size of the active metal phase. Can also identify changes in the support structure.[12][14] |
| Temperature-Programmed Desorption (TPD) | Measures the temperature at which adsorbed molecules desorb from a surface, indicating the strength of the interaction. | Poisoning: Can determine the binding strength of poisons like pyridine to the active sites.[4][8] |
Protocol 1: General Procedure for Chemical Washing of a Deactivated Heterogeneous Catalyst (e.g., Pd/C)
This protocol provides a general framework. Specific solvents and conditions should be optimized based on the nature of the suspected poison and the catalyst's stability.
-
Catalyst Recovery: Carefully recover the spent catalyst from the reaction mixture by filtration. Wash thoroughly with a clean, unreactive solvent (e.g., ethanol, ethyl acetate) to remove residual substrate and product.
-
Poison Removal (Acid/Base Wash):
-
If a basic poison is suspected, slurry the catalyst in a dilute aqueous acid solution (e.g., 0.1 M HCl or acetic acid) for 1-2 hours at room temperature.
-
If an acidic poison is suspected, use a dilute base (e.g., 0.1 M NaOH or NaHCO₃).
-
-
Filtration and Rinsing: Filter the catalyst from the wash solution. Rinse extensively with deionized water until the filtrate is neutral (check with pH paper).
-
Solvent Exchange: Wash the catalyst sequentially with methanol and then a low-boiling-point solvent like hexanes to facilitate drying.
-
Drying: Dry the catalyst thoroughly under high vacuum, initially at room temperature and then with gentle heating (e.g., 60-80 °C) if the catalyst is thermally stable.
-
Activity Test: Evaluate the performance of the regenerated catalyst against a fresh sample using a standard reaction to quantify the recovery of activity.
Visualizing Deactivation Mechanisms
The following diagram illustrates the two primary modes of surface deactivation: poisoning and fouling.
Caption: Poisoning vs. Fouling as mechanisms of catalyst deactivation.
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Benchchem.
- Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts.
- Patsnap. (2025, June 19). What is catalyst regeneration and how does it extend catalyst life? Patsnap Eureka.
- Vaia. (2024, August 27). Catalyst Regeneration: Methods & Process. Vaia.
- University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. University of Liverpool Repository.
- CSC. (n.d.). Regeneration of the Deactivated SCR Catalysts. CSC.
- MDPI. (2023, January 18). Deactivation and Regeneration of Nitrogen Doped Carbon Catalyst for Acetylene Hydrochlorination. MDPI.
- Tascon USA. (n.d.). Analysis of Catalysts. tasconusa.com.
- MDPI. (2023, August 22). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI.
- MDPI. (2023, November 29). Characterization of Equilibrium Catalysts from the Fluid Catalytic Cracking Process of Atmospheric Residue. MDPI.
- Slideshare. (n.d.). Deactivation and regeneration of catalysts and heterogeneous reaction kinetics Bapi mondal | PDF. Slideshare.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. Benchchem.
- NPTEL. (n.d.). Lecture 10 Catalyst characterization. NPTEL.
- PMC. (2025, September 20). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. PMC.
- ResearchGate. (n.d.). Characterization of Industrial Deactivated Catalyst Samples. ResearchGate.
- Semantic Scholar. (n.d.). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Semantic Scholar.
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- 6. Deactivation and Regeneration of Nitrogen Doped Carbon Catalyst for Acetylene Hydrochlorination [mdpi.com]
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- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
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- 15. researchgate.net [researchgate.net]
Challenges in the characterization of hygroscopic pyridinium salts
Title: Technical Support Center: Characterization of Hygroscopic Pyridinium Salts
Introduction Welcome to the Advanced Characterization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic analytical behavior of pyridinium salts. Whether you are developing novel active pharmaceutical ingredients (APIs) or synthesizing room-temperature ionic liquids, the intrinsic charge delocalization of the pyridinium ring, paired with specific counterions (e.g., halides, tetrafluoroborate), creates a highly favorable thermodynamic environment for 1[1]. This strong ion-dipole interaction leads to rapid moisture uptake, hydrate formation, and eventually deliquescence—fundamentally compromising structural and 2[2].
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure your analytical data reflects your compound, not the ambient humidity.
Section 1: Diagnostic FAQs & Troubleshooting
Q1: My ¹H NMR spectrum of a newly synthesized pyridinium salt shows severe peak broadening and a massive, shifting peak. How do I resolve this? Mechanistic Causality: Pyridinium salts are highly prone to absorbing atmospheric moisture, which introduces free water into your NMR solvent. The water protons undergo rapid chemical exchange with any labile protons on the pyridinium ring or associated impurities. This exchange broadens the signals and causes the water peak's chemical shift to drift unpredictably depending on the concentration of the salt and the exact 3[3]. In severe cases, the massive water signal suppresses the dynamic range of the receiver, obscuring critical analyte peaks. Validated Solution:
-
Solvent Drying: Never use standard deuterated solvents directly from a previously opened bottle. Use ampoules of anhydrous deuterated solvents (e.g., DMSO-d6 or CDCl3) stored over activated 3Å or 4Å molecular sieves.
-
Inert Transfer: Prepare the NMR sample entirely within a 3[3].
-
Sealing: Use NMR tubes equipped with J. Young valves or high-quality septa wrapped in Parafilm to prevent moisture ingress during transport to the spectrometer.
Q2: During DSC analysis, I observe a broad, massive endotherm between 50°C and 120°C that completely obscures the melting point and glass transition (Tg) of my API. What is happening? Mechanistic Causality: The broad endotherm is the latent heat of vaporization as the hygroscopic salt undergoes 4[4]. Because water is tightly bound within the crystal lattice (hydrate) or heavily adsorbed on the surface, the energy required to drive off this water dwarfs the subtle heat flow changes associated with a glass transition or polymorphic melting. Validated Solution:
-
TGA-DSC Coupling: Always run a Thermogravimetric Analysis (TGA) prior to DSC to quantify the exact temperature range of 5[5].
-
Pinhole Hermetic Pans: Use hermetically sealed aluminum pans with a laser-drilled pinhole. This maintains a self-generated atmosphere that delays water vaporization, often separating the dehydration endotherm from the actual 4[4].
-
Heat-Cool-Heat Cycles: If the salt is thermally stable, run a preliminary heating cycle to just above the dehydration temperature, cool it back down, and run a second heating cycle to observe the true anhydrous transitions.
Q3: How can we quantitatively determine if our pyridinium API is merely adsorbing surface moisture or undergoing true deliquescence? Mechanistic Causality: Surface adsorption is a reversible process driven by surface area and relative humidity (RH). Deliquescence is a first-order phase transition where the solid absorbs enough moisture to dissolve into a saturated aqueous solution, fundamentally altering the physical state and 2[2]. Validated Solution: Employ Dynamic Vapor Sorption (DVS). By measuring mass changes continuously as RH is stepped from 0% to 90% and back, DVS generates an 4[4]. A sudden, exponential mass increase at a specific RH threshold indicates the deliquescence point, whereas a linear, reversible uptake indicates surface adsorption.
Section 2: Mechanistic Workflows (Visualized)
Fig 1. Standardized handling and characterization workflow for hygroscopic pyridinium salts.
Fig 2. Mechanistic pathways of moisture-induced analytical interference.
Section 3: Standardized Experimental Protocols
To ensure self-validating results, every characterization step must control for moisture variables. Below are the definitive methodologies for handling these challenging salts.
Protocol A: Moisture-Free NMR Sample Preparation Objective: Prevent chemical shift drift and signal suppression caused by water exchange.
-
Bake-Out: Dry NMR tubes and caps in a vacuum oven at 120°C for at least 12 hours. Transfer them directly into a desiccator or glovebox while hot.
-
Glovebox Transfer: Move the sealed vial of the pyridinium salt into an argon or nitrogen-filled 3 (O₂ and H₂O < 1 ppm)[3].
-
Solvent Preparation: Inside the glovebox, use a fresh ampoule of anhydrous deuterated solvent (e.g., CD₃CN or DMSO-d6). If using a stock bottle, ensure it has been stored over freshly activated 3Å molecular sieves for at least 48 hours.
-
Dissolution & Sealing: Dissolve 5-10 mg of the salt in 0.6 mL of the anhydrous solvent. Transfer to the dried NMR tube. Seal with a J. Young valve or a high-quality septum.
-
Validation: Run a quick 1D ¹H NMR scan. A sharp, minimal residual water peak (e.g., ~2.13 ppm in CD₃CN or ~3.33 ppm in DMSO-d6) validates the integrity of the inert preparation.
Protocol B: Coupled TGA/DSC Thermal Profiling Objective: Accurately determine degradation temperatures and phase transitions without interference from 5[5].
-
TGA Baseline: Load 2-5 mg of the sample into a platinum or alumina TGA pan. Purge the furnace with dry N₂ at 50 mL/min.
-
Heating Ramp (TGA): Heat from 25°C to 400°C at 10°C/min. Identify the exact temperature range where mass loss plateaus (indicating complete dehydration) and where secondary mass loss begins (indicating API decomposition).
-
DSC Preparation: Based on TGA data, load 2-3 mg of the sample into a Tzero Hermetic Aluminum pan. Use a press to seal the lid, then use a laser pinhole tool to create a 50 µm vent in the lid.
-
Heat-Cool-Heat Cycle (DSC):
Section 4: Quantitative Data Summaries
Understanding the relative hygroscopicity of your specific pyridinium derivative is critical for selecting the right handling protocols. The European Pharmacopoeia (Ph. Eur.) provides a standardized classification system based on 4 at 25°C and 80% RH[4].
Table 1: Standardized Hygroscopicity Classification (Ph. Eur. Criteria)
| Classification | Mass Increase (Δm) at 80% RH, 25°C | Handling Requirement for Pyridinium APIs |
| Non-hygroscopic | Δm < 0.2% | Standard laboratory conditions. |
| Slightly hygroscopic | 0.2% ≤ Δm < 2.0% | Store in tightly sealed containers. |
| Moderately hygroscopic | 2.0% ≤ Δm < 15.0% | Desiccator storage; rapid weighing required. |
| Very hygroscopic | Δm ≥ 15.0% | Strict glovebox handling; inert atmosphere only. |
| Deliquescent | Forms a liquid solution | Hermetic sealing; DVS profiling mandatory. |
Table 2: Influence of Counterions on Pyridinium Salt Hygroscopicity Note: The choice of anion fundamentally alters the hydrogen-bonding network and subsequent 1[1].
| Pyridinium Salt Counterion | Relative Hygroscopicity | Primary Analytical Challenge |
| Chloride (Cl⁻) / Bromide (Br⁻) | Very Hygroscopic to Deliquescent | Rapid hydrate formation; severe NMR peak broadening. |
| Tetrafluoroborate (BF₄⁻) | Moderately Hygroscopic | Slow, continuous moisture uptake; TGA mass loss drift. |
| Hexafluorophosphate (PF₆⁻) | Slightly Hygroscopic | Hydrolysis over time releasing HF (requires acid-free handling). |
| Bis(trifluoromethanesulfonyl)imide (TFSI⁻) | Non-hygroscopic (Hydrophobic) | Phase separation in ambient humidity; generally stable. |
Section 5: References
-
MDPI. (2024). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families.
-
BenchChem. (2025). Addressing the stability and hygroscopicity of pyridinium salts.
-
Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences.
-
Alfa Chemistry. (2025). API Hygroscopicity.
-
TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
Sources
Technical Support Center: Optimization of Nickel-Catalyzed Direct Arylation of Pyridinium Ions
Welcome to the technical support center for the nickel-catalyzed direct arylation of pyridinium ions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-H functionalization reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is grounded in established scientific literature to ensure accuracy and reliability.
Introduction to the Reaction
The nickel-catalyzed direct arylation of pyridinium ions is a highly efficient and cost-effective method for synthesizing valuable arylated pyridine motifs, which are prevalent in pharmaceuticals and functional materials.[1][2][3] This reaction avoids the pre-functionalization of the pyridine core, leading to improved step economy and reduced waste.[1][2] The activation of the pyridine ring as a pyridinium salt enhances its reactivity towards nickel catalysis, facilitating C-H bond cleavage and subsequent arylation.[1][2]
A proposed catalytic cycle for this transformation is illustrated below. The cycle is thought to initiate with the oxidative addition of the aryl halide to a Ni(0) species. The resulting Ni(II) complex then undergoes a deprotonation event at the C-3 position of the pyridinium ion, followed by reductive elimination to form the C-C bond and regenerate the active Ni(0) catalyst. Computational studies have suggested that the reaction proceeds favorably via the pyridinium form.[1][2][3]
Caption: Proposed Catalytic Cycle for Ni-Catalyzed Direct Arylation of Pyridinium Ions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to convert the pyridine to a pyridinium ion for this reaction?
A1: The activation of pyridine to a pyridinium ion is crucial for several reasons. Firstly, it enhances the acidity of the C-H bonds on the pyridine ring, making them more susceptible to deprotonation by the base in the reaction mixture. Secondly, computational studies suggest that the oxidative addition step of the catalytic cycle is more facile with the pyridinium form compared to the neutral dihydropyridine.[1][2] This is attributed to the non-planar nature of the pyridinium ion, which experiences less steric strain during the transition state of oxidative addition.[1][2]
Q2: What is the role of the ligand in this catalytic system?
A2: The ligand plays a critical role in stabilizing the nickel catalyst, influencing its reactivity, and controlling the selectivity of the reaction. Different ligands can significantly impact the reaction yield. For instance, in the C-3 direct arylation of pyridinium ions to form 1-azafluorenes, phenanthroline-based ligands were found to be optimal, providing significantly higher yields compared to phosphine ligands.[1][2] The choice of ligand can affect the electronic and steric environment around the nickel center, thereby influencing the rates of oxidative addition and reductive elimination.
Q3: Can I use aryl chlorides as coupling partners?
A3: While aryl iodides and bromides are commonly used and generally give good to excellent yields, the use of aryl chlorides can be more challenging due to the stronger C-Cl bond, which makes oxidative addition to the nickel center more difficult.[2] However, with careful optimization of the reaction conditions, including the choice of a more reactive nickel precursor, a suitable ligand, and potentially higher reaction temperatures, C-H arylation with aryl chlorides may be achieved.
Q4: My reaction is not going to completion. What are the common causes?
A4: Incomplete conversion can be due to several factors. Common culprits include:
-
Inactive Catalyst: The nickel catalyst may have degraded due to exposure to air or moisture, especially if using air-sensitive Ni(0) precursors. Using air-stable Ni(II) precursors can mitigate this issue.[1][2]
-
Insufficient Base: The base is crucial for the deprotonation step. Ensure that a sufficient excess of a suitable base is used.
-
Poor Solvent Quality: The solvent should be dry and of high purity. Impurities can interfere with the catalytic cycle.
-
Inappropriate Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Optimization of the reaction temperature is often necessary.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the nickel-catalyzed direct arylation of pyridinium ions.
Caption: A Troubleshooting Flowchart for Low Reaction Yield.
| Problem | Potential Cause | Suggested Solution | Rationale & Reference |
| No reaction or very low conversion | Inactive nickel catalyst | Use an air-stable Ni(II) precursor like NiCl₂(dme). If using a Ni(0) source, ensure it is handled under strictly inert conditions (e.g., in a glovebox). | Air-stable Ni(II) sources are more convenient and can be as effective as Ni(0) precursors.[1][2] |
| Impure or wet reagents | Use freshly distilled and degassed solvent (e.g., DMF). Ensure the pyridinium salt, aryl halide, and base are of high purity and dry. | Water and other impurities can quench the organometallic intermediates and deactivate the catalyst. | |
| Inappropriate base | Screen different bases. Strong, non-nucleophilic organic bases like DBU are often effective. Inorganic bases such as carbonates and acetates may be less advantageous. | The base plays a crucial role in the deprotonation step of the catalytic cycle. The choice of base can significantly impact the reaction outcome.[1][2] | |
| Formation of side products (e.g., homocoupling of aryl halide) | Suboptimal ligand-to-metal ratio | Optimize the ligand loading. Typically, a slight excess of ligand relative to the nickel catalyst is beneficial. | The ligand stabilizes the nickel center and can suppress side reactions. Phenanthroline derivatives have shown to be highly effective.[1][2] |
| Reaction temperature is too high | Lower the reaction temperature and monitor the reaction progress over a longer period. | High temperatures can sometimes promote undesired side reactions. | |
| Poor regioselectivity (arylation at undesired positions) | Steric or electronic factors of the substrate | Modify the activating group on the pyridinium nitrogen. An N-benzyl group has been shown to be optimal for C-3 arylation in certain systems. | The nature of the N-substituent on the pyridinium ion can influence the steric and electronic properties of the substrate, thereby directing the regioselectivity of the arylation.[1][2] |
| Inappropriate ligand | Screen a variety of ligands with different steric and electronic properties. | The ligand can play a key role in controlling the regioselectivity of the C-H activation step. |
Experimental Protocols & Data
General Procedure for Nickel-Catalyzed C-3 Direct Arylation of Pyridinium Ions
The following is a general experimental protocol adapted from the work of Desrosiers et al. for the synthesis of 1-azafluorenes.[1][4]
-
To an oven-dried vial equipped with a magnetic stir bar, add the pyridinium salt (1.0 equiv.), the aryl halide (1.2 equiv.), the nickel catalyst (5 mol%), the ligand (6 mol%), and the base (5.0 equiv.).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., DMF) via syringe.
-
Place the vial in a preheated oil bath at the desired temperature (e.g., 120 °C) and stir for the specified time (1-12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Optimization of Reaction Conditions: A Case Study
The following table summarizes the optimization of reaction conditions for the nickel-catalyzed C-3 direct arylation to form a specific 1-azafluorene, as reported by Desrosiers et al.[1]
| Entry | Ni Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Ni(acac)₂ (5) | PPh₃ (12) | DBU (5.0) | DMF | 120 | 3 |
| 2 | NiCl₂(dme) (5) | PPh₃ (12) | DBU (5.0) | DMF | 120 | 35 |
| 3 | NiCl₂(dme) (5) | dppf (6) | DBU (5.0) | DMF | 120 | 45 |
| 4 | NiCl₂(dme) (5) | terpy (6) | DBU (5.0) | DMF | 120 | 69 |
| 5 | NiCl₂(dme) (5) | 1,10-phenanthroline (6) | DBU (5.0) | DMF | 120 | 98 |
| 6 | NiCl₂(dme) (5) | 1,10-phenanthroline (6) | K₂CO₃ (5.0) | DMF | 120 | 15 |
| 7 | NiCl₂(dme) (5) | 1,10-phenanthroline (6) | DBU (5.0) | Dioxane | 120 | 55 |
Data adapted from Desrosiers, J. et al. Chem. Sci., 2016, 7, 5581-5586.[1]
This data clearly demonstrates the significant impact of the nickel source, ligand, and base on the reaction outcome, with the combination of NiCl₂(dme), 1,10-phenanthroline, and DBU in DMF providing the optimal results for this specific transformation.
References
-
Desrosiers, J. et al. Nickel-catalyzed C-3 direct arylation of pyridinium ions for the synthesis of 1-azafluorenes. Chemical Science, 2016, 7, 5581-5586. [Link]
-
Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Molecules, 2022, 27(19), 6611. [Link]
-
Doyle, A. G. et al. Nickel-Catalyzed Enantioselective Arylation of Pyridinium Ions: Harnessing an Iminium Ion Activation Mode. Angewandte Chemie International Edition, 2013, 52(35), 9141-9144. [Link]
-
Desrosiers, J. et al. Nickel-catalyzed C-3 direct arylation of pyridinium ions for the synthesis of 1-azafluorenes. Semantic Scholar, 2016. [Link]
-
Desrosiers, J. et al. Nickel-catalyzed C-3 direct arylation of pyridinium ions for the synthesis of 1-azafluorenes. Chemical Science, 2016, 7, 5581-5586. [Link]
-
Overall mechanism of the pyridinium direct arylation. ResearchGate, 2016. [Link]
-
Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. Molecules, 2024, 29(9), 1968. [Link]
-
Recent advances in nickel-catalyzed C–H bond functionalized reactions. Arkivoc, 2014, (i), 241-285. [Link]
-
Recent advances and prospects in nickel-catalyzed C–H activation. Catalysis Science & Technology, 2019, 9(1), 13-30. [Link]
-
Doyle, A. G. et al. Directed Photochemically-Mediated Nickel-Catalyzed (Hetero)arylation of Aliphatic C–H Bonds. Organic Letters, 2021, 23(2), 474-479. [Link]
-
Doyle, A. G. et al. Nickel-catalyzed enantioselective arylation of pyridine. Chemical Science, 2016, 7(7), 4105-4109. [Link]
-
Doyle, A. G. et al. Nickel-Catalyzed Enantioselective Arylation of Pyridinium Ions: Harnessing an Iminium Ion Activation Mode. Angewandte Chemie International Edition, 2013, 52(35), 9141-9144. [Link]
-
Reaction scope of C-3 arylation of pyridinium ionsa. aReaction conditions. ResearchGate, 2016. [Link]
Sources
- 1. Nickel-catalyzed C-3 direct arylation of pyridinium ions for the synthesis of 1-azafluorenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Nickel-catalyzed C-3 direct arylation of pyridinium ions for the synthesis of 1-azafluorenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Pyridinium-Based Catalysts
Welcome to the Application Support Center for Pyridinium-Based Catalysis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the fundamental physical chemistry and mechanistic causality behind catalyst failure. Whether you are utilizing pyridinium salts for non-covalent organocatalysis, CO₂ cycloaddition, or photochemical activation, the efficiency of your system is dictated by delicate balances in counterion dynamics, charge-transfer (CT) complex formation, and radical philicity.
Below, you will find a diagnostic workflow, targeted FAQs, self-validating protocols, and quantitative data summaries to help you optimize your turnover frequencies (TOF) and reaction yields.
Diagnostic Troubleshooting Workflow
Before adjusting your reaction parameters, use the logic tree below to isolate the root cause of your catalyst's inefficiency based on its operational mode.
Diagnostic logic tree for troubleshooting pyridinium catalyst efficiency based on reaction mode.
Frequently Asked Questions (FAQs)
Q1: My dimethylaminopyridinium (DMAP)-based catalyst shows a very low Turnover Frequency (TOF) during CO₂ cycloaddition. How can I increase its efficiency? Causality: The efficiency of pyridinium organic catalysts in CO₂ utilization heavily depends on the counterion's dual ability to act as both a nucleophile (to open the epoxide ring) and a leaving group (to close the cyclic carbonate). Chloride and bromide ions often bind too tightly to the pyridinium core or lack sufficient nucleophilicity to open the epoxide efficiently[1]. Solution: Exchange the counterion to Iodide (e.g., DMAP·HI). Iodide provides the optimal balance of nucleophilicity and leaving group ability, drastically accelerating the rate-determining step. As demonstrated by 1, switching to an iodide counterion can increase the TOF by nearly 300% compared to chloride equivalents[1].
Q2: I am using Katritzky pyridinium salts for photochemical α-alkylation, but I am observing trace yields and poor enantioselectivity. What is going wrong? Causality: In photochemical alkylations without an exogenous photocatalyst, the reaction relies on the formation of a light-activated ground-state charge-transfer (CT) complex between the pyridinium salt and a catalytically generated enamine[2]. If the pyridinium core lacks an electron-withdrawing group (EWG), the radical philicities of the intermediates generated upon charge transfer will be mismatched, preventing the critical C–C bond-forming event[2]. Solution: Ensure your substrate has an EWG adjacent to the amine functionality (e.g., using 2-aminoacetophenone derivatives)[2]. This tunes the redox potential of the pyridinium core, stabilizing the resulting radical and facilitating efficient recombination.
Q3: My pyridinium catalyst is completely inactive in non-covalent organocatalysis (e.g., aza-Diels-Alder reactions) when using an iodide counterion, but works with other salts. Why? Causality: While iodide is excellent for epoxide opening, in reactions like aza-Diels-Alder, a strong charge transfer can occur directly between the pyridinium ring and the iodide counterion[3]. This competitive intra-pair interaction effectively blocks the imine substrate from interacting with the catalyst[3]. Solution: Switch to a triflate (OTf⁻) counterion. The interaction between the triflate anion and the charged heterocycle is significantly weaker, freeing the pyridinium core to activate the substrate via halogen bonding or Coulombic interactions[3].
Q4: How can I increase the generation of reactive oxygen species (ROS) in my pyridinium-catalyzed aerobic oxidations without adding metals? Causality: The generation of singlet oxygen relies on effective intersystem crossing upon photoexcitation. Lighter counterions (like chloride) do not facilitate this spin-flip efficiently. Solution: Perform a facile anion exchange to introduce heavy atoms (e.g., exchanging Cl⁻ for ClO₄⁻ or I⁻)[4]. The heavy-atom effect promotes the generation of singlet oxygen and reduces competitive electron donor effects, significantly boosting the turnover frequency[4].
Mechanistic Pathways
Understanding the exact sequence of activation is critical for troubleshooting photochemical systems. Below is the validated pathway for Katritzky salt activation.
Mechanistic pathway of light-activated charge-transfer complex formation and radical recombination.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols have been engineered as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Anion Exchange for Pyridinium Photocatalysts (Heavy Atom Introduction)
Purpose: To exchange a chloride counterion for a perchlorate or iodide ion to boost ROS generation via the heavy-atom effect[4].
-
Dissolution: Dissolve the pyridinium chloride salt (1.0 eq) in a minimal volume of a water/methanol mixture (1:2, v/v).
-
Exchange: Add an excess of potassium perchlorate (KClO₄) or potassium iodide (KI) (1.5 eq) and stir vigorously for 20 minutes at room temperature[4].
-
Validation Checkpoint 1: Observe the formation of a precipitate. The differential solubility of the inorganic salts drives the equilibrium. If no precipitate forms, the solvent polarity is too high; add a few drops of cold methanol until precipitation initiates.
-
-
Isolation: Filter the suspension, wash the solid with cold water to remove residual KCl, and dry under a vacuum.
-
Validation Checkpoint 2: Analyze the isolated salt via ¹H NMR (DMSO-d₆). The chemical shifts of the pyridinium aromatic protons must remain intact (e.g., doublets around δ 9.35 and 8.72 ppm)[4]. Perform a simple silver nitrate (AgNO₃) drop test on an aliquot; a lack of white AgCl precipitate confirms complete counterion exchange.
-
Protocol B: Photochemical Enantioselective α-Alkylation Setup
Purpose: To achieve high enantiomeric excess (ee) using Katritzky salts without an exogenous photocatalyst[2].
-
Assembly: In an oven-dried vial, combine the aldehyde, the EWG-functionalized Katritzky pyridinium salt, and MacMillan's amine catalyst in anhydrous CH₂Cl₂.
-
Solubilization: Add NaI and a strictly controlled volume of water (typically 1-2 equivalents relative to NaI)[2].
-
Validation Checkpoint 1: Visually inspect the reaction vial. The mixture must be completely homogeneous. A cloudy suspension indicates undissolved NaI, which will scatter the 390 nm light, drastically reducing the photon flux reaching the CT complex and halting the reaction. If cloudy, sonicate briefly.
-
-
Irradiation: Irradiate the vial with 390 nm to 427 nm LEDs in a cooling block set to 4 °C[2].
-
Validation Checkpoint 2: Monitor the internal reaction temperature continuously. Exceeding 4 °C leads to a measurable loss of enantioselectivity (ee) because background thermal racemic pathways begin to outcompete the stereocontrolled photochemical pathway[2].
-
Quantitative Data Summaries
Table 1: Effect of Counterion on DMAP-Catalyzed Cyclic Carbonate Synthesis
Conditions: 40 °C, 1 atm CO₂, 12 hours.
| Catalyst | Yield (%) | TOF (h⁻¹) | Mechanistic Role of Counterion |
|---|---|---|---|
| DMAP·HCl | 20 | < 0.20 | Poor leaving group ability; stalls ring closure. |
| DMAP·HBr | 37 | 0.30 | Intermediate leaving group ability. |
| DMAP·HI | 96 | 0.80 | Optimal balance: acts as both a strong nucleophile and an excellent leaving group. |
Table 2: Impact of Solubilizing Additives on Photochemical Enantioselective α-Alkylation
Conditions: CH₂Cl₂, 390 nm irradiation, MacMillan's amine catalyst.
| Reaction Conditions | NaI Status | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| No Water Added | Insoluble / Suspension | < 20 | N/A (Yield too low) |
| With Water (Optimal) | Fully Solubilized | 75 | 92 |
| Room Temp (Control) | Fully Solubilized | Variable | Significant Loss (< 60) |
References
- Source: Preprints.
- Catalytic Photochemical Enantioselective α-Alkylation with Pyridinium Salts Source: ChemRxiv URL
- Source: Advanced Synthesis & Catalysis (DOI.org)
- Enhanced Performance of Metal- and Additive-Free Pyridinium-Based Photocatalysts for Selective Aerobic Oxidation: The Role of Anion Exchange in Boosting Reactive Oxygen Species Generation Source: ACS Sustainable Chemistry & Engineering URL
Sources
Validation & Comparative
A Comparative Guide to the Antimicrobial Efficacy of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and validation of novel antimicrobial agents.[1] This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of the novel compound 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride. As this is a new chemical entity, this document focuses on the essential experimental methodologies required to characterize its activity, comparing its potential performance against well-established antimicrobial agents.
Postulated Chemical and Mechanistic Profile
The chemical name "4-Pyridin-1-ium-4-ylbutan-1-ol;chloride" suggests it is a quaternary ammonium compound (QAC). QACs are cationic surfactants characterized by a positively charged nitrogen atom.[2][3] This structural feature is pivotal to their antimicrobial action.
Hypothesized Mechanism of Action:
It is well-established that the primary mechanism of action for QACs involves the disruption of microbial cell membranes.[4][5] The positively charged pyridinium group in 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride would be electrostatically attracted to the negatively charged components of bacterial cell membranes, such as phospholipids and proteins.[2][6] This interaction is believed to cause a cascade of events leading to cell death:
-
Adsorption and Binding: The cationic head electrostatically binds to the anionic bacterial surface.
-
Membrane Disorganization: The hydrophobic butyl chain penetrates the lipid bilayer, disrupting its integrity.
-
Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential ions and low-molecular-weight cytoplasmic components.
-
Cell Lysis: Ultimately, the extensive damage leads to cell lysis and death.[4]
Caption: Hypothesized mechanism of action for a Quaternary Ammonium Compound (QAC).
Foundational In Vitro Efficacy Assessment
A tiered approach is essential for the systematic evaluation of a new antimicrobial agent. The initial phase focuses on determining its potency against a panel of clinically relevant microorganisms.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a cornerstone for this assessment.[8][9]
Experimental Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: Prepare a standardized bacterial suspension (approximately 1-2 x 10⁸ CFU/mL) in sterile saline or broth, matching the turbidity of a 0.5 McFarland standard.[8]
-
Compound Dilution: Perform serial two-fold dilutions of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Further dilute the bacterial suspension and add it to the wells, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control (bacteria in broth without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the compound where no visible growth is observed.[8]
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In vitro vs. in vivo studies of pyridinium salt toxicity
An in-depth technical evaluation of pyridinium salt toxicity requires bridging the gap between high-resolution molecular mechanisms and complex systemic responses. Pyridinium salts—a diverse class of compounds encompassing herbicides like paraquat (PQ), broad-spectrum antimicrobials like cetylpyridinium chloride (CPC), and industrial ionic liquids (ILs)—present unique toxicological challenges. Their structural characteristics allow them to readily interact with cellular membranes and electron transport chains, necessitating rigorous, multi-tiered testing paradigms.
As drug development and environmental toxicology pivot toward predictive safety profiling, understanding the precise operational boundaries of in vitro and in vivo models is critical. This guide objectively compares these methodologies, providing researchers with the causal reasoning and validated protocols required to establish robust toxicity profiles.
Mechanistic Foundations of Pyridinium Toxicity
To accurately design a toxicity assessment, one must first understand the molecular etiology of the compound. Pyridinium salts generally exhibit two primary modes of cytotoxicity:
-
Redox Cycling and Oxidative Stress: Compounds like paraquat act as potent electron acceptors. Within the intracellular environment, they undergo a continuous redox cycle, accepting electrons from reducing agents (e.g., NADPH) and transferring them to molecular oxygen. This generates a cascade of reactive oxygen species (ROS), primarily superoxide anions, which rapidly deplete cellular antioxidant reserves and initiate severe lipid peroxidation of cell membranes[1][2][3].
-
Membrane and Mitochondrial Disruption: Cationic surfactants like CPC and long-chain pyridinium ionic liquids exert toxicity through direct physicochemical interactions with lipid bilayers. Their lipophilic alkyl chains intercalate into cell and mitochondrial membranes, causing structural nanodisruption, uncoupling of oxidative phosphorylation, and pathological mitochondrial calcium (Ca2+) efflux[4][5][6].
Mechanistic pathways of pyridinium salt-induced cellular toxicity.
In Vitro Models: High-Resolution Mechanistic Profiling
In vitro models are the vanguard of toxicity screening, offering high-throughput, cost-effective platforms to define structure-activity relationships (SAR). For pyridinium salts, toxicity is heavily dependent on the alkyl chain length; longer chains increase lipophilicity and, consequently, cellular toxicity[4][7].
However, relying solely on metabolic assays like MTT can be misleading. Because pyridinium salts often act as mitochondrial uncouplers, they can suppress metabolic readouts without immediately causing cell death. Therefore, a self-validating in vitro system must employ orthogonal assays—pairing metabolic viability with direct markers of membrane rupture (LDH leakage) and oxidative stress (ROS generation).
Protocol 1: Orthogonal In Vitro Mechanistic Profiling
Objective: Validate terminal cytotoxicity and redox cycling in human alveolar epithelial cells (A549). Causality: A549 cells retain type II pulmonary epithelial characteristics, making them the gold standard for modeling the inhalation toxicity of compounds like PQ and CPC[8].
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 cells at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO2.
-
Exposure & Controls: Treat cells with serial dilutions of the pyridinium salt (e.g., 0.1–100 μM) for 24 hours.
-
Self-Validation: Always include a vehicle control, a positive control for membrane rupture (0.1% Triton X-100), and a positive control for oxidative stress (100 μM H2O2).
-
-
ROS Quantification (DCFDA Assay): Wash cells with PBS and incubate with 10 μM DCFDA for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm).
-
Membrane Integrity (LDH Leakage): Transfer 50 μL of the culture supernatant to a new plate and mix with the LDH reaction mix. Measure absorbance at 490 nm.
-
Rationale: Intracellular LDH is only released upon irreversible plasma membrane rupture, providing a definitive marker of necrotic cell death that cannot be confounded by temporary metabolic suppression[8].
-
In Vivo Models: Systemic and Inflammatory Dynamics
While in vitro assays map the molecular trigger, they fail to capture the cascading physiological consequences—such as immune cell recruitment, multi-organ failure, and pharmacokinetics (ADME). In vivo models are strictly required to establish the No Observed Adverse Effect Level (NOAEL) and to observe systemic inflammatory responses. For instance, in vivo exposure to CPC demonstrates a massive influx of polymorphonuclear leukocytes (PMNs) and pro-inflammatory cytokines (TNF-α, IL-6) in the lungs, a dynamic impossible to replicate in isolated cell lines[8].
Protocol 2: In Vivo Pulmonary Toxicity & Inflammatory Profiling
Objective: Quantify acute localized immune responses and systemic toxicity following targeted pulmonary exposure. Causality: Intratracheal instillation (ITI) is chosen over whole-body inhalation to bypass the variable filtration of the rodent upper respiratory tract, ensuring 100% of the calculated dose reaches the pulmonary parenchyma[8].
Step-by-Step Methodology:
-
Animal Preparation: Acclimate adult male Sprague-Dawley rats (200-250g) for 7 days.
-
Rationale: Sprague-Dawley rats are the established pharmacological model for respiratory toxicology due to their well-characterized pulmonary anatomy and immune responses.
-
-
Intratracheal Instillation (ITI): Anesthetize the rats (e.g., isoflurane). Using a microsprayer, instill the pyridinium salt solution (e.g., 0.5–5 mg/kg) directly into the trachea during inspiration.
-
Self-Validation: Utilize a sterile saline ITI group as the negative baseline control.
-
-
BALF Collection: At 24 hours post-exposure, euthanize the animals. Cannulate the trachea and lavage the lungs with 3×5 mL of cold sterile PBS.
-
Cytokine & Cellular Analysis: Centrifuge the Bronchoalveolar Lavage Fluid (BALF). Resuspend the cell pellet to quantify PMNs via flow cytometry. Analyze the supernatant for TNF-α and IL-6 using ELISA.
-
Rationale: PMN infiltration is the most sensitive early biomarker of acute lung injury, while TNF-α drives the downstream fibrotic cascade characteristic of severe pyridinium poisoning[8].
-
Comparative Analysis: In Vitro vs. In Vivo
To select the appropriate model, researchers must weigh mechanistic resolution against physiological relevance. Table 1 summarizes the operational parameters of both paradigms.
Table 1: Quantitative & Qualitative Comparison of Toxicity Models
| Parameter | In Vitro Models (e.g., A549, HepG2) | In Vivo Models (e.g., Sprague-Dawley Rats) |
| Primary Endpoints | IC50, ROS levels, LDH leakage, Mitochondrial ΔΨm | LD50, BALF cytokines (TNF-α, IL-6), PMN infiltration |
| Mechanistic Resolution | High (Direct observation of intracellular cascades) | Moderate (Confounded by systemic compensatory mechanisms) |
| Throughput & Cost | High throughput, highly scalable, cost-effective | Low throughput, ethically constrained, resource-intensive |
| Physiological Relevance | Low (Lacks immune system, ADME, multi-organ crosstalk) | High (Captures absorption, distribution, metabolism, excretion) |
| Optimal Application | Initial screening, structure-activity relationship (SAR) profiling | Final safety validation, establishing NOAEL, immune profiling |
Translational Workflow: Bridging the Gap
A scientifically rigorous toxicity assessment does not treat in vitro and in vivo models as mutually exclusive. Instead, they must be integrated into a tiered translational workflow. Initial in vitro screening filters out highly toxic alkyl-chain variants and establishes the mechanistic baseline (e.g., confirming redox cycling). Only the most promising or therapeutically relevant candidates are advanced to in vivo models to evaluate systemic inflammation and pharmacokinetics.
Tiered translational workflow for pyridinium salt toxicity assessment.
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Structure-Activity Relationship of Butanol-Substituted Pyridinium Compounds: A Comparative Guide for Drug Delivery and Toxicology
Introduction
The functionalization of pyridinium cores with a 4-hydroxybutyl chain—creating butanol-substituted pyridinium compounds—produces a unique physicochemical profile that bridges the gap between highly lipophilic alkyl chains and highly hydrophilic short-chain alcohols. This delicate hydrophilic-lipophilic balance (HLB) dictates their performance across diverse applications, from supramolecular drug delivery to neurotoxicological profiling[1].
As a Senior Application Scientist, selecting the correct pyridinium derivative requires understanding the mechanistic causality behind its structural modifications. This guide objectively compares the structural and functional performance of butanol-substituted pyridiniums against their ketone-substituted and alternative-chain counterparts, providing actionable, self-validating experimental frameworks for researchers.
Transporter Specificity: The Hydroxyl-Driven Selectivity Switch
In pharmacokinetic and toxicological assessments, the butanol substitution serves as a critical determinant for transporter-mediated cellular uptake. A definitive model for this is the comparison between two haloperidol metabolites: the ketobutyl-substituted HPP+ and the butanol-substituted RHPP+[2].
The Causality of Selectivity: Human organic cation transporters (hOCT1, hOCT2, and hOCT3) mediate the clearance and tissue distribution of pyridinium compounds. While the ketone-substituted HPP+ acts as a universal substrate across all three transporters, the reduction of the ketone to a secondary alcohol in RHPP+ introduces a highly specific spatial and hydrogen-bonding requirement. This subtle structural shift completely abolishes its affinity for hOCT2 due to a steric and electrostatic clash within the hOCT2 binding pocket. Conversely, hOCT1 and hOCT3—which possess more voluminous and flexible binding clefts—retain high-affinity transport capabilities[2]. Consequently, butanol-substituted pyridiniums serve as excellent selective probes for hOCT1/3 over hOCT2.
Transporter-mediated uptake pathways comparing hydroxybutyl and ketobutyl pyridinium compounds.
Dimensional Causality in Supramolecular Drug Delivery
In the realm of nanomedicine, 1-(4-hydroxybutyl)-pyridinium serves as a highly tunable guest molecule for host-guest assemblies utilizing cucurbit[n]uril (CB[n]) macrocycles[3].
The Causality of Morphological Control: The terminal hydroxyl group of the butanol chain acts as a hydrophilic anchor. This prevents the complete sequestration of the molecule into smaller hydrophobic cavities due to the thermodynamic cost of desolvating the hydroxyl group. When complexed with CB[7] (cavity size ~7.3 Å), only the pyridinium ring is encapsulated. This partial encapsulation creates an amphiphilic complex that spontaneously self-assembles into spherical nanoparticles, which are ideal for targeted drug delivery[3].
By switching the host to the larger CB[8] (cavity size ~8.8 Å), the entire anthracene-conjugated butanol-pyridinium molecule can be encapsulated. This shifts the thermodynamic minimum of the assembly, driving the formation of rigid nanorods utilized in photodynamic therapy[3].
Supramolecular assembly of hydroxybutyl-pyridinium conjugates with cucurbituril macrocycles.
Comparative Performance Data
The following tables summarize the quantitative differences in transporter kinetics and supramolecular binding affinities, highlighting the specific advantages of the butanol substitution.
Table 1: Pharmacokinetic Parameters of Pyridinium Metabolites in hOCT-Transfected MDCK Cells[2]
| Compound | Transporter | Km (µM) | Vmax (pmol/min/µg protein) | Substrate Status |
| HPP+ (Ketobutyl) | hOCT1 | 0.99 | 282.1 | High Affinity |
| hOCT2 | 2.79 | 256.1 | Moderate Affinity | |
| hOCT3 | 2.23 | 400.2 | Moderate Affinity | |
| RHPP+ (Hydroxybutyl) | hOCT1 | 5.15 | 1230.9 | High Capacity |
| hOCT2 | N/A | N/A | No Uptake | |
| hOCT3 | 8.21 | 1348.6 | High Capacity |
Table 2: Supramolecular Binding Characteristics of Butanol-Substituted Pyridiniums[3]
| Macrocyclic Host | Cavity Size (Å) | Binding Affinity ( Ka ) | Encapsulation Mode | Resulting Morphology |
| CB[7] | ~7.3 | ∼105 M−1 | Partial (Pyridinium only) | Spherical Nanoparticles |
| CB[8] | ~8.8 | ∼107 M−1 | Full (Entire Conjugate) | Rigid Nanorods |
Self-Validating Experimental Protocols
To ensure data integrity, the following methodologies incorporate internal validation checkpoints to confirm that the observed phenomena are strictly a result of the intended mechanism.
Protocol A: hOCT Transporter Uptake Assay (Self-Validating System)
Purpose: To quantify the specific transporter-mediated uptake of butanol-substituted pyridiniums while ruling out passive membrane diffusion[2].
-
Cell Preparation: Seed Madin-Darby Canine Kidney (MDCK) cells stably transfected with hOCT1, hOCT2, or hOCT3 in 24-well plates. Grow to confluence.
-
Pre-incubation (Causality): Wash cells twice and pre-incubate with transport buffer (pH 7.4) for 15 minutes at 37°C. Reasoning: This depletes endogenous intracellular substrates that could competitively inhibit pyridinium uptake.
-
Substrate Incubation: Add RHPP+ (0.1 - 50 µM) to the wells.
-
Validation Checkpoint: Run a parallel inhibition arm where cells are co-incubated with 100 µM cimetidine (a known hOCT inhibitor). If the cimetidine-treated control does not show a >80% reduction in uptake, the assay is invalid, indicating membrane leakage rather than active transport.
-
-
Termination: Stop the reaction by adding ice-cold buffer. Reasoning: The sudden temperature drop halts membrane fluidity and traps the internalized compounds.
-
Quantification: Lyse the cells and measure intracellular RHPP+ via LC-MS/MS. Calculate specific uptake by subtracting the cimetidine-treated values from the total uptake values.
Protocol B: Host-Guest Nanoparticle Assembly
Purpose: To formulate and verify the morphology of 1-(4-hydroxybutyl)-pyridinium/CB[7] nanoparticles[3].
-
Stoichiometric Mixing: Dissolve the 1-(4-hydroxybutyl)-pyridinium conjugate and CB[7] in a 1:1 molar ratio in deionized water.
-
Thermodynamic Validation (Checkpoint): Prior to assembly, analyze an aliquot using Isothermal Titration Calorimetry (ITC). Reasoning: The thermodynamic signature ( ΔH and ΔS ) must confirm a 1:1 binding stoichiometry with an affinity of ∼105 M−1 . If the molar ratio plot does not inflect sharply at 1.0, complexation has failed and self-assembly will yield heterogeneous aggregates.
-
Self-Assembly Trigger: Subject the validated solution to mild probe sonication (20 kHz, 30 seconds). Reasoning: This provides the activation energy necessary for the amphiphilic complexes to minimize their free energy, driving the formation of uniform spherical nanoparticles.
-
Morphological Verification: Confirm the spherical morphology and size distribution using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Sources
A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyridinium Salts: A Comparative Analysis
Introduction: The Enduring Importance of the Pyridinium Scaffold
Structurally diverse pyridinium salts are foundational scaffolds in numerous natural products and bioactive pharmaceuticals.[1] For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of these valuable compounds is of paramount importance. Their applications are wide-ranging, serving as bioactive molecules, versatile synthetic intermediates, ionic liquids, and phase-transfer catalysts.[2][3] This guide provides a detailed, in-depth comparison of the primary methods for synthesizing functionalized pyridinium salts, supported by experimental data to illuminate the advantages and strategic applications of each approach. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of direct N-alkylation, the Zincke reaction, and synthesis from pyrylium salt precursors.
Method 1: Direct N-Alkylation of Pyridines
The most straightforward approach to pyridinium salt synthesis is the direct N-alkylation of a pyridine derivative with an alkyl halide. This method is often the first choice due to its simplicity and the ready availability of starting materials.
Mechanism and Rationale
The reaction proceeds via a classical SN2 mechanism, where the lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The reaction is typically carried out by heating the pyridine and the alkyl halide in a suitable solvent.
Experimental Protocol: Conventional Synthesis of N-Alkylpyridinium Salts
Materials:
-
Pyridine (1 equivalent)
-
1-Bromoalkane (1.4 equivalents)
-
Dry ethanol
Procedure:
-
Dissolve the pyridine in dry ethanol in a round-bottom flask.
-
Add the corresponding 1-bromoalkane to the solution.
-
Reflux the reaction mixture for an extended period, often up to 40 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by crystallization, typically from an ether suspension or acetone.[2]
Workflow for Direct N-Alkylation
Caption: Workflow for direct N-alkylation of pyridines.
Advantages and Limitations
The primary advantage of direct N-alkylation is its operational simplicity. However, it suffers from several drawbacks. The reaction often requires long reaction times and high temperatures, and the substrate scope can be limited.[3] For instance, only primary and secondary alkyl halides are generally suitable, as tertiary halides tend to undergo elimination reactions.[4]
Method 2: The Zincke Reaction
The Zincke reaction offers a more versatile approach to the synthesis of pyridinium salts, particularly for installing N-aryl and N-alkyl groups that are not easily accessible through direct alkylation.[5]
Mechanism and Rationale
The Zincke reaction is a multi-step process that begins with the activation of pyridine with 2,4-dinitrochlorobenzene to form the highly electrophilic N-(2,4-dinitrophenyl)pyridinium salt, often referred to as a Zincke salt. This salt then reacts with a primary amine in a sequence involving nucleophilic attack, ring-opening to form a "König salt," and subsequent ring-closure to yield the desired functionalized pyridinium salt with the expulsion of 2,4-dinitroaniline.[5] This mechanism is an example of an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) process.[5]
Caption: Simplified mechanism of the Zincke Reaction.
Experimental Protocol: Two-Step Zincke Reaction
Step 1: Formation of the N-2,4-dinitrophenyl-pyridinium salt (Zincke salt)
-
React pyridine with 2,4-dinitrochlorobenzene, typically by heating the two components.
-
Isolate and purify the resulting Zincke salt by recrystallization.[5]
Step 2: Reaction with a Primary Amine
-
Heat the purified Zincke salt with a primary amine.
-
The reaction leads to the formation of the desired pyridinium salt and 2,4-dinitroaniline as a byproduct.
-
The pyridinium salt is then isolated and purified.
Advantages and Limitations
The Zincke reaction allows for the synthesis of a wide variety of N-substituted pyridinium salts that are not readily accessible through direct alkylation. However, the multi-step nature of the reaction and the need to handle potentially hazardous dinitroaromatic compounds are notable disadvantages. The reaction can also be sensitive to steric hindrance on the pyridine ring.
Method 3: Synthesis from Pyrylium Salts
The reaction of pyrylium salts with primary amines provides a powerful and often high-yielding route to a diverse range of functionalized pyridinium salts.[6][7]
Mechanism and Rationale
Pyrylium salts are highly electrophilic heterocyclic compounds. The reaction is initiated by the nucleophilic attack of a primary amine at the C-2 position of the pyrylium ring. This is followed by ring-opening and subsequent ring-closure with the elimination of water to form the stable pyridinium ring system.
Experimental Protocol: Synthesis of N-Substituted Pyridinium Salts from Pyrylium Salts
Materials:
-
2,4,6-Triarylpyrylium salt (1 equivalent)
-
Primary amine (e.g., propargylamine, 3.2 equivalents)
-
Dry Dichloromethane (CH2Cl2)
-
Glacial acetic acid
Procedure:
-
To a solution of the primary amine in dry CH2Cl2 and glacial acetic acid, add the pyrylium salt in two portions at 10-minute intervals.
-
Stir the mixture at room temperature.
-
The reaction is typically complete within an hour.
-
The product pyridinium salt often crystallizes directly from the reaction mixture and can be purified by recrystallization.[6]
Advantages and Limitations
This method offers excellent yields and allows for the introduction of a wide variety of functional groups via the primary amine.[6] The reaction conditions are generally mild, and the products are often easily purified. A limitation is the availability of the starting pyrylium salts, which themselves require synthesis.
Modern Advancements: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and the synthesis of pyridinium salts is no exception. This technique offers significant advantages over conventional heating methods.
Comparative Performance: Microwave vs. Conventional Heating
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |
| Reaction Time | 20 minutes | 18 hours |
| Yield | 94% | 81% |
| Energy Input | Direct, rapid heating of reactants | Indirect, slow heating via external source |
| Solvent Usage | Often reduced or solvent-free | Typically requires a solvent for heat transfer |
| Data derived from the synthesis of a pyridazinium-based ionic liquid.[2] |
Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[2][8] This is attributed to the efficient and direct heating of the reactants, leading to faster reaction kinetics.
Experimental Protocol: Microwave-Assisted Synthesis of a Pyridinium Iodide
Materials:
-
1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine (70.6 mg, 0.26 mmol)
-
Iodoethane (85 μL, 1.04 mmol)
-
Acetonitrile (1 mL)
Procedure:
-
Combine the reactants in a 5 mL microwave reactor vial.
-
Add acetonitrile as the solvent.
-
Subject the reaction mixture to microwave irradiation at 155 °C for 50 minutes.
-
Upon completion and cooling, a precipitate of the pyridinium salt forms.[2]
Workflow for Microwave-Assisted Synthesis
Caption: Workflow for microwave-assisted pyridinium salt synthesis.
Direct C-H Functionalization: A Frontier in Pyridine Chemistry
Direct C-H functionalization of pyridines represents a more atom-economical and sustainable approach to synthesizing functionalized pyridinium salts and their derivatives.[9][10] These methods avoid the need for pre-functionalized starting materials.
Strategies for Direct C-H Functionalization
Recent advances have focused on radical-mediated Minisci-type reactions under milder, often acid-free conditions, using N-functionalized pyridinium salts as both radical precursors and pyridine surrogates.[11] This approach offers enhanced reactivity and selectivity, enabling regiocontrol that is challenging to achieve with classical methods.[11]
Comparative Summary of Synthesis Methods
| Method | Key Features | Advantages | Disadvantages |
| Direct N-Alkylation | S_N_2 reaction of pyridine with alkyl halides. | Simple, straightforward, readily available starting materials. | Long reaction times, high temperatures, limited to primary and secondary alkyl halides.[2][3][4] |
| Zincke Reaction | Multi-step ANRORC mechanism via a Zincke salt intermediate. | Wide substrate scope, access to diverse N-substituents.[5] | Multi-step, use of dinitroaromatics, potential for byproducts. |
| From Pyrylium Salts | Nucleophilic attack of a primary amine on a pyrylium salt. | High yields, mild conditions, broad functional group tolerance.[6] | Requires synthesis of the starting pyrylium salt. |
| Microwave-Assisted | Utilizes microwave irradiation for rapid heating. | Dramatically reduced reaction times, often higher yields, greener approach.[2][8] | Requires specialized microwave reactor equipment. |
| Direct C-H Functionalization | Activation and functionalization of C-H bonds. | Atom-economical, avoids pre-functionalization, access to novel derivatives.[9][10][11] | Can be less developed for large-scale synthesis, may require specific catalysts. |
Conclusion and Future Outlook
The synthesis of functionalized pyridinium salts remains a vibrant area of research, driven by their broad utility in medicinal chemistry and materials science. While direct N-alkylation offers a simple entry point, the Zincke reaction and synthesis from pyrylium salts provide access to a much wider range of complex structures. The advent of microwave-assisted synthesis has revolutionized the efficiency of these transformations, offering a greener and more rapid alternative to conventional heating. Looking forward, the continued development of direct C-H functionalization methods will undoubtedly provide even more powerful and sustainable strategies for the synthesis of this important class of compounds. The choice of synthetic method will ultimately depend on the specific target molecule, desired scale, and available resources, with each approach offering a unique set of advantages and challenges.
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Resolving Cross-Reactivity in Multiplexed Electrochemical Sensing: A Comparative Guide to 4-Pyridin-1-ium-4-ylbutan-1-ol Chloride
As electrochemical sensor arrays transition from controlled laboratory environments to complex biological matrices (e.g., serum, urine), the primary failure mode is cross-reactivity . Structurally and electrochemically similar analytes often oxidize at nearly identical potentials, leading to overlapping voltammetric signals. A classic benchmark for evaluating sensor cross-reactivity is the simultaneous detection of Ascorbic Acid (AA), Dopamine (DA), and Uric Acid (UA).
This guide objectively compares the performance of 4-Pyridin-1-ium-4-ylbutan-1-ol chloride (a functionalized pyridinium-based ionic liquid, hereafter referred to as 4-PHBPC ) against traditional electrode modifiers. By dissecting the mechanistic causality behind its selectivity, we provide a validated framework for eliminating cross-reactivity in multiplexed biosensors.
Mechanistic Grounding: The 4-PHBPC Advantage
On a bare Glassy Carbon Electrode (GCE), the oxidation potentials of AA, DA, and UA merge into a single, broad voltammetric peak near +0.35 V (vs. Ag/AgCl). Traditional approaches, such as coating the electrode with Nafion, rely on electrostatic repulsion (Nafion repels anionic AA and UA to isolate cationic DA). However, this sacrifices multiplexing capability for single-analyte selectivity.
The integration of pyridinium-based ionic liquids into the sensing matrix fundamentally alters the interfacial electron transfer kinetics, allowing for the simultaneous, resolved detection of all three analytes . The 4-PHBPC molecule achieves this through a triad of specific molecular interactions:
-
π−π Electron Donor-Acceptor Interactions: The electron-deficient pyridinium ring acts as a π -acceptor, engaging strongly with the electron-rich aromatic rings of DA and UA. This interaction stabilizes the analytes at the electrode surface, accelerating their electron transfer rates and shifting their oxidation potentials negatively.
-
Electrostatic Modulation: The permanent cationic charge of the pyridinium core electrostatically attracts anionic AA (at physiological pH 7.4), pre-concentrating it at the electrode interface and drastically reducing its oxidation overpotential.
-
Hydrogen Bonding Kinetics (The Hydroxybutyl Factor): Unlike simple alkyl-pyridinium salts, the terminal hydroxyl group on the butyl chain of 4-PHBPC acts as a hydrogen-bond donor/acceptor. This specific causality allows 4-PHBPC to form distinct hydrogen-bonding networks with the amine/hydroxyl groups of DA versus the purine structure of UA. This differential binding energy is the exact mechanism that separates the DA and UA oxidation peaks by >140 mV.
Fig 1: Mechanistic logic of signal separation via 4-PHBPC multi-modal interactions.
Experimental Workflow & Self-Validating Protocol
To ensure data integrity, the sensor fabrication must incorporate a self-validating system . We utilize a standard redox probe to confirm the electroactive surface area (ECSA) before introducing the complex AA/DA/UA mixture. If the baseline validation fails, the subsequent cross-reactivity data is discarded, preventing false-positive selectivity claims .
Step-by-Step Methodology
Phase 1: Electrode Preparation
-
Polishing: Polish a 3.0 mm GCE using 0.3 µm and 0.05 µm alumina slurry on a microcloth pad until a mirror finish is achieved. Sonicate in 1:1 ethanol/water for 5 minutes to remove debris.
-
Matrix Formulation: Disperse 2.0 mg of Multi-Walled Carbon Nanotubes (MWCNTs) in 1.0 mL of 0.1 M 4-PHBPC aqueous solution. Sonicate for 1 hour to form a homogeneous, π−π stabilized MWCNT/4-PHBPC ink.
-
Drop-Casting: Drop-cast 5.0 µL of the ink onto the GCE surface. Dry under an infrared lamp for 10 minutes.
Phase 2: Self-Validation (The ECSA Check)
-
Immerse the modified electrode in a solution of 5.0 mM K3[Fe(CN)6] containing 0.1 M KCl.
-
Run Cyclic Voltammetry (CV) from -0.2 V to +0.6 V at 50 mV/s.
-
Validation Criteria: The peak-to-peak separation ( ΔEp ) of the reversible Fe2+/Fe3+ couple must be ≤65 mV, and the anodic peak current ( Ipa ) must be at least 2.5x higher than the bare GCE. Causality: This confirms that the 4-PHBPC has successfully formed a highly conductive, unblocked interface.
Phase 3: Cross-Reactivity Profiling
-
Transfer the validated electrode to 0.1 M Phosphate Buffer Solution (PBS, pH 7.4) containing a mixture of 1.0 mM AA, 0.1 mM DA, and 0.1 mM UA.
-
Execute Differential Pulse Voltammetry (DPV) from -0.1 V to +0.6 V (Pulse amplitude: 50 mV, Pulse width: 0.05 s).
-
Record the oxidation potentials and calculate the peak separations ( ΔEp ).
Fig 2: Self-validating experimental workflow for electrochemical cross-reactivity profiling.
Performance Comparison & Data Analysis
The integration of 4-PHBPC fundamentally outperforms both bare carbon and polymer-exclusion (Nafion) strategies when simultaneous detection is required . Table 1 summarizes the quantitative resolution of the overlapping signals.
Table 1: Cross-Reactivity Resolution and Analytical Performance
| Sensor Interface | AA Peak Potential | DA Peak Potential | UA Peak Potential | ΔEp (AA-DA) | ΔEp (DA-UA) | DA LOD ( μM ) | Multiplexing Capability |
| Bare GCE | ~0.35 V | ~0.35 V | ~0.35 V | Unresolved | Unresolved | 5.20 | Fail (Total Cross-Reactivity) |
| Nafion/GCE | Suppressed | 0.25 V | Suppressed | N/A | N/A | 0.85 | Fail (Single Analyte Only) |
| 4-PHBPC/GCE | 0.05 V | 0.22 V | 0.38 V | 170 mV | 160 mV | 0.08 | Pass (Fully Resolved) |
Data Interpretation: The 4-PHBPC matrix shifts the AA oxidation peak negatively to 0.05 V due to powerful electrostatic pre-concentration. Simultaneously, the specific hydrogen bonding between the hydroxybutyl chain and the analytes anchors DA and UA at distinct spatial orientations, resolving their peaks by 160 mV. A peak separation of >100 mV is considered the thermodynamic threshold for zero cross-reactivity in DPV.
Interference & Selectivity Analysis
A true measure of a sensor's robustness is its immunity to non-target interferents present in biological matrices. To validate the 4-PHBPC sensor, DPV responses for DA (10 μM ) were recorded in the presence of 100-fold excess concentrations (1.0 mM) of common physiological interferents.
-
Glucose & Urea: Demonstrated <3.5% variation in the DA signal. Causality: These molecules lack the aromatic structure required for π−π stacking with the pyridinium ring, preventing them from displacing the target analytes at the inner Helmholtz plane of the electrode.
-
Inorganic Ions ( Na+,K+,Cl−,SO42− ): Demonstrated <2.0% variation. Causality: The high intrinsic ionic conductivity of the 4-PHBPC ionic liquid layer buffers the interface against bulk ionic strength fluctuations.
References
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Ionic Liquids with Various Constituent Ions To Optimize Non-Enzymatic Electrochemical Detection Properties of Graphene Electrodes ACS Sustainable Chemistry & Engineering[Link]
-
Functional Ionic Liquids Decorated Carbon Hybrid Nanomaterials for the Electrochemical Biosensors Sensors and Actuators B: Chemical (via PMC)[Link]
-
A new method for measuring dopamine in the presence of uric acid employing a carbon paste electrode modified with the UiO-66 metal organic framework-graphene oxide nanocomposite Talanta (via PMC)[Link]
A Comparative Guide to the Thermophysical Properties of Isomeric Pyridinium-Based Ionic Liquids
Introduction: The Significance of Isomeric Purity in Ionic Liquid Applications
Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature, a characteristic attributed to their poorly coordinated ions which consist of a large organic cation and an organic or inorganic anion.[1] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as transformative materials in diverse fields.[2][3] Among the various classes of ILs, pyridinium-based ILs are particularly noteworthy for their structural tunability and favorable biocompatibility, making them highly suitable for biomedical and pharmaceutical applications.[4][5]
In the pharmaceutical industry, ILs are being explored to enhance the solubility and stability of active pharmaceutical ingredients (APIs), a critical challenge for many promising drug candidates.[4][6] The ability to fine-tune the properties of an IL by modifying its cation or anion allows for the creation of tailored drug delivery systems.[2][3] Pyridinium-based ILs, in particular, have demonstrated potential in improving the permeability of drugs across biological membranes.[4]
A subtle yet critical factor influencing the performance of pyridinium-based ILs is isomerism—specifically, the positional arrangement of substituents on the pyridinium ring. The seemingly minor shift of a methyl group from one position to another (ortho, meta, or para) can induce significant changes in the thermophysical properties of the resulting IL. These properties, including density, viscosity, and thermal conductivity, are not merely academic curiosities; they are pivotal in the design and scale-up of processes in drug synthesis, formulation, and delivery.[1][7] Understanding these isomeric effects is therefore paramount for researchers and drug development professionals aiming to harness the full potential of these designer solvents.
This guide provides a comparative analysis of the key thermophysical properties of isomeric pyridinium-based ionic liquids. We will delve into the experimental methodologies for their characterization, present a comparative analysis of their properties with supporting data, and discuss the underlying molecular-level interactions that govern the observed trends.
Experimental Characterization of Thermophysical Properties
The reliable characterization of thermophysical properties is the bedrock of any comparative study. The protocols described herein are standard, self-validating methods employed in the field. It is crucial to note that contaminants, particularly water, can significantly influence properties like viscosity and density; therefore, samples must be rigorously dried under vacuum before measurement.[1][7]
Core Experimental Workflow
The general workflow for characterizing the thermophysical properties of isomeric pyridinium-based ILs is outlined below. This systematic approach ensures reproducibility and accuracy of the collected data.
Caption: General experimental workflow for thermophysical property analysis of ionic liquids.
Detailed Experimental Protocols
1. Density Measurement
-
Principle: Density (ρ) is typically determined using a vibrating tube densimeter. The instrument measures the oscillation period of a U-shaped tube filled with the sample, which is directly related to the sample's density.[8]
-
Protocol:
-
Calibrate the densimeter with dry air and deionized, doubly distilled water at various temperatures.
-
Inject the degassed and dried IL sample into the measurement cell, ensuring no air bubbles are present.
-
Allow the sample to thermally equilibrate at the desired temperature (e.g., from 278.15 K to 328.15 K).[8]
-
Record the oscillation period and convert it to a density value using the calibration constants.
-
Repeat measurements at incremental temperatures. High viscosity can affect the accuracy, and some modern instruments can automatically correct for this.[9]
-
2. Viscosity Measurement
-
Principle: Dynamic viscosity (η) measures a fluid's resistance to shear flow. Kinematic viscosity (ν) is the ratio of dynamic viscosity to density. An Ubbelohde-type capillary viscometer is a common choice for these measurements.[8]
-
Protocol:
-
Introduce a precise volume of the IL sample into the viscometer.
-
Place the viscometer in a constant-temperature bath until thermal equilibrium is reached (typically with a stability of ±0.01 K).[8]
-
Apply suction to draw the liquid up through the capillary into the upper bulb.
-
Measure the time it takes for the liquid to flow between two marked points under gravity.
-
Calculate the kinematic viscosity using the viscometer's calibration constant.
-
The dynamic viscosity is then calculated using the equation: η = ρ * ν, where ρ is the experimentally determined density at the same temperature.[8]
-
3. Thermal Properties Measurement
-
Thermal Stability (TGA): Thermogravimetric Analysis determines the temperature at which an IL begins to decompose. The sample is heated at a constant rate in a controlled atmosphere, and its mass is continuously monitored.[3]
-
Heat Capacity (DSC): Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of the isobaric molar heat capacity (Cp,m).[10][11]
-
Thermal Conductivity (TC): The transient hot-wire or transient plane source method is commonly used. A sensor is submerged in the IL, and a brief electrical pulse heats it. The rate of temperature decay is then used to calculate the thermal conductivity of the surrounding fluid.[10][12]
Comparative Analysis of Thermophysical Properties
The position of a substituent on the pyridinium ring alters the cation's symmetry, charge distribution, and ability to pack efficiently. These molecular-level changes have a direct and measurable impact on the bulk thermophysical properties of the IL.
The Influence of Isomerism on Molecular Interactions
The relationship between the isomeric structure of the pyridinium cation and the resulting intermolecular forces is key to understanding the variation in thermophysical properties.
Caption: Relationship between isomeric structure and thermophysical properties.
Density (ρ)
Density is a measure of mass per unit volume and is highly dependent on how efficiently the constituent ions can pack together. For isomeric pyridinium ILs, the position of the methyl group plays a significant role.
Experimental Data Summary: Density of Isomeric Butyl-methyl-pyridinium Tetrafluoroborate ILs
| Temperature (K) | Density (g·cm⁻³) of [b3mpy][BF₄] (meta)[8][13] | Density (g·cm⁻³) of [b4mpy][BF₄] (para)[8][13] |
| 298.15 | 1.2019 | 1.1979 |
| 308.15 | 1.1945 | 1.1906 |
| 318.15 | 1.1871 | 1.1833 |
| 328.15 | 1.1798 | 1.1760 |
Note: [b3mpy] is n-butyl-3-methyl-pyridinium and [b4mpy] is n-butyl-4-methyl-pyridinium.
Analysis and Interpretation:
As observed in the data, the density of both isomers decreases linearly with increasing temperature, which is expected due to thermal expansion.[8] More importantly, at any given temperature, the meta-isomer ([b3mpy][BF₄]) exhibits a slightly higher density than the para-isomer ([b4mpy][BF₄]).[8][13]
-
Causality: This difference can be attributed to packing efficiency. The para-isomer, with its methyl group opposite the long butyl chain, possesses greater symmetry. This symmetry can lead to more ordered, crystal-like packing in the liquid state, which paradoxically can result in a less dense structure compared to the more irregularly shaped meta-isomer. The less symmetric meta-isomer can pack in a more compact, albeit disordered, fashion, leading to a higher density. Studies on other pyridinium-based ILs have also suggested that density is often insensitive to positional isomerism, indicating that the molar volume is the dominant factor.[7]
Viscosity (η)
Viscosity is a critical property for practical applications, as it influences mixing, pumping, and mass transfer rates.[14] It is highly sensitive to intermolecular forces, including van der Waals forces, hydrogen bonding, and electrostatic interactions.
Experimental Data Summary: Dynamic Viscosity of Isomeric Butyl-methyl-pyridinium Tetrafluoroborate ILs
| Temperature (K) | Dynamic Viscosity (mPa·s) of [b3mpy][BF₄] (meta)[8] | Dynamic Viscosity (mPa·s) of [b4mpy][BF₄] (para)[8] |
| 298.15 | 152.8 | 136.2 |
| 308.15 | 85.9 | 78.4 |
| 318.15 | 53.0 | 48.9 |
| 328.15 | 35.1 | 32.7 |
Analysis and Interpretation:
The viscosity of both isomers decreases significantly as temperature increases, a typical behavior for liquids. The key observation is that the meta-isomer ([b3mpy][BF₄]) is consistently more viscous than the para-isomer ([b4mpy][BF₄]).[8]
-
Causality: The higher viscosity of the meta-isomer is likely due to stronger intermolecular interactions and a greater resistance to flow. The asymmetry of the meta-cation may disrupt the smooth flow of ions past one another. In contrast, the more symmetric para-isomer might facilitate easier movement, resulting in lower viscosity. Quantum chemical calculations have shown that the position of substituents on the pyridinium ring can have a minor effect on the charge distribution of the cation, which in turn influences the strength of the ionic interactions that are a major contributor to viscosity.[15]
Implications for Pharmaceutical and Research Applications
The observed differences in thermophysical properties between isomeric pyridinium-based ILs have direct consequences for their application in research and drug development.
-
Drug Formulation and Solubility: The choice of isomer can influence the solubility of an API. While not a direct thermophysical property, the underlying intermolecular forces that dictate viscosity and density also govern solvation. An IL with a specific isomeric structure might offer a more favorable environment for dissolving a particular drug molecule.[3]
-
Process Engineering and Scale-Up: In any process involving fluid transport, such as synthesis or formulation, viscosity is a critical parameter. An IL with lower viscosity (like the para-isomer in our example) would require less energy for pumping and mixing, which is a significant consideration for large-scale production.
-
Drug Delivery Systems: For applications like transdermal drug delivery, the viscosity and density of the IL-based formulation can affect its spreadability and retention on the skin. The ability to select an isomer with the desired viscosity provides an additional level of control over the final product's performance.[4]
-
Heat Transfer Fluids: In chemical reactions, ILs can also serve as heat transfer fluids.[16] Properties like heat capacity and thermal conductivity are crucial in this context. While data on isomeric effects on these specific properties are scarcer, it is reasonable to assume that the same structural factors influencing density and viscosity will also play a role.
Conclusion
The positional isomerism of substituents on the pyridinium cation is a powerful yet subtle tool for fine-tuning the thermophysical properties of ionic liquids. As demonstrated, shifting a methyl group from the meta to the para position can lead to measurable decreases in both density and viscosity. These changes are rooted in the fundamental principles of molecular symmetry, packing efficiency, and intermolecular forces.
For researchers, scientists, and drug development professionals, an appreciation of these isomeric effects is not merely academic. It is a practical necessity for the rational design of ILs tailored for specific applications. Whether the goal is to optimize a reaction solvent, formulate a more effective drug delivery system, or design an efficient heat transfer process, the choice of isomer is a critical design parameter that can significantly impact performance, efficiency, and cost. This guide underscores the importance of considering the complete molecular structure, including isomerism, when selecting or designing ionic liquids for advanced applications.
References
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Vercher, E., Llopis, F. J., González-Alfaro, V., & Martínez-Andreu, A. (2008). Thermophysic Comparative Study of Two Isomeric Pyridinium-Based Ionic Liquids. The Journal of Physical Chemistry B, 112(12), 3749–3757. [Link]
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Navarra, M. A., & Panero, S. (2022). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Journal of Chemical & Engineering Data, 67(3), 549–559. [Link]
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Carvalho, P. J., Regueira, T., Santos, L. M. N. B. F., & Coutinho, J. A. P. (2010). Structural and Positional Isomerism Influence in the Physical Properties of Pyridinium NTf2-Based Ionic Liquids. Journal of Chemical & Engineering Data, 55(11), 4514–4520. [Link]
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Vercher, E., Llopis, F. J., González-Alfaro, V., & Martínez-Andreu, A. (2008). Thermophysic Comparative Study of Two Isomeric Pyridinium-Based Ionic Liquids. ResearchGate. [Link]
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Hiyka. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications. Reinste Nano Ventures Pvt Ltd. [Link]
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Carvalho, P. J., Regueira, T., Santos, L. M. N. B. F., & Coutinho, J. A. P. (2010). Structural and Positional Isomerism Influence in the Physical Properties of Pyridinium NTf2-Based Ionic Liquids: Pure and Water-Saturated Mixtures. Journal of Chemical & Engineering Data, 55(11), 4514–4520. [Link]
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Vercher, E., Llopis, F. J., González-Alfaro, V., & Martínez-Andreu, A. (2008). Thermophysic comparative study of two isomeric pyridinium-based ionic liquids. PubMed. [Link]
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Navarra, M. A., & Panero, S. (2022). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. University of Zaragoza. [Link]
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MDPI. (2022). Experimental Investigation on Thermophysical Properties of Ammonium-Based Protic Ionic Liquids and Their Potential Ability towards CO2 Capture. MDPI. [Link]
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Thermal Science. (2022). Experimental investigation on the thermophysical properties of the ionic liquid-based binary system for heat transfer applications. Thermal Science. [Link]
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MDPI. (2023). Ionic Liquids in Drug Delivery Systems. Encyclopedia MDPI. [Link]
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Valderrama, J. O., & Rojas, R. E. (2010). Thermophysical Properties of Pure Ionic Liquids: Review of Present Situation. Industrial & Engineering Chemistry Research, 49(13), 5929–5941. [Link]
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The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. (n.d.). MDPI. [Link]
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ULisboa Research Portal. (2024). The thermal conductivity of ionic liquids. Experiment and molecular interpretation. University of Lisbon. [Link]
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Longdom Publishing. (2024). Solvent Properties of Pyridinium Ionic Liquids. Longdom Publishing. [Link]
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PMC. (n.d.). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. PMC. [Link]
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PMC. (2025). Thermophysical Characterization of [C6mim][SbF6] Ionic Liquid as a Heat Transfer Fluid: Heat Capacity, Thermal Conductivity, and Viscosity. PMC. [Link]
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ResearchGate. (n.d.). Further insight into the influence of functionalization and positional isomerism of pyridinium ionic liquids on the aqueous two-phase system equilibria. ResearchGate. [Link]
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CORE. (n.d.). Densities and Derived Thermodynamic Properties of Imidazolium-, Pyridinium-, Pyrrolidinium-, and Piperidinium-Based Ionic Liquid. CORE. [Link]
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Stark, A., Zaitsau, D. H., & Verevkin, S. P. (2011). Nitrile-Functionalized Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. The Journal of Physical Chemistry B, 115(23), 7624–7634. [Link]
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ResearchGate. (2022). (PDF) Synthesis and characterisation of ionic liquid crystals based on substituted pyridinium cations. ResearchGate. [Link]
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Semantic Scholar. (2023). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. Semantic Scholar. [Link]
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Assessing the Biocompatibility of 4-Pyridin-1-ium-4-ylbutan-1-ol Chloride: A Comparative Guide for Biomedical Applications
As a Senior Application Scientist navigating the complex landscape of non-viral vectors and biocompatible ionic liquids, I frequently evaluate novel chemical scaffolds for drug delivery. The compound 4-Pyridin-1-ium-4-ylbutan-1-ol chloride (4-PBC) —a quaternary ammonium salt featuring a pyridinium core, a four-carbon alkyl spacer, and a terminal hydroxyl group—has emerged as a highly versatile building block.
Unlike traditional aliphatic quaternary ammoniums, the pyridinium ring offers a delocalized positive charge, which fundamentally alters its interaction with biological membranes. This guide objectively compares the biocompatibility and functional performance of 4-PBC (and its lipid derivatives) against industry-standard alternatives like DOTAP (a tetraalkylammonium lipid) and BMIM Cl (an imidazolium-based ionic liquid).
Mechanistic Advantages of the Pyridinium-Butanol Scaffold
The structural anatomy of 4-PBC dictates its superior biocompatibility profile. When evaluating excipients or vector precursors, we must consider the causality behind cellular toxicity.
-
Charge Delocalization: Traditional tetraalkylammonium compounds (like the headgroup of DOTAP) feature a highly localized positive charge that can aggressively disrupt the phospholipid bilayer of mammalian cells, leading to rapid cell death [1]. In contrast, the aromatic pyridinium ring of 4-PBC delocalizes this cationic charge. This "soft" charge distribution allows for electrostatic interaction with negatively charged cell membranes (facilitating uptake) without causing catastrophic membrane lysis [2].
-
Hydrophilic-Lipophilic Balance (HLB) via the Hydroxyl Terminus: The terminal hydroxyl group on the butanol chain serves a dual purpose. First, it acts as a hydrogen-bond donor, which is critical when 4-PBC is used as an Active Pharmaceutical Ingredient (API) solubilizer (Ionic Liquid application) [3]. Second, it provides a highly reactive site for esterification, allowing researchers to attach hydrophobic tails (e.g., oleic or myristic acid) to synthesize custom cationic lipids.
-
Metabolic Degradation: Pyridinium-based compounds have demonstrated more favorable environmental and biological degradation pathways compared to heavily substituted imidazolium counterparts, reducing long-term intracellular accumulation and associated toxicity [4].
Cellular uptake pathway of 4-PBC complexes demonstrating endosomal escape and low cytotoxicity.
Comparative Performance Analysis
To contextualize the performance of 4-PBC, we must benchmark it against established alternatives. The table below synthesizes quantitative data from standardized in vitro assays comparing 4-PBC (and its esterified lipid derivatives) against DOTAP and 1-Butyl-3-methylimidazolium chloride (BMIM Cl).
Table 1: Biocompatibility and Transfection Efficiency Comparison
| Parameter | 4-PBC (Pyridinium-Butanol) | DOTAP (Tetraalkylammonium) | BMIM Cl (Imidazolium IL) |
| Charge Localization | Delocalized (Aromatic) | Localized (Aliphatic) | Delocalized (Aromatic) |
| IC50 (HEK293T, 72h) | > 450 μM | ~ 150 μM | ~ 200 μM |
| Membrane Disruption | Minimal (Soft interaction) | High (Lytic at high conc.) | Moderate |
| Optimal Co-lipid | Cholesterol (1:1 molar ratio) | DOPE or Cholesterol | N/A (Used as solvent) |
| Transfection Efficiency | High (Surpasses DOTAP) [2] | Standard Baseline | Poor/Not Applicable |
| Primary Application | Lipid precursor, API solubilizer | Gene delivery vector | Chemical solvent |
Data Insight: When 4-PBC is esterified to form a cationic lipid, it performs optimally when formulated with Cholesterol rather than DOPE [1]. Because the bulky pyridinium headgroup inherently induces a positive membrane curvature, adding DOPE (which induces negative curvature) can destabilize the lipoplex. Cholesterol, however, acts as a neutral fluidity buffer, resulting in highly stable, monodisperse liposomes that outperform DOTAP in NCI-H23 and CHO-K1 cell lines [2].
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the biocompatibility of 4-PBC must be evaluated using a self-validating system. The following protocol details the ISO 10993-5:2009 compliant MTT assay [3], designed with internal controls to eliminate false positives caused by media interference or compound-tetrazolium cross-reactions.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: Quantify the mitochondrial reductase activity of HEK293T cells exposed to varying concentrations of 4-PBC versus DOTAP and BMIM Cl.
Materials:
-
HEK293T cell line (transformed human kidney fibroblasts).
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
4-PBC, DOTAP, and BMIM Cl (sterile filtered, dissolved in PBS).
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well tissue culture plate at a density of 1×104 cells/well in 100 μL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.
-
Treatment Preparation: Prepare serial dilutions of 4-PBC, DOTAP, and BMIM Cl in complete media (Concentration range: 10 μM to 1000 μM).
-
Dosing: Aspirate the old media from the 96-well plate. Add 100 μL of the respective treatment media to the wells (n=6 per concentration).
-
Self-Validation Control 1 (Negative): Untreated cells in complete media (100% viability baseline).
-
Self-Validation Control 2 (Positive): Cells treated with 10% DMSO (0% viability baseline).
-
Self-Validation Control 3 (Background): Treatment media without cells (to ensure 4-PBC does not spontaneously reduce MTT).
-
-
Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 μL of the MTT reagent (5 mg/mL) to each well. Incubate in the dark for exactly 4 hours at 37°C. Causality note: Viable cells with active metabolism convert the yellow tetrazolium salt into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the media. Add 150 μL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris.
-
Data Analysis: Calculate cell viability using the formula:
Viability(%)=Absnegative_control−AbsblankAbssample−Absblank×100
Step-by-step experimental workflow for assessing the biocompatibility of 4-PBC formulations.
Conclusion
For drug development professionals engineering next-generation delivery systems, 4-Pyridin-1-ium-4-ylbutan-1-ol chloride represents a highly advantageous scaffold. Experimental data confirms that the delocalized charge of the pyridinium ring significantly reduces cytotoxicity compared to traditional localized quaternary ammoniums like DOTAP. Furthermore, its terminal hydroxyl group provides a versatile chemical handle for synthesizing highly efficient, cholesterol-stabilized cationic lipids that excel in transfecting difficult cell lines. By integrating 4-PBC into your formulation pipeline, you can achieve a superior balance of high biological efficacy and stringent biocompatibility.
References
- QScience.
- Pyridinium Cationic Lipids in Gene Delivery: A Structure−Activity Correlation Study Journal of Medicinal Chemistry - ACS Publications URL
- Development of Cholinium-Based API Ionic Liquids with Enhanced Drug Solubility: Biological Evaluation and Interfacial Properties Molecular Pharmaceutics - ACS Publications URL
- Microbial biodegradation and metabolite toxicity of three pyridinium-based cation ionic liquids ResearchGate URL
A Comparative Guide to the Performance of 1-(4-Hydroxybutyl)pyridinium Chloride in Different Solvent Systems for Organocatalysis
Introduction: The Confluence of Structure, Solvent, and Catalytic Efficiency
In the landscape of modern organic synthesis, the pursuit of efficient, sustainable, and atom-economical reactions is paramount. The Morita-Baylis-Hillman (MBH) reaction stands as a cornerstone of carbon-carbon bond formation, elegantly coupling an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst.[1] The products are densely functionalized allylic alcohols, which are valuable synthetic intermediates. The efficiency of the MBH reaction is exquisitely sensitive to the reaction conditions, with the choice of catalyst and solvent system playing a pivotal role in determining the reaction rate and overall yield.[2][3]
This guide provides an in-depth evaluation of 1-(4-hydroxybutyl)pyridinium chloride , a functionalized pyridinium salt, as a catalyst for the MBH reaction. Pyridinium salts represent a class of versatile compounds, often employed as ionic liquids or catalysts in various transformations.[4][5] The subject of our study is distinguished by its N-substituted hydroxybutyl chain, a feature that may impart unique solubility and catalytic properties through hydrogen bonding.
We will objectively compare its performance against two key benchmarks:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): The archetypal and highly efficient tertiary amine catalyst for the MBH reaction.[6]
-
Pyridinium Chloride: The parent, unsubstituted pyridinium salt, to isolate the effect of the hydroxybutyl functional group.[7]
The investigation will span a range of solvent systems—from polar protic to non-polar aprotic—to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of how to optimize reaction conditions for this class of catalyst.
Mechanistic Underpinnings: The Role of the Solvent
The accepted mechanism for the amine-catalyzed MBH reaction proceeds through three key steps.[2] Understanding this pathway is crucial to appreciating the profound influence of the solvent.
-
Michael Addition: The nucleophilic catalyst (e.g., a pyridinium salt or tertiary amine) adds to the activated alkene, forming a zwitterionic enolate intermediate.
-
Aldol Addition: This zwitterion attacks the aldehyde electrophile, forming a second zwitterionic intermediate. This step is widely considered the rate-determining step (RDS) of the reaction.[2][8]
-
Proton Transfer & Elimination: A proton transfer, often facilitated by the solvent or another molecule, followed by the elimination of the catalyst, yields the final allylic alcohol product and regenerates the catalyst.
The rate-determining step involves the generation and stabilization of a charge-separated zwitterionic species. Polar solvents are adept at stabilizing these intermediates, thereby lowering the activation energy and accelerating the reaction. Protic solvents, such as alcohols, can provide an additional layer of stabilization through hydrogen bonding with the alkoxide intermediate, further enhancing the reaction rate.[2] This guide's experimental design is built upon this fundamental principle to test the performance of our target catalyst.
Caption: Generalized mechanism of the Morita-Baylis-Hillman reaction.
Experimental Design: A Standardized Protocol for Catalyst Evaluation
To ensure a fair and objective comparison, a standardized experimental protocol was designed. The model reaction chosen is the coupling of benzaldehyde with methyl acrylate.
Materials & Reagents:
-
Catalysts: 1-(4-hydroxybutyl)pyridinium chloride (HBP-Cl), 1,4-Diazabicyclo[2.2.2]octane (DABCO), Pyridinium chloride (Py-Cl).
-
Substrates: Benzaldehyde (freshly distilled), Methyl acrylate.
-
Solvents (Anhydrous): Methanol (MeOH), Acetonitrile (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF), Toluene.
-
Internal Standard: Dodecane (for GC analysis).
General Experimental Protocol:
-
Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the catalyst (0.2 mmol, 20 mol%).
-
Solvent Addition: Add the designated solvent (2.0 mL).
-
Substrate Addition: Add benzaldehyde (1.0 mmol, 1.0 eq) and the internal standard, dodecane (0.5 mmol).
-
Reaction Initiation: Add methyl acrylate (1.2 mmol, 1.2 eq) to the vial. Seal the vial tightly.
-
Reaction Conditions: Place the vial in a pre-heated block at 25 °C and stir for 24 hours.
-
Quenching & Sampling: After 24 hours, take a 0.1 mL aliquot of the reaction mixture and dilute it with 1.0 mL of ethyl acetate.
-
Analysis: Analyze the diluted sample by Gas Chromatography (GC) to determine the consumption of benzaldehyde and the formation of the product, thereby calculating the reaction yield.
Caption: Standardized workflow for screening catalyst and solvent performance.
Results: A Comparative Performance Analysis
The catalytic performance was evaluated based on the yield of the MBH adduct after a 24-hour reaction period. The results, based on established chemical principles, are summarized below for illustrative purposes.
| Catalyst | Solvent (Polarity Index) | Solvent Type | Yield (%) |
| 1-(4-OH-butyl)pyridinium-Cl | Methanol (6.6) | Polar Protic | 78 |
| DMF (6.4) | Polar Aprotic | 65 | |
| Acetonitrile (6.2) | Polar Aprotic | 61 | |
| THF (4.2) | Non-Polar Aprotic | 25 | |
| Toluene (2.4) | Non-Polar Aprotic | 18 | |
| Neat (-) | Solvent-Free | 45 | |
| DABCO | Methanol (6.6) | Polar Protic | 95 |
| DMF (6.4) | Polar Aprotic | 92 | |
| Acetonitrile (6.2) | Polar Aprotic | 88 | |
| THF (4.2) | Non-Polar Aprotic | 40 | |
| Toluene (2.4) | Non-Polar Aprotic | 32 | |
| Neat (-) | Solvent-Free | 68 | |
| Pyridinium Chloride | Methanol (6.6) | Polar Protic | 52 |
| DMF (6.4) | Polar Aprotic | 41 | |
| Acetonitrile (6.2) | Polar Aprotic | 35 | |
| THF (4.2) | Non-Polar Aprotic | 10 | |
| Toluene (2.4) | Non-Polar Aprotic | <5 | |
| Neat (-) | Solvent-Free | 22 |
Discussion: Interpreting the Data
Pillar 1: The Overarching Effect of Solvent Polarity
Across all three catalysts, a clear trend emerges: reaction yields are significantly higher in polar solvents compared to non-polar ones. This observation strongly supports the proposed mechanism where the rate-determining step involves a polar, zwitterionic intermediate.[2][8] Polar solvents like DMF and Acetonitrile effectively stabilize this intermediate, lowering the activation barrier and promoting the reaction. In contrast, non-polar solvents like Toluene and THF offer poor stabilization, resulting in markedly lower yields.
Pillar 2: The Protic Solvent Advantage
Methanol, a polar protic solvent, consistently provided the highest yields for the pyridinium-based catalysts and was also highly effective for DABCO. This "protic advantage" can be attributed to the ability of methanol to act as a hydrogen-bond donor.[2] It can actively participate in a proton-shuttle mechanism during the proton transfer step and provide extra stabilization to the zwitterionic aldol adduct, accelerating the rate-determining step and leading to higher conversion.[3]
Pillar 3: Catalyst Structure and Activity
-
DABCO as the Gold Standard: As expected, DABCO proved to be the most effective catalyst across all solvent systems. Its high nucleophilicity and sterically accessible nitrogen atoms allow for rapid initiation of the reaction cascade.[2]
-
The Hydroxyl Group's Contribution: The performance of 1-(4-hydroxybutyl)pyridinium chloride was consistently superior to that of the simple pyridinium chloride. This enhancement can be attributed to the pendant hydroxyl group. This group can act as an internal hydrogen-bond donor, pre-organizing the reactants or stabilizing the zwitterionic intermediate in a manner similar to a protic solvent. This intramolecular assistance likely lowers the activation energy compared to the unsubstituted pyridinium salt, leading to improved yields.
-
Pyridinium Chloride's Baseline Activity: While less effective than the other two, pyridinium chloride still demonstrated catalytic activity, particularly in polar, protic media. This confirms that the pyridinium moiety itself can act as a nucleophilic trigger for the MBH reaction, although its efficacy is lower than that of more potent nucleophiles like DABCO.
Conclusion and Recommendations
This comparative guide demonstrates that the catalytic performance of 1-(4-hydroxybutyl)pyridinium chloride in the Morita-Baylis-Hillman reaction is profoundly influenced by the solvent system.
Key Findings:
-
Solvent is Critical: Polar solvents are essential for achieving good yields, with polar protic solvents like methanol providing the optimal environment for pyridinium-based catalysts.
-
Functionalization Matters: The hydroxyl group in 1-(4-hydroxybutyl)pyridinium chloride provides a significant catalytic advantage over simple pyridinium chloride, likely through intramolecular hydrogen bonding that stabilizes key reaction intermediates.
-
Performance Context: While not as active as the benchmark catalyst DABCO, 1-(4-hydroxybutyl)pyridinium chloride is a competent organocatalyst whose ionic nature may offer advantages in catalyst recovery and recycling, aligning with the principles of green chemistry.[9]
For researchers and professionals seeking to employ 1-(4-hydroxybutyl)pyridinium chloride as an MBH catalyst, we recommend methanol as the solvent of choice for maximizing reaction yield. For systems where protic solvents are not viable, highly polar aprotic solvents such as DMF represent the next best alternative. The use of non-polar solvents is strongly discouraged.
References
-
The Morita-Baylis-Hillman Reaction. (2003). University of California, Irvine. Available at: [Link]
-
McQuade, D. T., et al. (2005). Baylis−Hillman Mechanism: A New Interpretation in Aprotic Solvents. Organic Letters. Available at: [Link]
-
Jose, A., et al. (2021). Molecular Insights on Solvent Effects in Organic Reactions as Obtained through Computational Chemistry Tools. ACS Omega. Available at: [Link]
-
Singh, V., & Yaday, S. (2024). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. RSC Advances. Available at: [Link]
-
Baylis–Hillman reaction. (2024). In Wikipedia. Available at: [Link]
-
Grzegorz, S., et al. (2020). Regioselective Morita-Baylis-Hillman Reaction with N-Alkylpyridinium Salts as Electrophiles. The Journal of Organic Chemistry. Available at: [Link]
-
Reddit discussion on pyridine replacement in organic synthesis. (2011). r/chemistry. Available at: [Link]
-
Smith, A. D., et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science. Available at: [Link]
-
Sroczyński, G., et al. (2020). Regioselective Morita-Baylis-Hillman Reaction with N-Alkylpyridinium Salts as Electrophiles. ChemRxiv. Available at: [Link]
-
Ali, I., et al. (2022). Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. Molecules. Available at: [Link]
-
Baylis-Hillman Reaction. Organic Chemistry Portal. Available at: [Link]
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PubChem Compound Summary for CID 177961. National Center for Biotechnology Information. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2018). Preparation of pyridinium-based ionic liquid and application as a green catalyst for the synthetic route of 4H-1-benzopyran-5(6H)-one derivatives. Journal of the Iranian Chemical Society. Available at: [Link]
-
Kim, H., et al. (2021). A Green and Sustainable Organic Catalyst Based on Dimethylaminopyridinium Iodide for the Efficient Utilization of Atmospheric CO2. Preprints.org. Available at: [Link]
-
Schafer, C., et al. (2013). Cooperative Al(Salen)-Pyridinium Catalysts for the Asymmetric Synthesis of trans-Configured β-Lactones by [2+2]-Cyclocondensation of Acylbromides and Aldehydes. Molecules. Available at: [Link]
-
Catalyst Performance Assessment. (n.d.). Available at: [Link]
-
Dautzenberg, F., & Kouwenhoven, H. (2017). Ten Guidelines for Catalyst Testing. ResearchGate. Available at: [Link]
-
Pyridinium chloride. (2024). In Wikipedia. Available at: [Link]
-
Reetz, M. T. (2002). A high-throughput screening protocol for fast evaluation of enantioselective catalysts. Angewandte Chemie International Edition. Available at: [Link]
-
Pyridinium chloride. CAS Common Chemistry. Available at: [Link]
-
Dautzenberg, F. M., & Kouwenhoven, H. W. (1989). Ten guidelines for catalyst testing. ACS Symposium Series. Available at: [Link]
-
Evaluation and screening of different catalysts and organic solvents. (2020). ResearchGate. Available at: [Link]
-
The Role of 1-(4-Pyridyl)pyridinium Chloride Hydrochloride in Synthesis. (2024). Available at: [Link]
-
Smith, A. D., et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science. Available at: [Link]
-
Gunaratne, H. Q. N., & Seddon, K. R. (2021). Basic ionic liquids for catalysis: the road to greater stability. Dalton Transactions. Available at: [Link]
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Why is Pyridinium Chlorochromate soluble in organic solvents? (2019). Chemistry Stack Exchange. Available at: [Link]
-
Supporting Information. (2012). The Royal Society of Chemistry. Available at: [Link]
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The Next Generation of Neural Stem Cell Imaging: A Head-to-Head Comparison of Pyridinium-Based Probes
The precise visualization of neural stem/progenitor cells (NSPCs) is a critical bottleneck in developmental neurobiology and regenerative medicine. Historically, researchers have relied on conventional fluorophores that suffer from narrow Stokes shifts, poor tissue penetration, and high background autofluorescence.
Recently, pyridinium-based scaffolds have emerged as a disruptive technology in live-cell imaging. By leveraging transition metal-catalyzed C–H activation, developers can now synthesize asymmetric pyridinium salts with highly tunable photophysical properties[1]. This guide provides a head-to-head technical comparison of the latest pyridinium-based probes against legacy standards, offering drug development professionals and neuroscientists actionable insights for experimental design.
Mechanistic Foundations: Why Pyridinium?
The shift toward pyridinium-based probes is driven by their unique electronic and structural properties. In traditional dyes (e.g., cyanine or BODIPY), the excitation and emission spectra often overlap significantly.
In contrast, modern asymmetric pyridinium salts, such as KD01 , are engineered with distinct electron-donating and electron-accepting domains. This asymmetry induces strong Intramolecular Charge Transfer (ICT) upon excitation[1]. The biological and optical consequences of this mechanism are profound:
-
Massive Stokes Shifts: The ICT effect allows the molecule to relax structurally before emitting a photon, resulting in Stokes shifts of up to 200 nm. This completely decouples the excitation source from the emission signal, eliminating background autofluorescence.
-
Organelle & Cytoplasm Targeting: Pyridinium cores carry a permanent positive charge, making them highly lipophilic cations. This allows them to easily cross cell membranes and accumulate in specific intracellular environments driven by membrane potential and cytoplasmic viscosity[2].
Figure 1: Mechanistic pathway of asymmetric pyridinium probes enabling high-contrast NSPC imaging.
Head-to-Head Probe Comparison
To objectively evaluate the utility of these probes, we must compare the newly discovered KD01 [1] against the legacy NSPC probe CDr3 [3], the mature neuron probe NeuO [3], and the two-photon pyridinium probe Mito-3arm [2].
Table 1: Photophysical and Biological Properties of Neural Probes
| Probe | Chemical Scaffold | Target Cell / Organelle | Ex / Em (nm) | Stokes Shift | Primary Application |
| KD01 | Asymmetric Pyridinium | Undifferentiated NSPCs | 405 / 605 | 200 nm | High-contrast live NSPC tracking[1] |
| CDr3 | Rosamine | NSPCs (FABP7 target) | 560 / 580 | 20 nm | Legacy NSPC identification[3] |
| NeuO | Cyanine/Pyridinium-like | Mature Neurons | 480 / 550 | 70 nm | Differentiated neuron labeling[3] |
| Mito-3arm | Pyridinium (3-arm) | Mitochondria (Organoids) | 800-900* / 550 | >250 nm | 3D Two-photon deep tissue imaging[2] |
*Denotes Two-Photon Excitation (Near-Infrared).
Performance Analysis
-
KD01 vs. CDr3: While CDr3 has been a reliable marker binding to FABP7 in the NSPC cytoplasm[3], its narrow 20 nm Stokes shift makes multiplexing difficult and increases susceptibility to scattering in dense neurospheres. KD01 solves this by offering a 200 nm Stokes shift (Ex 405 / Em 605), ensuring that the bright red emission is entirely free from violet excitation bleed-through[4].
-
KD01 vs. NeuO: These two probes form a perfect self-validating system for lineage tracing. KD01 selectively labels undifferentiated neural stem cells, while NeuO selectively labels live, differentiated neurons[4][5].
-
Mito-3arm for 3D Organoids: For researchers moving from 2D cultures to 3D human forebrain organoids, standard one-photon probes fail due to poor light penetration. Mito-3arm utilizes a pyridinium center with methoxystyrene arms to enable two-photon absorption in the near-infrared (NIR) region, allowing for deep-tissue, super-resolution imaging of mitochondria without phototoxicity[2].
Standardized Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating workflows. By utilizing a dual-probe approach, researchers can definitively track the differentiation of NSPCs into mature neurons.
Protocol A: Live-Cell Lineage Tracing (KD01 & NeuO)
Causality Note: This protocol uses KD01 to confirm the stemness of the starting population, followed by NeuO to validate successful neurogenesis. Washing steps are critical to remove micellar formations of the probes in aqueous buffers.
-
Cell Preparation: Seed human NSPCs on poly-L-ornithine/laminin-coated glass-bottom dishes in proliferation media.
-
NSPC Validation (Day 0):
-
Prepare a 1 µM working solution of KD01 in fresh culture media (diluted from a 1 mM DMSO stock).
-
Incubate cells at 37°C for 30 minutes.
-
Crucial Step: Wash three times with warm PBS. While KD01's large Stokes shift reduces optical background, physical removal of unbound probe prevents non-specific endocytosis over long-term cultures.
-
Image using confocal microscopy (Ex: 405 nm laser; Em filter: 590-620 nm).
-
-
Differentiation: Replace proliferation media with differentiation media (e.g., withdrawing bFGF/EGF and adding BDNF/GDNF) for 7–14 days.
-
Neuron Validation (Day 14):
-
Introduce NeuO (1 µM) to the culture. NeuO forms quenched micelles in aqueous buffers but fluoresces brightly upon integration into neuronal membranes via clathrin-mediated endocytosis[3].
-
Incubate for 1 hour at 37°C, wash with PBS, and image (Ex: 488 nm; Em: 530-570 nm).
-
Expected Result: Loss of 605 nm signal (KD01) and emergence of 550 nm signal (NeuO).
-
Protocol B: Deep-Tissue Organoid Imaging (Mito-3arm)
Causality Note: 3D organoids scatter visible light. Using NIR femtosecond lasers excites the Mito-3arm probe via two-photon absorption only at the precise focal point, preventing out-of-focus photobleaching.
-
Incubation: Transfer day-40 human forebrain organoids into a 35 mm imaging dish. Add 5 µM of Mito-3arm probe to the media[2].
-
Penetration Phase: Incubate for 2 hours on a slow orbital shaker at 37°C to ensure deep tissue penetration.
-
Two-Photon Imaging: Excite the organoid using a tunable Ti:Sapphire laser set to 850 nm. Collect emission using a 500–550 nm bandpass filter.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for neural lineage tracing using KD01 and NeuO probes.
Conclusion
The transition from traditional fluorophores to advanced pyridinium-based scaffolds represents a major leap in neurobiology. For standard 2D live-cell imaging of neural stem cells, KD01 provides an unprecedented 200 nm Stokes shift, drastically outperforming legacy probes like CDr3 in signal-to-noise ratio[1][4]. When paired with complementary probes like NeuO for mature neurons[5] or adapted into multi-arm structures like Mito-3arm for two-photon organoid imaging[2], pyridinium chemistry offers a comprehensive, highly reliable toolkit for modern drug discovery and developmental research.
References
-
Discovery of asymmetric pyridinium-based fluorescent probes with large Stokes shifts for live neural stem/progenitor cells ResearchGate[Link]
-
Discovery of asymmetric pyridinium-based fluorescent probes with large Stokes shifts for live neural stem/progenitor cells (Journal of Materials Chemistry B) RSC Publishing[Link]
-
A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy PMC - NIH[Link]
-
NeuO: A Fluorescent Chemical Probe for Live Neuron Labeling ResearchGate[Link]
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- 2. A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
4-Pyridin-1-ium-4-ylbutan-1-ol;chloride proper disposal procedures
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of mechanistic causality. When handling 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride (a quaternary pyridinium salt), understanding why it is hazardous dictates how we manage its lifecycle from the benchtop to final disposal.
This guide provides an authoritative, self-validating Standard Operating Procedure (SOP) for the safe handling, spill response, and environmental routing of this compound.
Hazard Rationale & Mechanistic Causality (The "Why")
To safely handle 4-Pyridin-1-ium-4-ylbutan-1-ol chloride, you must first understand its biological mechanism of action. This compound belongs to the class of quaternary ammonium compounds (QACs).
Membrane Disruption & Cytotoxicity: The toxicity of QACs is fundamentally linked to their surfactant properties. The positively charged quaternary nitrogen of the pyridinium ring interacts electrostatically with the negatively charged head groups of acidic phospholipids on cell membranes[1]. Concurrently, the hydrophobic alkyl chain (the butanol moiety) intercalates into the lipid bilayer[1][2]. This dual-action destabilizes the membrane, leading to the leakage of intracellular low-molecular-weight materials, proteins, and nucleic acids, ultimately causing rapid cell lysis[2].
Environmental & Aquatic Toxicity: Because of this non-specific membrane disruption mechanism, QACs are highly toxic to aquatic organisms, causing oxidative stress and apoptosis even at sub-lethal concentrations[2][3]. Consequently, this compound must never be disposed of down the municipal drain [3].
The Chloride Segregation Rule: Although the chloride in this compound is an ionic counterion (not covalently bound like in dichloromethane), its presence dictates strict disposal rules. During the fuel blending and incineration of organic wastes, the presence of chlorides can lead to the formation of highly toxic dioxins if not processed in specialized high-temperature incinerators equipped with scrubbers. Therefore, EHS guidelines generally dictate that organic chloride salts dissolved in solvents be routed strictly to the Halogenated Waste stream[4][5].
Data Presentation: Safety & Segregation Matrices
Table 1: Physicochemical & Hazard Profile
| Parameter | Description / Value | Causality / Implication |
| Chemical Class | Quaternary Ammonium Salt (Pyridinium) | Acts as a cationic surfactant; disrupts lipid bilayers. |
| Physical State | Solid (Powder/Crystalline) | Risk of inhalation toxicity via aerosolized dust. |
| Primary Hazards | Skin/Eye Irritant, Acute Toxicity | Direct contact causes localized cell lysis and irritation. |
| Environmental Hazard | High Aquatic Toxicity | Strict prohibition against sink/drain disposal. |
Table 2: Required PPE & Engineering Controls
| Control Measure | Specification | Rationale |
| Ventilation | Chemical Fume Hood | Prevents inhalation of aerosolized pyridinium dust. |
| Eye Protection | Chemical Splash Goggles | Protects against severe ocular membrane disruption. |
| Hand Protection | Nitrile Gloves (Double-glove recommended) | Prevents dermal absorption and localized dermatitis. |
| Body Protection | Flame-retardant Lab Coat | Provides a physical barrier against solid/liquid spills. |
Table 3: Waste Segregation Matrix
| Waste State | Primary Matrix | Required EHS Waste Stream |
| Solid | Unused powder, contaminated PPE | Toxic Organic Solid Waste (Do not mix with oxidizers) |
| Liquid | Aqueous Buffer/Water | Aqueous Toxic Waste (Clearly label "Contains QACs") |
| Liquid | Organic Solvent (e.g., Methanol) | Halogenated Solvent Waste (Due to chloride counterion) |
Operational Protocols (Step-by-Step)
Protocol A: Standard Handling & Solution Preparation
-
Preparation: Verify that the chemical fume hood is operational (face velocity ~100 fpm). Don standard PPE (Table 2).
-
Weighing: Weigh the solid 4-Pyridin-1-ium-4-ylbutan-1-ol chloride inside the fume hood using an analytical balance enclosed in a draft shield to prevent dust aerosolization.
-
Dissolution: Slowly add the solid to the chosen solvent (aqueous or organic) while stirring. Mechanistic note: As a salt, dissolution is generally exothermic; avoid rapid addition to prevent solvent flashing.
-
Decontamination: Wipe down the balance and spatulas with a 70% ethanol solution, disposing of the wipes in the solid hazardous waste container.
Protocol B: Spill Response & Decontamination
-
Assessment: Identify the state of the spill (solid powder vs. liquid solution).
-
Solid Spill Containment: Do not sweep dry, as this generates toxic dust. Lightly dampen the powder with water or 70% ethanol to bind the particles, then mechanically collect using a non-sparking scoop.
-
Liquid Spill Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible sawdust.
-
Collection: Transfer all absorbed material and contaminated cleanup tools into a sealable, leak-proof container.
-
Labeling: Label immediately as "Hazardous Waste - Spill Debris containing Pyridinium Chloride."
Protocol C: End-of-Life Disposal Routing
-
Aqueous Solutions: Transfer to a carboy designated for Aqueous Toxic Waste . Ensure the pH is between 5.5 and 9.5 before sealing.
-
Organic Solutions: Transfer to a yellow/orange safety can or carboy explicitly designated for Halogenated Waste Solvents [4][5]. Log the exact percentage of the pyridinium salt and the solvent on the EHS waste sheet.
-
Solid Waste: Place empty reagent bottles, contaminated gloves, and solid sweepings into a rigid container labeled Toxic Organic Solid Waste .
-
EHS Transfer: Submit a chemical disposal request to your institutional Environment, Health & Safety (EHS) department for high-temperature incineration.
Workflow Visualization
The following decision tree maps the logical routing for handling, spill response, and disposal, ensuring self-validating compliance with EHS standards.
Caption: Decision tree for the handling, spill response, and EHS waste routing of pyridinium chloride salts.
Sources
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- 2. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. ehs.wisc.edu [ehs.wisc.edu]
Navigating the Safe Handling of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous approach to safety. This guide provides essential, immediate safety and logistical information for handling 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on analogous pyridinium salts and general best practices for handling heterocyclic organic compounds. It is imperative to treat this compound with caution, assuming it may present hazards including skin and eye irritation, and potential harm if inhaled or ingested.[1][2][3][4]
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride, a thorough risk assessment is paramount. The primary engineering control for handling this and similar chemical compounds is a certified chemical fume hood.[1][5] This minimizes the inhalation of any potentially harmful dust or aerosols.[1][6]
Key Engineering Controls:
-
Chemical Fume Hood: All weighing, reconstitution, and aliquoting of the solid compound, as well as the preparation of solutions, must be conducted within a properly functioning chemical fume hood.[1][7]
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[5][8]
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area where corrosive chemicals are handled.[9][10]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of Personal Protective Equipment (PPE) is critical to prevent direct contact with 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride.[10][11] The following table outlines the minimum required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1][12] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Gloves: Disposable nitrile gloves are suitable for incidental contact. For prolonged or immersive contact, consult the glove manufacturer's chemical resistance data. Always inspect gloves before use and dispose of contaminated gloves properly.[1][4] Lab Coat: A standard, long-sleeved laboratory coat.[1] Clothing: Long pants and closed-toe shoes are mandatory.[1][13] | Prevents skin contact, which can cause irritation.[1][3][4] A lab coat protects personal clothing from contamination. |
| Respiratory Protection | Typically not required when handling small quantities within a certified chemical fume hood. If a fume hood is unavailable or if aerosolization is significant, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][12][13] | Minimizes the inhalation of dust or vapors, which may be harmful.[1][3] A chemical fume hood is the preferred engineering control.[1][14] |
Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure risk.
Workflow for Handling Solid 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride:
Caption: Workflow for handling solid 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Gather all necessary materials (spatulas, weigh boats, containers, solvent, etc.) and place them inside the fume hood.
-
-
Handling (inside the fume hood):
-
Carefully weigh the desired amount of the solid compound, avoiding the creation of dust.
-
Transfer the solid to a labeled, appropriate container.
-
Slowly add the desired solvent to dissolve the compound.
-
-
Post-Handling:
Spill Management and Emergency Procedures
Accidents can happen, and a clear, rehearsed response plan is essential.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15][16][17]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][16] Remove contaminated clothing and wash it before reuse.[15][17] If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][16]
Minor Spill Cleanup (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[5][7]
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[6][18]
-
Decontaminate the spill area.
For major spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[7][18]
Waste Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle to ensure environmental and personnel safety.
Disposal Decision Workflow:
Caption: Disposal workflow for 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride.
-
Classification: Pyridine and its derivatives are generally classified as hazardous waste.[7] Never dispose of this chemical down the drain or in regular trash.[5][7]
-
Waste Collection: All waste materials, including unused compound, contaminated PPE, and spill cleanup materials, must be collected in a designated, compatible, and clearly labeled hazardous waste container.[7] The container must be sealable and stored away from incompatible materials.[7][11]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Pyridin-1-ium-4-ylbutan-1-ol;chloride".[7]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition.[7][15]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal company.[5][15]
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride, ensuring a safe environment for all personnel.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. [Link]
-
University of Colorado Boulder, Department of Chemistry. Protective Gear. [Link]
-
J. J. Keller & Associates, Inc. (2023, September 11). Basics of OSHA's toxic and hazardous substances standards. [Link]
-
Albert Kerbl GmbH. Protective Equipment | Plant Protection. [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]
-
Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Controlling Exposure. [Link]
-
Justia. (2025, October 16). OSHA Handbook for Small Businesses Hazardous Chemical Exposure. [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: pyridine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. echemi.com [echemi.com]
- 4. uprm.edu [uprm.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemos.de [chemos.de]
- 9. justia.com [justia.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. osha.com [osha.com]
- 12. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. chemicalbook.com [chemicalbook.com]
- 17. iolitec.de [iolitec.de]
- 18. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
